Product packaging for n-Isobutylpropionamide(Cat. No.:CAS No. 5827-75-8)

n-Isobutylpropionamide

Cat. No.: B1594258
CAS No.: 5827-75-8
M. Wt: 129.2 g/mol
InChI Key: QTVUDNOFBZLOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Isobutylpropionamide is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1594258 n-Isobutylpropionamide CAS No. 5827-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVUDNOFBZLOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324268
Record name Propanamide, N-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-75-8
Record name 5827-75-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, N-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of N-Isobutylpropionamide

This compound, systematically known as N-(2-methylpropyl)propanamide, is a secondary amide with the chemical formula C₇H₁₅NO.[1] While not as widely documented as some more complex pharmaceuticals, its structure represents a fundamental scaffold in organic and medicinal chemistry. The amide functional group is a cornerstone of countless biologically active molecules and industrial compounds, and understanding the nuances of a seemingly simple molecule like this compound provides a crucial foundation for the development of novel chemical entities.[2]

This guide offers a comprehensive technical overview of the structure, properties, synthesis, and analytical characterization of this compound. It is intended to serve as a practical resource for researchers in drug discovery, process chemistry, and materials science, providing both foundational knowledge and actionable protocols.

Part 1: Elucidating the Molecular Architecture

The structural integrity of this compound is central to its chemical behavior and potential applications. Its molecular framework is composed of a propionyl group attached to the nitrogen atom of an isobutylamine moiety.

Chemical Identity
  • IUPAC Name: N-(2-methylpropyl)propanamide[3]

  • CAS Number: 5827-75-8[1]

  • Molecular Formula: C₇H₁₅NO[1]

  • Molecular Weight: 129.20 g/mol [3]

Structural Formula and Connectivity

The molecule features a central amide linkage (-CONH-). The carbonyl carbon is part of a propyl chain, while the nitrogen atom is bonded to an isobutyl group. This arrangement results in a secondary amide.

Caption: 2D Chemical Structure of this compound.

Part 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its synthesis, purification, and identification.

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular weight, the presence of the polar amide group capable of hydrogen bonding, and the nonpolar alkyl chains.

PropertyValueSource
Boiling Point 217.1°C at 760 mmHgLookChem[4]
Water Solubility Sparingly soluble (13 g/L at 25°C)N-(2-methylpropyl)propanamide wiki[1]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 3PubChem[3]
Spectroscopic Profile

While a publicly available, peer-reviewed complete set of spectra for this compound is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

  • -CH₃ (ethyl group): A triplet, due to coupling with the adjacent -CH₂- group.

  • -CH₂- (ethyl group): A quartet, due to coupling with the adjacent -CH₃ group.

  • -NH-: A broad singlet or triplet, depending on the solvent and concentration, due to coupling with the adjacent -CH₂- group.

  • -CH₂- (isobutyl group): A doublet of doublets or a triplet, due to coupling with the -NH- and -CH- protons.

  • -CH- (isobutyl group): A multiplet (septet or nonet), due to coupling with the -CH₂- and the two -CH₃ groups.

  • -CH₃ (isobutyl groups): A doublet, due to coupling with the adjacent -CH- group.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • C=O (amide carbonyl): Expected in the downfield region, typically around 170-180 ppm.[4]

  • Alkyl carbons: A series of peaks in the upfield region (10-60 ppm), corresponding to the various -CH₃, -CH₂, and -CH- carbons. The carbon attached to the nitrogen will be more downfield than the others in the alkyl chains.[4]

The IR spectrum is a powerful tool for identifying the key functional groups in this compound.

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.[5]

  • C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the sp³ C-H bonds of the alkyl groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹, which is highly characteristic of the amide carbonyl group.[5]

  • N-H Bend (Amide II band): A peak typically found around 1550 cm⁻¹.

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns useful for structural confirmation.

  • Molecular Ion Peak (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides.

  • McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could also be observed.

Part 3: Synthesis of this compound

The most direct and common method for the synthesis of secondary amides like this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[6][7][8][9][10]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of propionyl chloride. A subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product. A base, typically aqueous sodium hydroxide or an organic base like triethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion.[8][9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products PropionylChloride Propionyl Chloride Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) PropionylChloride->Reaction Isobutylamine Isobutylamine Isobutylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dichloromethane/Water) Solvent->Reaction Amide This compound Reaction->Amide Byproduct Salt (e.g., NaCl) + Water Reaction->Byproduct

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol (Adapted from General Schotten-Baumann Conditions)

This protocol is an adaptation of the general Schotten-Baumann reaction conditions for the synthesis of amides from acyl chlorides and primary amines.[2][10] Researchers should perform appropriate safety assessments and may need to optimize reaction conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.5 equivalents).

  • Acylation: Cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring. Add propionyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization, if necessary.

Part 4: Applications and Future Directions

While specific, large-scale industrial applications of this compound are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in research and development settings.

  • Pharmaceutical Scaffolding: The N-isobutyl group can modulate the lipophilicity of a molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties. As such, this compound can serve as a valuable building block or fragment in the synthesis of more complex molecules for biological screening.

  • Agrochemical Research: The amide linkage is prevalent in many pesticides and herbicides. The specific combination of the propionyl and isobutyl groups could be explored for the development of new agrochemicals with tailored properties.

  • Flavor and Fragrance Industry: Some N-substituted amides are known to have interesting organoleptic properties. For instance, N-ethyl-p-menthane-3-carboxamide is used as a flavor modifier.[11] The potential of this compound in this area could be a subject of investigation.

  • Polymer and Materials Science: Amides are fundamental components of many polymers, such as nylons. N-substituted amides can be used to modify polymer properties, and this compound could be investigated as a monomer or an additive to tune the characteristics of various materials.

Conclusion

This compound, while a structurally straightforward molecule, encapsulates many of the core principles of amide chemistry. Its synthesis via the robust Schotten-Baumann reaction and its predictable spectroscopic characteristics make it an excellent model compound for both academic study and industrial research. For professionals in drug development and other scientific fields, a solid understanding of such fundamental structures is indispensable for the rational design and synthesis of novel and functional molecules. Further research into the specific biological activities and material properties of this compound could unveil new and valuable applications.

References

n-Isobutylpropionamide chemical synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of n-Isobutylpropionamide

Introduction

This compound (N-isobutylpropanamide) is an aliphatic amide with the chemical formula C₇H₁₅NO.[1] As a functional motif, the N-isobutyl amide group is present in various biologically active molecules and serves as a crucial building block in medicinal chemistry and materials science. The synthesis of such amides is a fundamental operation in organic chemistry, and the formation of the amide bond is one of the most frequently performed reactions in the pharmaceutical industry.[2] This guide provides an in-depth technical overview of the core chemical synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying principles, mechanistic details, and practical considerations of each major synthetic route, offering a comparative analysis to inform methodology selection.

Chapter 1: The Direct Amidation Pathway

The most conceptually straightforward route to this compound is the direct condensation of propionic acid and isobutylamine. This pathway is attractive for its atom economy, as the only theoretical byproduct is water.[3]

The Fundamental Reaction and Its Challenges

The direct reaction involves heating a mixture of propionic acid and isobutylamine. However, a significant thermodynamic and kinetic barrier exists. At ambient temperatures, the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable ammonium carboxylate salt.[4][5] This salt formation deactivates the amine's nucleophilicity and the acid's electrophilicity. Overcoming this requires forcing conditions, typically high temperatures (>160 °C), to drive off water and shift the equilibrium toward the amide product.[6][7] Such conditions are often of limited preparative value for more complex or sensitive substrates.[5]

Catalytic Solutions for Efficient Amidation

To circumvent the need for harsh thermal conditions, various catalytic systems have been developed to facilitate direct amidation. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Lewis Acid Catalysis: Lewis acids like boronic acids and certain metal oxides can effectively catalyze direct amidation. Boronic acids, for instance, are believed to activate the carboxylic acid by forming a more reactive acylboronate intermediate.[3][5] Niobium pentoxide (Nb₂O₅) has also been demonstrated as a highly effective and reusable heterogeneous Lewis acid catalyst for the amidation of various carboxylic acids and amines, activating the carbonyl group of the acid for the reaction.[8]

Coupling Reagents: While technically not catalytic, the use of stoichiometric coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) is a common and efficient laboratory method for forming amide bonds from carboxylic acids and amines under mild conditions.[9] DCC acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]

Experimental Protocol: DCC-Mediated Direct Amidation

This protocol describes a representative lab-scale synthesis of an amide using a coupling reagent, adapted from established procedures for similar molecules.[9]

  • Reaction Setup: Dissolve propionic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N,N′-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Amine Introduction: Slowly add isobutylamine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization: Catalytic Amidation Cycle

G cluster_0 Catalytic Cycle Acid Propionic Acid (RCOOH) Active Activated Intermediate (e.g., Acylboronate) Acid->Active + Catalyst Cat Catalyst (e.g., Boronic Acid) Product This compound (RCONHR') Active->Product + Isobutylamine Amine Isobutylamine (R'NH2) Product->Cat - Catalyst Water H2O Product->Water - H2O

Caption: Generalized catalytic cycle for direct amidation.

Chapter 2: The Acyl Chloride Pathway: A Robust, High-Yield Approach

A highly reliable and widely used method for amide synthesis involves a two-step process: first, the activation of the carboxylic acid by converting it into a highly reactive acyl chloride, followed by its reaction with the amine.[10][11]

Step 1: Synthesis of Propionyl Chloride

Propionic acid can be readily converted to propionyl chloride using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride.[12] The reaction with thionyl chloride is particularly common, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]

Step 2: Acylation of Isobutylamine

Propionyl chloride is a potent electrophile. Its reaction with the nucleophilic isobutylamine is typically rapid and exothermic, leading to the formation of the amide bond and hydrochloric acid (HCl).[11]

A critical consideration in this step is the HCl byproduct, which will react with the basic isobutylamine to form an unreactive ammonium salt.[13] To ensure the reaction goes to completion, one of two strategies must be employed:

  • Use Excess Amine: At least two equivalents of isobutylamine are used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl.[13]

  • Add a Tertiary Amine Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction to scavenge the HCl, allowing a 1:1 stoichiometry of propionyl chloride and isobutylamine to be used.[10]

Experimental Protocol: Synthesis via Propionyl Chloride

This protocol is adapted from the Schotten-Baumann reaction conditions, a common method for acylating amines.[14]

Part A: Preparation of Propionyl Chloride[12]

  • Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with propionic acid (1 equivalent).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the propionic acid.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Purification: The resulting propionyl chloride can be purified by fractional distillation, collecting the fraction boiling at approximately 80 °C.

Part B: Acylation of Isobutylamine[10]

  • Setup: Dissolve isobutylamine (1 equivalent) and triethylamine (1.2 equivalents) in an inert solvent like dichloromethane (CH₂Cl₂) in a flask cooled in an ice bath (0 °C).

  • Acyl Chloride Addition: Add the prepared propionyl chloride (1 equivalent) dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Visualization: Acyl Chloride Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation PropAcid Propionic Acid PropChloride Propionyl Chloride PropAcid->PropChloride + SOCl2 SOCl2 SOCl2 Product This compound PropChloride->Product Acylation IsoAmine Isobutylamine IsoAmine->Product Base Base (e.g., Et3N) Base->Product

Caption: Two-step synthesis via the acyl chloride pathway.

Chapter 3: The Ritter Reaction: A Pathway via Nitrilium Intermediates

The Ritter reaction is a distinct method for synthesizing N-alkyl amides by reacting a nitrile with a substrate capable of forming a stable carbocation in the presence of a strong acid.[15][16]

Core Principle for this compound Synthesis

To synthesize this compound via the Ritter reaction, the components are chosen as follows:

  • Nitrile: Propionitrile (CH₃CH₂CN) provides the propionyl group.

  • Carbocation Source: Isobutylene or an isobutyl alcohol (e.g., tert-butanol, which readily forms a stable tertiary carbocation that can rearrange, or isobutanol itself under forcing conditions) serves as the precursor to the N-isobutyl group.[17]

Reaction Mechanism

The reaction proceeds through several key steps:[17][18]

  • Carbocation Formation: In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), the alcohol is protonated and loses water (or an alkene is protonated) to generate a carbocation.

  • Nucleophilic Attack: The nitrogen atom of the propionitrile attacks the electrophilic carbocation.

  • Nitrilium Ion Formation: This attack forms a stable nitrilium ion intermediate.

  • Hydrolysis: Upon aqueous work-up, the nitrilium ion is hydrolyzed to yield the final this compound product.[16]

While versatile, the Ritter reaction requires strongly acidic conditions and the work-up process generates substantial salt waste, which can be a drawback for large-scale synthesis.[15]

Experimental Protocol: Ritter Reaction Synthesis

This generalized protocol is based on established procedures for the Ritter reaction.[17][18]

  • Setup: In a fume hood, add propionitrile (1.5 equivalents) to a flask and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0 equivalents) dropwise to the stirred nitrile, maintaining the cold temperature.

  • Carbocation Precursor: Add the alcohol (e.g., tert-butanol, 1.0 equivalent) dropwise to the cold, acidic mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully pour the viscous reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. The crude product can be purified by recrystallization or column chromatography.

Visualization: Ritter Reaction Mechanism

G Alkene Isobutylene Carbocation tert-Butyl Carbocation Alkene->Carbocation + H+ H_plus H+ (from H2SO4) Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Propionitrile Nitrile->Nitrilium Nucleophilic Attack Product This compound Nitrilium->Product + H2O Water H2O (work-up)

Caption: Simplified mechanism of the Ritter reaction.

Chapter 4: Biocatalytic Synthesis: A Green Chemistry Perspective

Biocatalysis offers an environmentally benign alternative for amide synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions.[19] Lipases are particularly versatile biocatalysts for this transformation.[20]

Lipase-Catalyzed Synthesis

Lipases, such as the widely used immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), can catalyze the formation of this compound through two main routes:[20]

  • Aminolysis of an Ester: Reaction of an ester, such as ethyl propionate, with isobutylamine.

  • Direct Amidation: Reaction of propionic acid with isobutylamine, similar to the chemical methods but under much milder conditions.

The enzymatic approach is highly chemoselective and avoids the need for harsh reagents or protecting groups.[21] However, considerations include the cost of the enzyme, the need for non-aqueous media to suppress competing hydrolysis, and potentially longer reaction times compared to conventional methods.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on general procedures for enzymatic aminolysis.[21]

  • Setup: Combine ethyl propionate (1 equivalent), isobutylamine (1-1.5 equivalents), and the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of substrates) in a flask with a suitable organic solvent (e.g., toluene or 2-methyl-2-butanol).

  • Reaction: Incubate the mixture with shaking or stirring at a moderately elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the this compound product. Further purification can be performed if required.

Visualization: Biocatalytic Workflow

G Reactants Ethyl Propionate + Isobutylamine + Solvent Reaction Incubation (e.g., 50°C, 24h) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Reuse Product Pure This compound Evaporation->Product

Caption: General workflow for lipase-catalyzed amide synthesis.

Chapter 5: Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

PathwayKey AdvantagesKey DisadvantagesIdeal Application
Direct Amidation (Catalytic) High atom economy; fewer steps.[3]Can require high temperatures or expensive catalysts; equilibrium limitations.[5]Large-scale "green" industrial processes where catalyst development is feasible.
Acyl Chloride Pathway High yield; fast and reliable; well-established.[10][11]Poor atom economy; uses hazardous reagents (e.g., SOCl₂); generates waste.[3]Lab-scale synthesis where high yield and reliability are paramount.
Ritter Reaction Utilizes different starting materials (nitriles, alkenes); good for N-tert-alkyl amides.[15][18]Requires strong acids; produces significant salt waste; limited substrate scope.[15]Niche applications where specific precursors are readily available or desired.
Biocatalytic Synthesis Environmentally friendly; high selectivity; mild conditions.[20][21]Can have longer reaction times; enzyme cost and stability can be concerns.Synthesis of high-value, chiral, or sensitive compounds; green chemistry initiatives.

Conclusion

The synthesis of this compound can be accomplished through several distinct and effective pathways. The Acyl Chloride Pathway remains the most robust and high-yielding method for laboratory-scale synthesis, offering reliability and speed at the cost of atom economy. For industrial applications focused on sustainability, the development of an efficient Catalytic Direct Amidation process presents the most attractive long-term goal, minimizing waste by producing only water as a byproduct. The Ritter Reaction offers a mechanistically unique alternative, though its practical application is often limited by harsh conditions. Finally, Biocatalysis represents the forefront of green chemistry, providing an exceptionally mild and selective route that is ideal for high-value applications, despite current challenges in reaction speed and catalyst cost. The selection of the optimal pathway requires a careful evaluation of these trade-offs, balancing the need for yield and purity with considerations of cost, safety, and environmental impact.

References

IUPAC name N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-methylpropyl)propanamide

Abstract

This technical guide provides a comprehensive, research-level overview of N-(2-methylpropyl)propanamide (also known as N-isobutylpropanamide), a secondary amide with applications in organic synthesis and as a potential building block in medicinal chemistry. This document delves into the core physicochemical properties, provides a validated, step-by-step synthesis protocol, and offers a detailed analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting an approach grounded in expertise and trustworthiness for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

N-(2-methylpropyl)propanamide is a simple aliphatic secondary amide. Its structure consists of a propanoyl group bonded to the nitrogen atom of an isobutylamine moiety.

  • IUPAC Name: N-(2-methylpropyl)propanamide[1]

  • Synonyms: N-isobutylpropanamide, N-isobutylpropionamide[2]

  • CAS Number: 5827-75-8[1][2]

  • Molecular Formula: C₇H₁₅NO[1][2]

  • Molecular Weight: 129.20 g/mol [1][2]

A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Weight 129.20 g/mol PubChem[1]
Canonical SMILES CCC(=O)NCC(C)CPubChem[1]
InChIKey QTVUDNOFBZLOHM-UHFFFAOYSA-NPubChem[1][3]
Water Solubility Sparingly soluble (13 g/L at 25 °C)LookChem
XLogP3-AA 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem
Kovats Retention Index 1091 (Standard non-polar column)PubChem, NIST[1][3]

Synthesis of N-(2-methylpropyl)propanamide

The most direct and efficient synthesis of N-(2-methylpropyl)propanamide is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with propanoyl chloride. This method is widely used for amide formation due to its high yield and straightforward procedure.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of isobutylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Visualized Synthesis Workflow

G Figure 1: Synthesis of N-(2-methylpropyl)propanamide cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Isobutylamine (Nucleophile) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann) R1->Reaction R2 Propanoyl Chloride (Electrophile) R2->Reaction Base Aqueous NaOH (Base) Base->Reaction Catalyst Solvent Dichloromethane (Solvent) Solvent->Reaction Medium Product N-(2-methylpropyl)propanamide Reaction->Product Byproduct HCl (neutralized) + NaCl Reaction->Byproduct

Caption: Synthesis of N-(2-methylpropyl)propanamide via Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is designed for robust and reproducible synthesis in a standard laboratory setting.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 eq., e.g., 7.31 g, 0.1 mol) in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.5 eq., e.g., 10 g NaOH in 90 mL water, 0.25 mol) to the flask. The two-phase system should be stirred vigorously.

  • Acylation: Add propanoyl chloride (1.05 eq., e.g., 9.71 g, 0.105 mol) dropwise to the stirring mixture over 20-30 minutes using a dropping funnel. The causality for slow, cooled addition is to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure N-(2-methylpropyl)propanamide.

Spectroscopic Characterization and Validation

Confirming the structure of the synthesized product is a critical, self-validating step. The following spectroscopic data are characteristic of N-(2-methylpropyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.5-6.0broad singlet1HN-H The amide proton is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[4]
~ 3.05triplet2H-N-CH₂ -CH(CH₃)₂Methylene protons adjacent to the nitrogen are deshielded. Coupled to the adjacent methine proton.
~ 2.15quartet2H-CO-CH₂ -CH₃Methylene protons alpha to the carbonyl group. Coupled to the adjacent methyl protons.
~ 1.80multiplet1H-CH₂-CH (CH₃)₂Methine proton of the isobutyl group.
~ 1.12triplet3H-CO-CH₂-CH₃ Methyl protons of the propanoyl group.
~ 0.90doublet6H-CH( CH₃ )₂Diastereotopic methyl protons of the isobutyl group.

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)AssignmentRationale
~ 173.5C =OCarbonyl carbon, significantly downfield.
~ 47.0-N-C H₂-Carbon adjacent to nitrogen.
~ 29.8-CO-C H₂-Carbon alpha to the carbonyl.
~ 28.5-C H(CH₃)₂Methine carbon of the isobutyl group.
~ 20.2-CH(C H₃)₂Methyl carbons of the isobutyl group.
~ 10.0-CO-CH₂-C H₃Methyl carbon of the propanoyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The amide group has very strong, characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~ 3300N-H StretchSecondary AmideStrong, sharp
2960-2870Aliphatic C-H StretchAlkyl groupsStrong
~ 1640C=O Stretch (Amide I)Secondary AmideVery Strong
~ 1550N-H Bend (Amide II)Secondary AmideStrong

The Amide I and Amide II bands are definitive markers for the amide functional group[5][6]. The position of the Amide I band at a relatively low frequency (~1640 cm⁻¹) is characteristic of amides compared to other carbonyl compounds like ketones or esters.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 129 corresponding to the molecular weight of C₇H₁₅NO is expected.

  • Major Fragments: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Key expected fragments include:

    • m/z = 86: Cleavage of the C-N bond, [CH₃CH₂CONH₂]⁺.

    • m/z = 72: Cleavage adjacent to the nitrogen, [HNCH₂(CH(CH₃)₂)]⁺.

    • m/z = 57: Propionyl cation [CH₃CH₂CO]⁺ or isobutyl cation [C(CH₃)₃]⁺ after rearrangement.

    • m/z = 44: Resulting from cleavage of the amide bond, [CONH₂]⁺.

Purification and Characterization Workflow

The following diagram illustrates the logical flow from the crude reaction output to a fully characterized, pure compound, ensuring a self-validating experimental design.

References

An In-depth Technical Guide to N-Isobutylpropionamide: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylpropionamide, a secondary amide with the chemical formula C₇H₁₅NO, presents a molecule of interest within organic synthesis and medicinal chemistry. Its structural features, combining a propionyl group with an isobutyl moiety, offer a scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis, and an exploration of its characteristic chemical reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the design, synthesis, and application of amide-containing compounds.

Structural and Physicochemical Profile

This compound, systematically named N-(2-methylpropyl)propanamide, possesses a molecular structure characterized by a central amide functional group. This linkage connects a propyl group to a nitrogen atom which is, in turn, substituted with an isobutyl group.

Caption: 2D Structure of this compound

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, stability, and potential for interaction with other molecules. A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name N-(2-methylpropyl)propanamide[1]
CAS Number 5827-75-8[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Predicted Melting Point -16.91 °C[2]
Predicted Boiling Point 217.1 °C at 760 mmHg
Predicted Water Solubility 13 g/L at 25 °C[3]
Predicted LogP 1.56
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution reaction between an activated propionic acid derivative and isobutylamine. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a robust and widely applicable method for this transformation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification PropionylChloride Propionyl Chloride ReactionVessel Reaction in Dichloromethane (DCM) with Triethylamine (TEA) PropionylChloride->ReactionVessel Isobutylamine Isobutylamine Isobutylamine->ReactionVessel Workup Aqueous Wash (HCl, NaHCO₃, Brine) ReactionVessel->Workup Crude Product Drying Drying over Na₂SO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound from propionyl chloride and isobutylamine.

Materials:

  • Propionyl chloride

  • Isobutylamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of propionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired amide.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the isobutylamine, which would render it non-nucleophilic.

  • Low Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Aqueous Washes: The series of aqueous washes is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and any propionic acid that may have formed. The final brine wash aids in the removal of residual water from the organic layer.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.0br s1HN-H
~3.05t, J ≈ 6.8 Hz2H-N-CH ₂-CH(CH₃)₂
~2.15q, J ≈ 7.6 Hz2H-CO-CH ₂-CH₃
~1.80m1H-CH₂-CH (CH₃)₂
~1.15t, J ≈ 7.6 Hz3H-CO-CH₂-CH
~0.90d, J ≈ 6.8 Hz6H-CH(CH ₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~173.5C =O
~47.5-N-C H₂-
~29.5-CO-C H₂-
~28.5-C H(CH₃)₂
~20.0-CH(C H₃)₂
~10.0-CO-CH₂-C H₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Assignment
~3300 (broad)N-H stretch
2960-2870C-H stretch (aliphatic)
~1640 (strong)C=O stretch (Amide I band)
~1550N-H bend (Amide II band)
Predicted Mass Spectrum (Electron Ionization)
m/zInterpretation
129Molecular ion [M]⁺
114[M - CH₃]⁺
86[M - C₃H₇]⁺ (loss of propyl group)
72[CH₃CH₂CONH₂]⁺ (McLafferty rearrangement)
57[C₃H₅O]⁺ or [C₄H₉]⁺
43[C₃H₇]⁺

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which makes the amide less reactive than other carboxylic acid derivatives. However, it can undergo characteristic reactions such as hydrolysis and reduction under appropriate conditions.

Hydrolysis

Amides are generally resistant to hydrolysis in neutral water. However, under acidic or basic conditions, the amide bond can be cleaved to yield propionic acid and isobutylamine.

Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Amide This compound Acid H₃O⁺, Δ Amide->Acid Base OH⁻, Δ Amide->Base Acid_Products Propionic Acid + Isobutylammonium Ion Acid->Acid_Products Base_Products Propionate Ion + Isobutylamine Base->Base_Products

Caption: Hydrolysis of this compound under acidic and basic conditions.

General Protocol for Acid-Catalyzed Hydrolysis:

  • Reflux this compound in an aqueous solution of a strong acid (e.g., 6 M HCl or H₂SO₄) for several hours.

  • After cooling, the propionic acid can be extracted with an organic solvent.

  • The isobutylamine will be present in the aqueous layer as its ammonium salt.

General Protocol for Base-Catalyzed Hydrolysis:

  • Reflux this compound in an aqueous or alcoholic solution of a strong base (e.g., 6 M NaOH or KOH) for several hours.

  • Upon completion, acidification of the reaction mixture will protonate the propionate salt to give propionic acid, which can be extracted.

  • Isobutylamine can be isolated from the basified aqueous layer by extraction.

Reduction

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction converts the secondary amide into a secondary amine.

Reduction cluster_reduction Reduction Amide This compound Reagents 1. LiAlH₄, THF 2. H₂O Amide->Reagents Product N-Isobutylpropan-1-amine Reagents->Product

Caption: Reduction of this compound to N-Isobutylpropan-1-amine.

General Protocol for Reduction with LiAlH₄:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous THF.

  • After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

  • Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting N-isobutylpropan-1-amine, typically by distillation.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While experimentally determined data for this specific compound is limited, this document serves as a comprehensive resource based on established chemical principles and data from closely related analogues. The provided synthesis and reaction protocols offer a practical starting point for researchers working with this and similar secondary amides. As a versatile scaffold, this compound holds potential for further exploration in various fields of chemical research and development.

References

An In-Depth Technical Guide to the Preliminary Biological Investigation of N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is a forward-looking technical guide intended for researchers, scientists, and drug development professionals. As of the date of publication, N-Isobutylpropionamide is a compound with limited to no available data in the public domain regarding its biological activity. The content herein is based on established principles of medicinal chemistry and pharmacology, proposing a structured approach to its initial investigation. All experimental protocols and hypothesized activities are presented as a scientifically-grounded framework for research and are not based on pre-existing experimental results for this specific molecule.

Introduction

This compound is a simple, short-chain aliphatic amide. Its chemical structure, featuring a propionamide functional group and an isobutyl substituent on the nitrogen atom, suggests potential interactions with biological systems. The amide bond is a cornerstone of peptide and protein chemistry, and many small molecules containing this functional group exhibit diverse pharmacological properties.[1][2] Furthermore, the isobutyl moiety is present in a number of bioactive compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (2-(4-isobutylphenyl)propionic acid), where it contributes to the molecule's lipophilicity and interaction with its target enzymes.[3][4]

Given the absence of published data, this guide provides a comprehensive roadmap for the preliminary biological evaluation of this compound. We will outline a plausible synthetic route, propose initial hypotheses for its biological activity based on structural analogy, and provide detailed, self-validating experimental protocols for its investigation. The aim is to equip researchers with the necessary tools to embark on a systematic exploration of this compound's potential pharmacological profile.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its biological evaluation. For the synthesized this compound, it is recommended to determine key parameters such as melting point, boiling point, solubility in various solvents (including aqueous buffers), and lipophilicity (LogP). These data are crucial for formulation, dose preparation, and interpreting pharmacokinetic and pharmacodynamic data.

Proposed Synthesis of this compound

A straightforward and widely adopted method for the synthesis of N-alkyl amides is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to enhance the efficiency of the reaction.[5][6][7]

Reaction Scheme:

Propionic acid + Isobutylamine --(DCC/EDC)--> this compound

Detailed Protocol:

  • Reaction Setup: To a solution of propionic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Activation: Stir the mixture for 15-20 minutes to allow for the formation of the activated carboxylic acid intermediate.

  • Amine Addition: Slowly add isobutylamine (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO3), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Hypothesized Preliminary Biological Activities and Screening Protocols

Based on the structural motifs of this compound, we hypothesize three potential areas of preliminary biological activity: analgesic, anti-inflammatory, and antimicrobial. The following sections provide detailed protocols for the initial in vitro and in vivo screening for each of these activities.

Analgesic Activity

The presence of the amide functionality, which is found in some analgesic compounds, warrants an investigation into the potential pain-relieving properties of this compound.

In Vitro Analgesic Screening (Hypothetical)

While in vitro analgesic assays are less common for initial screening of non-opioid analgesics, assessing the compound's effect on key enzymes in the pain pathway can provide valuable mechanistic insights.

Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Rationale: Inhibition of COX-1 and COX-2 enzymes is a primary mechanism of action for many NSAIDs. This assay will determine if this compound can inhibit the activity of these enzymes.

  • Methodology:

    • Utilize a commercially available COX (ovine or human recombinant) colorimetric inhibitor screening assay kit.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., ibuprofen, celecoxib) to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

    • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Analgesic Screening

In vivo models are essential for evaluating the analgesic effects of a compound in a whole-organism context.

Protocol 1: Acetic Acid-Induced Writhing Test in Mice [2][8][9][10]

  • Rationale: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which can be reduced by analgesic agents.[9][10]

  • Methodology:

    • Acclimatize male Swiss albino mice for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., aspirin or diclofenac), and this compound treated groups at various doses.

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 2: Hot Plate Test in Mice [2][4][9]

  • Rationale: This method is used to evaluate centrally acting analgesics. The test measures the reaction time of the animal to a thermal stimulus. An increase in the latency to respond indicates an analgesic effect.

  • Methodology:

    • Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Screen the mice before the experiment and select those with a baseline reaction time of 5-15 seconds to avoid including animals that are too sensitive or insensitive.

    • Divide the selected animals into groups as described for the writhing test (vehicle control, positive control like morphine, and test groups).

    • Administer the respective treatments.

    • At various time points after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking of paws, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

    • Calculate the percentage of maximum possible effect (%MPE) for each group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Writhing Count ± SEM% Inhibition of WrithingHot Plate Latency (s) ± SEM (at 60 min)% MPE (at 60 min)
Vehicle Control-45.2 ± 3.1-8.5 ± 0.7-
Aspirin10015.8 ± 1.965.010.2 ± 0.910.3
Morphine105.3 ± 1.188.325.6 ± 2.485.5
This compound5030.1 ± 2.533.412.1 ± 1.021.8
This compound10022.6 ± 2.150.015.8 ± 1.344.2
This compound20018.4 ± 1.859.318.9 ± 1.663.0

Experimental Workflow for Analgesic Screening:

Analgesic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening in_vitro_assay COX-1/COX-2 Inhibition Assay decision Significant In Vitro Activity? in_vitro_assay->decision writhing_test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) hot_plate_test Hot Plate Test (Central Analgesia) writhing_test->hot_plate_test in_vivo_decision Significant In Vivo Activity? hot_plate_test->in_vivo_decision start Synthesized & Purified This compound start->in_vitro_assay decision->writhing_test Yes stop Low Priority for Analgesia decision->stop No conclusion Further Mechanistic Studies & Lead Optimization in_vivo_decision->conclusion Yes stop2 Low Priority for Analgesia in_vivo_decision->stop2 No

Caption: Workflow for analgesic activity screening of this compound.

Anti-inflammatory Activity

The structural similarity to the isobutylphenyl moiety of ibuprofen suggests a potential for anti-inflammatory effects.

In Vitro Anti-inflammatory Screening

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [11][12][13][14]

  • Rationale: Macrophages play a crucial role in inflammation. When stimulated with LPS, they produce pro-inflammatory mediators like nitric oxide (NO). This assay measures the ability of this compound to inhibit NO production.[12][14]

  • Methodology:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A vehicle control and a positive control (e.g., dexamethasone) should be included.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed effects are not due to cytotoxicity.[11][12]

    • Calculate the percentage of NO inhibition and the IC50 value.

In Vivo Anti-inflammatory Screening

Protocol: Carrageenan-Induced Paw Edema in Rats [1][2][8][15]

  • Rationale: This is a classic and well-established model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates anti-inflammatory activity.[15]

  • Methodology:

    • Use Wistar or Sprague-Dawley rats.

    • Divide the animals into groups (vehicle control, positive control like indomethacin, and test groups).

    • Administer the respective treatments orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each group at each time point.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Edema Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0362.4
This compound500.68 ± 0.0520.0
This compound1000.55 ± 0.0435.3
This compound2000.43 ± 0.0449.4

Signaling Pathway Visualization:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound This compound (Hypothesized Inhibition) Test_Compound->NFkB_pathway

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.

Antimicrobial Activity

The amide functional group is present in many antimicrobial agents. Therefore, it is worthwhile to screen this compound for potential activity against a panel of common pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19]

  • Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative measure of a compound's antimicrobial potency.[16][19]

  • Methodology:

    • Prepare a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vivo Antimicrobial Screening

If significant in vitro activity is observed, an in vivo model can be employed to assess efficacy.

Protocol: Murine Thigh Infection Model [3]

  • Rationale: This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against bacterial infections. It allows for the determination of the compound's ability to reduce the bacterial burden in a localized infection.

  • Methodology:

    • Render mice neutropenic by administering cyclophosphamide.

    • Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium (e.g., S. aureus).

    • Initiate treatment with this compound at various doses and dosing regimens (e.g., subcutaneous or intravenous administration) at a set time post-infection (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (e.g., vancomycin for S. aureus).

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy.

Hypothetical Data Presentation:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213128
Escherichia coli ATCC 25922>256
Pseudomonas aeruginosa ATCC 27853>256
Candida albicans ATCC 90028>256

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological characterization of this compound. The proposed synthetic route and the detailed protocols for assessing its potential analgesic, anti-inflammatory, and antimicrobial activities are based on established scientific principles and methodologies. It is imperative to reiterate that the biological activities discussed are hypothetical and require experimental validation.

Should the preliminary screening yield promising results in any of these areas, further in-depth studies will be warranted. These could include more advanced in vivo models, investigation of the mechanism of action at the molecular level, and structure-activity relationship (SAR) studies through the synthesis and evaluation of analogs. The systematic approach outlined in this guide will ensure a rigorous and efficient initial exploration of the pharmacological potential of this compound, paving the way for potential future drug discovery and development efforts.

References

Unveiling N-Isobutylpropionamide: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylpropionamide, a secondary amide with the chemical formula C₇H₁₅NO, represents a simple yet significant molecule within the vast landscape of organic chemistry. While its specific discovery is not prominently documented in historical records, its existence is a direct consequence of the foundational advancements in amide synthesis that transpired over the past two centuries. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and a detailed, contemporary protocol for its synthesis. More profoundly, it offers a historical reconstruction of its likely first preparation, contextualized within the evolution of synthetic organic chemistry. This document serves as a valuable resource for researchers by not only providing practical methodologies but also by fostering an appreciation for the historical bedrock upon which modern chemical synthesis is built.

Introduction: The Unassuming Amide

Amides are a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring as a key functional group in a multitude of pharmaceuticals and industrial chemicals.[1] this compound, also known by its IUPAC name N-(2-methylpropyl)propanamide, is a member of the secondary amide family, characterized by a nitrogen atom bonded to a carbonyl group and two carbon atoms.[2] Its structure, a simple combination of a propionyl group and an isobutyl moiety, belies the rich history of chemical discovery that enabled its synthesis.

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its synthesis falls within the purview of well-established reactions for amide bond formation. This guide, therefore, takes a dual approach: providing a robust, modern synthesis protocol while simultaneously exploring the historical development of the chemical reactions that would have led to its first creation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, compiled from reputable chemical databases.[2][3]

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[2]
Molecular Weight 129.20 g/mol PubChem[2]
CAS Number 5827-75-8PubChem[2]
IUPAC Name N-(2-methylpropyl)propanamidePubChem[2]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point (Predicted) 463.16 K (190.01 °C)Cheméo[3]
Melting Point (Predicted) 256.24 K (-16.91 °C)Cheméo[3]
LogP (Octanol/Water Partition Coefficient) 1.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 3PubChem[2]

A Historical Reconstruction: The Probable Genesis of this compound

The synthesis of this compound, while straightforward by modern standards, is a testament to the pioneering work in organic synthesis during the 19th and early 20th centuries. Its discovery was not a singular event but rather an inevitable outcome of the development of general methods for amide formation.

The Dawn of Amide Synthesis: The Schotten-Baumann Reaction

One of the earliest and most influential methods for forming amide bonds is the Schotten-Baumann reaction, discovered in 1883 by Carl Schotten and Eugen Baumann.[4] This reaction involves the treatment of an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[4] Given the ready availability of propionyl chloride and isobutylamine in the late 19th and early 20th centuries, it is highly probable that the first synthesis of this compound was achieved via this method.

The causality behind this experimental choice is clear: the reaction is robust, generally high-yielding, and proceeds under relatively mild conditions. The base, typically aqueous sodium hydroxide, plays a critical role by driving the reaction to completion by removing the acidic byproduct.

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Propionyl_Chloride Propionyl Chloride (CH₃CH₂COCl) Reaction_Vessel Reaction Vessel (Biphasic System) Propionyl_Chloride->Reaction_Vessel Isobutylamine Isobutylamine ((CH₃)₂CHCH₂NH₂) Isobutylamine->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel Amide This compound Reaction_Vessel->Amide Salt Salt (NaCl) Reaction_Vessel->Salt Water Water (H₂O) Reaction_Vessel->Water

A simplified workflow of the Schotten-Baumann reaction for this compound synthesis.
The Rise of Coupling Reagents: A Paradigm Shift

While effective, the use of acid chlorides has its drawbacks, including their moisture sensitivity and the generation of corrosive byproducts. The 20th century saw the development of a plethora of coupling reagents that enabled the direct formation of amides from carboxylic acids and amines, bypassing the need for acid chloride intermediates. The invention of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), by Sheehan's group was a significant milestone, allowing for amide synthesis under very mild and neutral conditions.[5] This was particularly crucial for the synthesis of complex and sensitive molecules like peptides.[5]

The logical progression of synthetic methodology suggests that as these new reagents became available, they would have been applied to the synthesis of simple amides like this compound as well, offering a more convenient and often cleaner alternative to the Schotten-Baumann reaction.

Contemporary Synthesis Protocol: A Validated Approach

The following protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound, based on the well-established Schotten-Baumann reaction. This self-validating system includes steps for purification and characterization to ensure the identity and purity of the final product.

Materials and Equipment
  • Propionyl chloride (≥98%)

  • Isobutylamine (≥99%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 eq) in dichloromethane (30 mL).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 eq) dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if required.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the ethyl group of the propionyl moiety and the isobutyl group.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all seven carbon atoms in the molecule, including the characteristic carbonyl carbon signal.

  • FT-IR Spectroscopy: The spectrum should exhibit a strong absorption band for the amide C=O stretch (typically around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Synthesis_Workflow A 1. Dissolve Isobutylamine in DCM B 2. Add NaOH solution and cool to 0 °C A->B C 3. Add Propionyl Chloride dropwise B->C D 4. Stir at Room Temperature C->D E 5. Separatory Funnel Work-up D->E F 6. Wash with HCl, NaHCO₃, and Brine E->F G 7. Dry with MgSO₄ and Concentrate F->G H 8. Purify (optional) G->H I 9. Characterize by NMR and IR H->I

Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound, while not a compound of landmark historical significance in its own right, serves as an excellent case study in the evolution of fundamental organic synthesis. Its likely first preparation through the Schotten-Baumann reaction and the subsequent development of more sophisticated amide synthesis methods highlight the continuous drive for efficiency, mildness, and broader applicability in chemical reactions. The protocols and historical context provided in this guide are intended to equip researchers with both the practical knowledge for its synthesis and a deeper appreciation for the foundational principles of organic chemistry that make such syntheses possible.

References

A Comprehensive Technical Guide to the Safe Handling of n-Isobutylpropionamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Physicochemical Profile

n-Isobutylpropionamide, also known as N-(2-methylpropyl)propanamide, is a secondary amide.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While extensive experimental data is limited, a profile can be constructed from computed properties and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-(2-methylpropyl)propanamide PubChem[1]
CAS Number 5827-75-8 PubChem[1]
Molecular Formula C₇H₁₅NO PubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Computed XLogP3-AA 1.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]

| Rotatable Bond Count | 3 | PubChem[1] |

The positive XLogP3 value suggests a degree of lipophilicity, which can influence its biological absorption and interaction pathways. The presence of hydrogen bond donors and acceptors is characteristic of amides and influences their solubility and chemical reactivity.[1][2]

Hazard Identification and Toxicological Assessment

A critical aspect of safety is acknowledging the unknown. The toxicological properties of this compound have not been fully investigated.[3][4] Therefore, it must be handled with the assumption that it is a potentially hazardous substance. The primary hazards are associated with irritation and potential harmful effects upon exposure.

  • Routes of Exposure : The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, dermal (skin) contact, ocular (eye) contact, and ingestion.[5]

  • Anticipated Health Effects : Based on the general properties of similar organic compounds and amides, acute exposure may cause irritation to the skin, eyes, and respiratory system.[4] The consequences of chronic exposure are unknown.

  • Chemical Stability and Reactivity :

    • Stability : The compound is expected to be stable under normal laboratory storage conditions.[3]

    • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases. Amides can undergo hydrolysis under acidic or basic conditions, which could be vigorous or exothermic depending on the reagents and conditions.[2][3]

    • Hazardous Decomposition Products : Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3]

Hierarchy of Controls: A Systematic Approach to Exposure Minimization

Effective safety management relies on a multi-layered approach to hazard control. The "Hierarchy of Controls" prioritizes the most effective and reliable methods over those that are more dependent on human behavior. Personal Protective Equipment (PPE) is essential but is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal ones.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood : All work involving weighing, transferring, or reacting this compound must be conducted inside a certified chemical fume hood. This is the primary method to prevent exposure to potentially harmful aerosols or vapors.[5] The sash should be kept as low as possible.

Administrative Controls

These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all experiments involving this compound.

  • Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant SOPs.[6]

  • Restricted Access : Limit access to areas where the compound is being used or stored to authorized personnel only.

  • Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[5][7]

Personal Protective Equipment (PPE)

PPE is required for all tasks involving this compound.[6] A risk assessment should guide the selection of specific PPE.[8][9]

  • Eye and Face Protection : ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[10]

  • Skin and Body Protection :

    • A flame-resistant lab coat must be worn and fully buttoned.

    • Full-length pants and closed-toe shoes are required.[7]

  • Hand Protection :

    • Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or holes before each use.[5]

    • Remove gloves and wash hands before leaving the laboratory. Do not wear gloves outside the lab to prevent cross-contamination.[5]

    • For prolonged contact or handling larger quantities, consider thicker gloves or double-gloving.

  • Respiratory Protection : If engineering controls fail or during a large spill cleanup where airborne concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use requires a formal respiratory protection program, including fit-testing and training.[8][11]

Safe Handling and Storage Protocols

Adherence to methodical procedures is essential for minimizing risk during routine laboratory operations.

General Handling Protocol
  • Preparation : Review the SOP and this safety guide. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE Donning : Put on all required PPE before entering the designated work area.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of the solid compound within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Use a spatula for transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : All manipulations, including reaction setup, workup, and purification, must be performed within the fume hood.

  • Completion of Work : After the task is complete, decontaminate the work area. Tightly seal the container of this compound.

  • PPE Doffing : Remove PPE in the correct order to avoid self-contamination (gloves first, followed by lab coat and eye protection).

  • Hygiene : Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental release.[8]

  • Container : Store in a tightly sealed, clearly labeled container. The label should include the chemical name and any known hazards.

  • Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Segregation : Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.

Emergency_Response_Workflow cluster_actions Response Actions Assess Assess Situation (Spill, Exposure, Fire) IsSafe Is it safe to approach? Assess->IsSafe Evacuate Evacuate Area. Alert others. Call Emergency Services. IsSafe->Evacuate No Action Take Action IsSafe->Action Yes Report Report Incident to Supervisor and EHS Department Evacuate->Report FirstAid Administer First Aid (See Section 5.2) Action->FirstAid Spill Manage Small Spill (See Section 5.1) Action->Spill Fire Use Correct Extinguisher (See Section 5.3) Action->Fire FirstAid->Report Spill->Report Fire->Report

Caption: A logical workflow for responding to laboratory emergencies.

Accidental Release Measures (Spills)
  • Small Spill (inside a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the contaminated material into a sealable, labeled waste container using non-sparking tools.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (outside a fume hood) :

    • Evacuate the laboratory immediately. Alert personnel in adjacent areas.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Emergency Response or Environmental Health & Safety (EHS) team.

    • Do not attempt to clean up a large spill without specialized training and equipment.[12]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[13]

  • Inhalation : Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact : Promptly remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and able to swallow, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]

  • Special Procedures : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

  • Unusual Hazards : Emits toxic fumes (carbon and nitrogen oxides) under fire conditions.[3][4]

Waste Disposal Considerations

Chemical waste generators are responsible for the proper characterization and disposal of their waste.

  • All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Isobutylpropionamide from Isobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-isobutylpropionamide, a secondary amide with potential applications in chemical synthesis and drug development. The protocol details the acylation of isobutylamine with propionyl chloride. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, purification techniques, and detailed characterization methods.

Introduction and Significance

N-substituted amides are a crucial class of organic compounds, frequently found as core structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of this compound serves as a classic example of amide bond formation, a fundamental transformation in organic chemistry. The isobutyl moiety can impart specific steric and lipophilic properties to a molecule, potentially influencing its biological activity and pharmacokinetic profile. A reliable and well-characterized protocol for the synthesis of this compound is therefore of significant value for medicinal chemistry campaigns and the development of novel molecular entities.

This guide focuses on the nucleophilic acyl substitution reaction between isobutylamine and propionyl chloride. This method is widely employed due to its efficiency and the high reactivity of the acyl chloride, which typically leads to high yields of the desired amide product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from isobutylamine and propionyl chloride proceeds via a nucleophilic addition-elimination mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.[1] This is facilitated by the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms.

  • Formation of a Tetrahedral Intermediate: The initial nucleophilic attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen bears a negative charge, and the nitrogen atom of the isobutylamine moiety carries a positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. This concerted step leads to the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated to yield the final, neutral this compound product. In the presence of a base, such as triethylamine or an excess of isobutylamine, the hydrochloric acid (HCl) byproduct is neutralized, driving the reaction to completion.[1][2]

Visualizing the Reaction Mechanism

Reaction_Mechanism Figure 1: Mechanism of this compound Synthesis isobutylamine Isobutylamine tetrahedral_intermediate Tetrahedral Intermediate isobutylamine->tetrahedral_intermediate Nucleophilic Attack propionyl_chloride Propionyl Chloride propionyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Elimination of Cl- final_product This compound protonated_amide->final_product Deprotonation hcl HCl protonated_amide->hcl

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the acylation of amines and is designed to be a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isobutylamine (C₄H₁₁N)≥99%e.g., Sigma-AldrichA colorless, flammable liquid with a strong ammonia-like odor.[3]
Propionyl Chloride (C₃H₅ClO)≥99%e.g., Acros OrganicsA colorless, corrosive liquid with a pungent odor. Reacts violently with water.[4]
Triethylamine (C₆H₁₅N)≥99%, anhydrouse.g., FluorochemFreshly distilled over CaH₂ before use. Acts as a base to neutralize HCl.[4]
Dichloromethane (CH₂Cl₂)Anhydrouse.g., Fisher ScientificUsed as the reaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFor workup.
Brine (Saturated NaCl)Aqueous solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Propionyl Chloride: Slowly add propionyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting isobutylamine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), water, saturated sodium bicarbonate solution (to remove any remaining HCl), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Isolation of the Product: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for this compound Synthesis setup Reaction Setup: Isobutylamine, Triethylamine, DCM cooling Cool to 0 °C setup->cooling addition Slow Addition of Propionyl Chloride cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Work-up reaction->workup isolation Isolation via Rotary Evaporation workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization purification->characterization

Caption: A flowchart outlining the major steps in the synthesis and purification of this compound.

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system for recrystallization would be a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the amide at elevated temperatures but not at room temperature.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add hexanes to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. The following are the expected analytical data based on the structure of N-(2-methylpropyl)propanamide (CAS No. 5827-75-8).

Physical Properties
PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
AppearanceExpected to be a white to off-white solid or a colorless oil
Predicted Spectroscopic Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5Broad singlet1HN-H
~ 3.0 - 3.2Triplet2HN-CH₂ -CH
~ 2.0 - 2.2Quartet2HCO-CH₂ -CH₃
~ 1.7 - 1.9Multiplet1HCH(CH₃)₂
~ 1.1Triplet3HCO-CH₂-CH₃
~ 0.9Doublet6HCH(CH₃ )₂

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 173 - 175C =O
~ 47 - 49N-C H₂
~ 29 - 31C H(CH₃)₂
~ 28 - 30CO-C H₂-CH₃
~ 20 - 22CH(C H₃)₂
~ 10 - 12CO-CH₂-C H₃

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, broadN-H stretch
~ 2960 - 2850StrongC-H stretch (aliphatic)
~ 1640StrongC=O stretch (Amide I band)
~ 1550StrongN-H bend (Amide II band)

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
129Molecular ion [M]⁺
114[M - CH₃]⁺
86[M - C₃H₇]⁺ (loss of propyl group)
72[CH₃CH₂CONH₂]⁺ (McLafferty rearrangement)
57[C₄H₉]⁺ (isobutyl cation)

Safety and Handling

  • Isobutylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[3]

  • Propionyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.[5][6]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin and eye damage.

  • Dichloromethane: Can cause skin and eye irritation. May be carcinogenic.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application Note & Protocol: Synthesis of N-Isobutylpropionamide via Acylation of Isobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-isobutylpropionamide through the acylation of isobutylamine with propionyl chloride. It delves into the underlying reaction mechanism, offers a detailed step-by-step laboratory protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-validated methodology for amide bond formation.

Introduction and Scientific Background

The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and polymers.[1][2] The acylation of amines with acyl chlorides is a classic and highly efficient method for creating this linkage.[3] This application note specifically details the synthesis of this compound, a compound that serves as a valuable building block and intermediate in various synthetic pathways.

The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental concept in organic chemistry.[3][4] In this specific application, the primary amine, isobutylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.[5] This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][6][7]

Reaction Mechanism: A Stepwise Perspective

The acylation of isobutylamine with propionyl chloride is a classic example of nucleophilic acyl substitution. The reaction can be dissected into two primary stages: addition and elimination.[5]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of isobutylamine initiates a nucleophilic attack on the electron-deficient carbonyl carbon of propionyl chloride.[4][5] This initial attack results in the formation of a transient tetrahedral intermediate.[1][6]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a chloride ion, which is an excellent leaving group.[3]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, typically a tertiary amine like triethylamine or even a second equivalent of isobutylamine, to yield the final, neutral this compound product and a hydrochloride salt byproduct.[3][8]

Diagram 1: Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Isobutylamine Isobutylamine NIsobutylpropionamide This compound Isobutylamine->NIsobutylpropionamide PropionylChloride Propionyl Chloride PropionylChloride->NIsobutylpropionamide Triethylamine Triethylamine (Base) TriethylammoniumChloride Triethylammonium Chloride Triethylamine->TriethylammoniumChloride

Caption: General overview of the acylation reaction.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound. All operations involving propionyl chloride must be conducted in a certified chemical fume hood.[9]

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesPurity
IsobutylamineC4H11N73.147.31 g0.10>99%
Propionyl ChlorideC3H5ClO92.529.71 g0.105>98%
TriethylamineC6H15N101.1911.13 g0.11>99%
Dichloromethane (DCM)CH2Cl284.93200 mL-Anhydrous
1 M Hydrochloric AcidHCl36.4650 mL-Aqueous
Saturated NaHCO3NaHCO384.0150 mL-Aqueous
BrineNaCl58.4450 mL-Saturated
Anhydrous MgSO4MgSO4120.37~10 g-Granular

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve isobutylamine (1.0 eq) and triethylamine (1.1 eq) in 150 mL of anhydrous dichloromethane.[3] Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve propionyl chloride (1.05 eq) in 50 mL of anhydrous dichloromethane and add it to the addition funnel. Add the propionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO3, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.[10] For laboratory scale, column chromatography on silica gel can also be employed for high purity.[11]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the amide.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640 cm⁻¹).

Diagram 2: Analytical Workflow

Analytical_Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Distillation/Chromatography) TLC->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR GCMS GC-MS Analysis PureProduct->GCMS FTIR FTIR Spectroscopy PureProduct->FTIR Final Structural Confirmation & Purity Assessment NMR->Final GCMS->Final FTIR->Final

Caption: Workflow for product purification and analysis.

Safety and Handling Precautions

5.1. Reagent-Specific Hazards

  • Propionyl Chloride: Highly flammable, corrosive, and reacts violently with water.[14][15][16] It is toxic if inhaled and causes severe skin burns and eye damage.[14] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][17]

  • Isobutylamine: Flammable and corrosive. Can cause skin and eye burns.

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

5.2. General Laboratory Safety

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Keep all flammable liquids away from ignition sources.[17]

  • All glassware should be properly dried to prevent the violent reaction of propionyl chloride with water.[15]

5.3. Waste Disposal

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Quench any unreacted propionyl chloride carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal.

Conclusion

The acylation of isobutylamine with propionyl chloride under Schotten-Baumann-type conditions is a reliable and efficient method for the synthesis of this compound. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can consistently obtain high yields of the desired product. Proper analytical characterization is paramount to verify the structural integrity and purity of the final compound, ensuring its suitability for subsequent applications in drug development and chemical research.

References

Application Note: Comprehensive Analytical Characterization of N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

N-Isobutylpropionamide, also known as N-(2-methylpropyl)propanamide, is an amide compound with potential applications in various chemical and pharmaceutical research fields. As with any chemical entity intended for use in drug development or as a research tool, establishing its identity, purity, and stability is of paramount importance. A comprehensive analytical characterization is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible scientific data are built.

This guide provides a multi-faceted analytical approach to the characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement these protocols with a deep understanding of the underlying principles. The methods described herein are designed to be self-validating, forming an integrated workflow for unambiguous structural confirmation and purity assessment.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential before commencing any analytical work. These properties influence choices regarding sample preparation, solvent selection, and the appropriateness of certain analytical techniques.

PropertyValueSource
IUPAC Name N-(2-methylpropyl)propanamide[1]
CAS Number 5827-75-8[1][2]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Appearance White to off-white solid or crystalline powder (typical)General knowledge
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, ethyl acetate. Limited solubility in water.Inferred from structure;[3]

Integrated Analytical Workflow

A single analytical technique is rarely sufficient for full characterization. True confidence in a compound's identity and purity is achieved by integrating orthogonal methods—techniques that measure different properties of the molecule. Spectroscopic methods provide structural information, while chromatographic methods assess purity. The following workflow illustrates this synergistic relationship.

Analytical_Workflow cluster_0 Sample Received cluster_1 Structural Elucidation (Identity) cluster_2 Purity & Quantification cluster_3 Final Report Sample This compound (Unknown Purity/Identity) NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Proton/Carbon Environment Sample->NMR Identity Check MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Sample->MS Identity Check IR IR Spectroscopy - Functional Groups (Amide C=O, N-H) Sample->IR Identity Check HPLC HPLC-UV/MS - Purity (% Area) - Impurity Profile Sample->HPLC Purity Check GC GC-FID/MS - Purity (% Area) - Volatile Impurities Sample->GC Purity Check Report Certificate of Analysis - Identity Confirmed - Purity ≥ 99.5% NMR->Report MS->Report IR->Report HPLC->Report GC->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides a "fingerprint" of the molecule, revealing detailed information about its atomic composition and connectivity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, NMR can unambiguously confirm the presence and connectivity of the propionyl and isobutyl moieties.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~6.0-6.5 ppm (broad singlet, 1H): N-H proton. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • ~3.0-3.2 ppm (triplet, 2H): -C(=O)-NH-CH₂ -CH(CH₃)₂. This signal is a triplet due to coupling with the adjacent N-H proton (or a doublet if N-H coupling is not resolved).

  • ~2.1-2.3 ppm (quartet, 2H): -CH₂ -CH₃. Coupled to the adjacent methyl group protons.

  • ~1.7-1.9 ppm (multiplet, 1H): -CH₂-CH (CH₃)₂. A complex multiplet due to coupling with the methylene and two methyl groups.

  • ~1.1-1.2 ppm (triplet, 3H): -CH₂-CH₃ . Coupled to the adjacent methylene group protons.

  • ~0.8-1.0 ppm (doublet, 6H): -CH( CH₃ )₂. Coupled to the single methine proton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • Use a wider spectral width and a longer acquisition time (e.g., >256 scans) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[6] This technique is crucial for confirming the molecular formula.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or as the eluent from a GC column (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns.

  • Analysis: Scan a mass-to-charge (m/z) range from ~40 to 200 amu.

  • Expected Results:

    • Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the exact mass of the molecule [C₇H₁₅NO]⁺.

    • Major Fragments: Expect characteristic fragments from alpha-cleavage around the carbonyl group and nitrogen atom. Common fragments would include:

      • m/z = 86: [CH₃CH₂CONHCH₂]⁺

      • m/z = 72: [CONHCH₂(CH₃)₂]⁺

      • m/z = 57: [CH₃CH₂CO]⁺ (acylium ion) and [C(CH₃)₂CH₂]⁺ (isobutyl cation)

      • m/z = 43: [CH(CH₃)₂]⁺

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[7] For this compound, it is used to verify the presence of the secondary amide functionality.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹. Acquire at least 32 scans and ratio them against a background spectrum of the clean ATR crystal.

  • Expected Absorptions:

    • ~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

    • ~2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

    • ~1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a highly characteristic peak.

    • ~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).

Chromatographic Methods for Purity Assessment

Chromatography separates the target compound from any impurities, allowing for accurate quantification of purity.[8]

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is a robust method for assessing the purity of non-volatile or thermally labile compounds. It separates compounds based on their polarity. This method is ideal for identifying and quantifying non-volatile impurities from the synthesis of this compound.

Protocol: Purity Determination by RP-HPLC

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and resolution for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape and ensures consistent ionization for MS detection if used.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.
Gradient 20% B to 95% B over 15 min, hold for 3 min, return to initial conditionsA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV/Vis Diode Array Detector (DAD)Monitor at 210 nm for the amide chromophore. DAD allows for peak purity analysis.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water at 1.0 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and fully dissolved in a solvent compatible with the mobile phase.

Method Validation: This method should be validated according to ICH Q2(R2) guidelines[9]. Key parameters include:

  • Specificity: Ensure no interfering peaks from blank injections at the retention time of the main peak.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 0.1 - 2.0 mg/mL).

  • LOD/LOQ: Determine the lowest concentration that can be reliably detected and quantified.

  • Accuracy & Precision: Assess by analyzing samples at different concentrations multiple times.

Gas Chromatography (GC)

Causality: GC is highly effective for separating volatile compounds and is ideal for assessing purity and detecting volatile impurities or residual solvents. This compound's molecular weight and structure make it suitable for GC analysis.

Protocol: Purity Determination by GC-FID

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA standard, mid-polarity column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with a concentrated sample.
Oven Program Start at 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)Temperature program ensures separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing a response proportional to mass.
Detector Temp. 280 °C
Sample Prep. Dissolve sample in Ethyl Acetate or MTBE at ~1-5 mg/mL.Use a high-purity, volatile solvent that does not co-elute with the analyte.

digraph "GC_Protocol_Flow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];

A[label="1. Prepare Sample\n(1 mg/mL in Ethyl Acetate)"];
B[label="2. Inject into GC\n(Split Inlet @ 250°C)"];
C [label="3. Separation on Column\n(DB-5, Temp Program)"];
D [label="4. Detection by FID\n(@ 280°C)"];
E [label="5. Data Analysis\n(Integrate Peaks, % Area Purity)"];

A -> B -> C -> D -> E;

}

Caption: Step-by-step workflow for Gas Chromatography (GC) analysis.

Potential Impurities

A robust analytical method must be able to separate the main compound from potential process-related impurities. A likely synthesis route for this compound is the reaction between propionyl chloride and isobutylamine . Potential impurities could therefore include:

  • Unreacted isobutylamine (highly volatile, detectable by GC).

  • Residual propionic acid (from hydrolysis of propionyl chloride).

  • Diacylated products (e.g., N-isobutyl-N-propionylpropionamide).

The chromatographic methods described above should be optimized to ensure separation from these and other potential impurities.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The combination of NMR, MS, and IR spectroscopy provides definitive structural confirmation, while orthogonal chromatographic methods like HPLC and GC offer reliable purity assessment. The protocols outlined in this guide form a comprehensive and robust framework for ensuring the quality, identity, and purity of this compound, thereby upholding the principles of scientific integrity for researchers and drug development professionals.

References

Application Notes and Protocols: N-Isobutylpropionamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of N-Isobutylpropionamide

This compound, a secondary amide with the chemical formula C₇H₁₅NO, presents itself as a valuable and versatile building block in the toolkit of organic chemists.[1][2] Its structural simplicity, combining a propionyl group with an isobutyl substituent on the nitrogen atom, belies a rich and varied reactivity that can be exploited to forge a diverse array of more complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, offering detailed protocols for its synthesis and subsequent transformations. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this building block into their synthetic strategies.

The strategic importance of this compound lies in its ability to serve as a precursor to key functional groups, most notably primary and secondary amines, which are ubiquitous in pharmaceuticals and other bioactive molecules. Through carefully selected reaction pathways, the amide functionality can be methodically transformed, allowing for the controlled introduction of nitrogen-containing moieties into target structures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name N-(2-methylpropyl)propanamidePubChem[1]
CAS Number 5827-75-8PubChem[1]
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Appearance Expected to be a colorless liquid or low-melting solidGeneral knowledge
Water Solubility Sparingly soluble (13 g/L at 25 °C)[2]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Synthesis of this compound: Foundational Protocols

The synthesis of this compound can be readily achieved through standard amidation reactions. The choice of starting materials and reaction conditions can be tailored based on availability, scale, and desired purity. Two primary and reliable methods are presented here.

Method 1: From Propionyl Chloride and Isobutylamine

This method, a classic Schotten-Baumann type reaction, is often preferred for its high reactivity and generally good yields. The reaction involves the nucleophilic acyl substitution of the highly reactive propionyl chloride with isobutylamine.

Experimental Protocol: Synthesis of this compound from Propionyl Chloride

Materials:

  • Propionyl chloride

  • Isobutylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents), dissolved in a small amount of dichloromethane, to the stirred amine solution via a dropping funnel over a period of 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Method 2: From Propanoic Acid and Isobutylamine

Direct amidation of a carboxylic acid with an amine is also a viable, albeit often more challenging, route that typically requires a coupling agent to activate the carboxylic acid. This method avoids the use of the more hazardous propionyl chloride.

Experimental Protocol: Synthesis of this compound from Propanoic Acid

Materials:

  • Propanoic acid

  • Isobutylamine

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.5 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of propanoic acid (1.0 equivalent) in dichloromethane, add isobutylamine (1.0 equivalent) and a catalytic amount of DMAP.

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC or EDC (1.1 equivalents) in dichloromethane portion-wise. The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates the progress of the reaction. Monitor the reaction by TLC.

  • Work-up: Filter off the urea byproduct. Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The expected spectroscopic data are outlined below.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group of the propionyl moiety (a triplet and a quartet), a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a doublet of doublets for the methylene group attached to the nitrogen, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, and the carbons of the ethyl and isobutyl groups.
IR Spectroscopy A strong absorption band for the C=O stretch of the amide (typically around 1640 cm⁻¹), and an N-H stretch (around 3300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 129.20 g/mol .

This compound in Organic Synthesis: Key Transformations

The true utility of this compound as a building block is realized through its conversion into other valuable functional groups. The following sections detail key transformations and provide adaptable protocols.

Hydrolysis to Isobutylamine and Propionic Acid

Amide hydrolysis is a fundamental transformation that cleaves the amide bond to yield a carboxylic acid and an amine. This can be achieved under acidic or basic conditions. This reaction is particularly useful for deprotection strategies where an amine is temporarily masked as an amide.

Experimental Protocol: Acidic Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous hydrochloric acid (e.g., 6 M HCl)

  • Sodium hydroxide solution (for neutralization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or by the disappearance of the starting material. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[3]

  • Work-up: After cooling to room temperature, the reaction mixture will contain propionic acid and isobutylammonium chloride. To isolate the isobutylamine, carefully basify the solution with a strong base like sodium hydroxide until the pH is greater than 10.

  • Extraction and Isolation: Extract the liberated isobutylamine with a suitable organic solvent (e.g., diethyl ether). The propionic acid will remain in the aqueous layer as the carboxylate salt. The isobutylamine can be isolated by drying the organic extract and removing the solvent.

dot

G cluster_0 Acidic Hydrolysis This compound This compound Propionic Acid Propionic Acid This compound->Propionic Acid H₃O⁺, Δ Isobutylammonium Ion Isobutylammonium Ion This compound->Isobutylammonium Ion H₃O⁺, Δ Isobutylamine Isobutylamine Isobutylammonium Ion->Isobutylamine OH⁻

Caption: Workflow for the acidic hydrolysis of this compound.

Reduction to N-Isobutylpropanamine

The reduction of amides to amines is a powerful synthetic tool for accessing substituted amines. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[4][5][6][7] This reaction converts the carbonyl group of the amide into a methylene group, yielding N-isobutylpropanamine.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous sodium hydroxide solution (e.g., 15%)

  • Water

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (an excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Amide: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C. The reaction is highly exothermic and should be controlled by the rate of addition.

  • Reflux: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours to ensure complete reduction. The reaction mechanism involves the initial formation of a complex between the amide and the aluminum hydride, followed by hydride transfer.[4]

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isobutylpropanamine.

  • Purification: The product can be purified by distillation.

dot

G cluster_1 Amide Reduction This compound This compound LiAlH4_Addition 1. LiAlH₄, THF This compound->LiAlH4_Addition Workup 2. H₂O, NaOH(aq) LiAlH4_Addition->Workup N-Isobutylpropanamine N-Isobutylpropanamine Workup->N-Isobutylpropanamine

Caption: Experimental workflow for the reduction of this compound.

Hofmann Rearrangement to N-Isobutyl-ethylamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[8][9][10] While this compound is a secondary amide and thus not a direct substrate for this reaction, understanding this transformation is crucial as it highlights the reactivity of the parent primary amide, propionamide. If the isobutyl group were not present, propionamide could be converted to ethylamine. This section is included for completeness and to illustrate a related transformation of the core propionyl group.

For this compound, a related degradation is not directly achievable via the classical Hofmann rearrangement. However, other synthetic strategies could be employed to achieve a similar one-carbon degradation if desired.

Applications of this compound Derivatives

The synthetic transformations of this compound lead to valuable products with diverse applications.

  • N-Isobutylpropanamine: This secondary amine can serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its nucleophilic nitrogen can be further functionalized, and the isobutyl and propyl groups can influence the lipophilicity and steric properties of the final molecule.

  • Isobutylamine: As a primary amine, isobutylamine is a widely used building block in its own right, finding applications in the synthesis of rubber accelerators, insecticides, and pharmaceuticals.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its amide functionality provides a gateway to a range of important chemical transformations, including hydrolysis to amines and carboxylic acids, and reduction to secondary amines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel and complex molecular targets. The self-validating nature of the described protocols, coupled with a clear explanation of the underlying chemical principles, ensures a reliable and reproducible synthetic experience.

References

Application Notes and Protocols: n-Isobutylpropionamide as a Potential Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Case for Simple Amide Ligands

In the landscape of transition metal catalysis, the design of ligands has predominantly focused on sophisticated architectures, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), which are engineered to fine-tune the steric and electronic properties of the metal center.[1] These ligands have enabled remarkable advances in cross-coupling chemistry, facilitating reactions with previously unreactive substrates under mild conditions.[1] However, the synthesis of these complex ligands can be costly and time-consuming. This guide explores the potential of n-Isobutylpropionamide, a simple, inexpensive, and readily available secondary amide, as a ligand or additive in palladium-catalyzed cross-coupling reactions.

Amides are ubiquitous functional groups that can coordinate to metal centers, typically through the carbonyl oxygen.[2] While often considered weak, monodentate L-type ligands, their role in catalysis can be multifaceted.[3] Amide-based solvents, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are known to significantly influence the outcome of cross-coupling reactions, not always by direct coordination to the catalytic center, but sometimes by stabilizing intermediates or counter-ions.[4] This suggests that even simple amides like this compound could serve as valuable, non-traditional ligands or additives, potentially stabilizing catalytic species, preventing catalyst decomposition (e.g., formation of palladium black), and modulating reactivity in common catalytic transformations.

This document provides detailed protocols for the synthesis of this compound and its exploratory application in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The protocols are designed for researchers to investigate the viability and potential benefits of employing this simple amide in their catalytic systems.

PART 1: Synthesis and Characterization of this compound

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from propionyl chloride and isobutylamine. The reaction is a classic Schotten-Baumann acylation where a base is used to neutralize the HCl byproduct.[][6]

Causality and Experimental Choices:
  • Acyl Chloride: Propionyl chloride is a highly reactive electrophile, ensuring a rapid and efficient reaction with the amine nucleophile.[7]

  • Solvent: Anhydrous dichloromethane (DCM) is used as it is aprotic and effectively dissolves the reactants without participating in the reaction.

  • Base: Triethylamine (TEA) is a non-nucleophilic organic base that scavenges the HCl generated during the reaction, preventing the protonation and deactivation of the isobutylamine nucleophile.[8]

  • Low Temperature: The initial reaction is conducted at 0 °C to control the exothermic reaction between the acyl chloride and the amine, minimizing potential side reactions.[]

Materials and Equipment:
Reagent/MaterialFormulaM.W. ( g/mol )Quantity
IsobutylamineC₄H₁₁N73.147.31 g (10.9 mL, 100 mmol)
Propionyl chlorideC₃H₅ClO92.529.71 g (8.8 mL, 105 mmol)
Triethylamine (TEA)C₆H₁₅N101.1911.1 g (15.3 mL, 110 mmol)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL
1 M Hydrochloric Acid (HCl)HCl-~100 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃-~100 mL
Brine (Saturated NaCl)NaCl-~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄-~10 g
  • Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Protocol:
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add isobutylamine (100 mmol) and anhydrous DCM (150 mL). Place the flask in an ice bath and stir for 10 minutes.

  • Base Addition: Add triethylamine (110 mmol) to the cooled amine solution.

  • Acyl Chloride Addition: Dissolve propionyl chloride (105 mmol) in anhydrous DCM (50 mL) and add it to a dropping funnel. Add the propionyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl. Shake well and separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield a colorless oil or white solid.

Self-Validation and Characterization:
  • TLC Analysis: Monitor reaction completion by TLC (thin-layer chromatography). The product should have a different Rf value than the starting amine.

  • NMR Spectroscopy: Confirm the structure of the purified product.

    • ¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (triplet ~1.1 ppm, quartet ~2.2 ppm), the N-CH₂ group (triplet ~3.1 ppm), the isobutyl CH (multiplet ~1.8 ppm), and the isobutyl CH₃ groups (doublet ~0.9 ppm), as well as a broad singlet for the N-H proton.

    • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~174 ppm), and the carbons of the ethyl and isobutyl groups.

PART 2: Application in Palladium-Catalyzed Cross-Coupling

Application Note 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a procedure to evaluate this compound as a ligand/additive in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid. A "ligand-free" reaction is run as a baseline for comparison.[9]

Scientific Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves Pd(0) and Pd(II) intermediates.[10] Ligands are crucial for stabilizing the Pd(0) active catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1] While bulky phosphines are highly effective, simple O-donor ligands like this compound might offer sufficient stabilization to prevent catalyst decomposition, particularly at elevated temperatures, without being sterically demanding, potentially allowing for rapid reductive elimination.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Analysis prep1 Weigh Reactants: - 4-Bromotoluene - Phenylboronic Acid - K₃PO₄ - Pd(OAc)₂ setup1 Add solids to reaction vial prep1->setup1 prep2 Prepare Ligand Stock: (if applicable) This compound in Toluene/H₂O setup3 Add Ligand (Vial B only) prep2->setup3 setup2 Add solvent (Toluene/H₂O) setup1->setup2 setup2->setup3 setup4 Seal, Degas, and backfill with N₂/Ar setup3->setup4 react1 Heat to 100 °C in heating block setup4->react1 react2 Stir for 12 hours react1->react2 analysis1 Cool to RT, quench with H₂O react2->analysis1 analysis2 Extract with Ethyl Acetate analysis1->analysis2 analysis3 Analyze organic layer by GC-MS analysis2->analysis3

Caption: Experimental workflow for testing this compound in Suzuki coupling.

Materials and Reaction Conditions:
ComponentPurposeVial A (Ligand-Free)Vial B (+ Amide)
4-BromotolueneAryl Halide171 mg (1.0 mmol)171 mg (1.0 mmol)
Phenylboronic AcidBoronic Acid146 mg (1.2 mmol)146 mg (1.2 mmol)
Palladium(II) AcetateCatalyst Precursor2.2 mg (0.01 mmol)2.2 mg (0.01 mmol)
Potassium Phosphate (K₃PO₄)Base424 mg (2.0 mmol)424 mg (2.0 mmol)
This compound Test Ligand None 5.2 mg (0.04 mmol)
TolueneSolvent4.0 mL4.0 mL
WaterCo-solvent1.0 mL1.0 mL
Step-by-Step Protocol:
  • Setup: In two separate oven-dried reaction vials equipped with stir bars, add 4-bromotoluene, phenylboronic acid, K₃PO₄, and Pd(OAc)₂ as specified in the table.

  • Ligand Addition: To Vial B only, add this compound.

  • Solvent Addition: Add the toluene/water solvent mixture to each vial.

  • Inert Atmosphere: Seal the vials with screw caps containing a PTFE septum. Degas the mixtures by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Place the vials in a preheated oil bath or heating block at 100 °C and stir vigorously for 12 hours.

  • Analysis:

    • Cool the reactions to room temperature.

    • Add 5 mL of water and 5 mL of ethyl acetate to each vial.

    • Shake well and allow the layers to separate.

    • Take an aliquot from the top organic layer and analyze by GC-MS to determine the conversion and yield of the product, 4-methyl-1,1'-biphenyl.

Mechanistic Considerations:

The accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] The potential influence of this compound could occur at several stages:

  • Stabilization of Pd(0): The amide's carbonyl oxygen could provide weak coordination to the Pd(0) center, preventing its aggregation into inactive palladium black.

  • Oxidative Addition: As a weakly coordinating ligand, it may easily dissociate, allowing for rapid oxidative addition of the aryl bromide to the metal center, a rate-limiting step for many substrates.[11]

  • Reductive Elimination: The low steric bulk of the amide would not hinder the final reductive elimination step to form the C-C bond.

G cluster_ligand This compound (L) A Pd⁰L₂ B Ar-Pdᴵᴵ(L)₂-X A->B Oxidative Addition (Ar-X) L L A->L Stabilization C Ar-Pdᴵᴵ(L)₂-OR' B->C Metathesis (Base) B->L D Ar-Pdᴵᴵ(L)₂-Ar' C->D Transmetalation (Ar'-B(OR)₂) C->L D->A Reductive Elimination (Ar-Ar') D->L

Caption: The Suzuki-Miyaura catalytic cycle and potential interaction points for the amide ligand (L).

Application Note 2: Buchwald-Hartwig Amination

This protocol evaluates this compound in the Buchwald-Hartwig amination, a powerful method for C-N bond formation.[12] This reaction typically requires strong, bulky electron-donating phosphine ligands to be effective.[3] This application note serves as a screen to determine if a simple amide can facilitate this transformation, potentially for highly activated substrates.

Scientific Rationale:

The key challenge in Buchwald-Hartwig amination is promoting the reductive elimination step from the palladium(II) amido complex to form the C-N bond. Bulky ligands are thought to facilitate this by creating steric crowding around the metal center.[3] A simple, non-bulky O-donor ligand like this compound is not expected to be as effective. However, it could potentially stabilize the palladium catalyst and facilitate the reaction of electron-deficient aryl halides with strongly nucleophilic amines where the reductive elimination barrier is intrinsically lower.

Materials and Reaction Conditions:
ComponentPurposeQuantity
1-Bromo-4-fluorobenzeneAryl Halide175 mg (1.0 mmol)
MorpholineAmine105 mg (1.2 mmol)
Pd₂(dba)₃Catalyst Precursor9.2 mg (0.01 mmol)
Sodium tert-butoxide (NaOtBu)Base135 mg (1.4 mmol)
This compound Test Ligand 10.3 mg (0.08 mmol)
TolueneSolvent5.0 mL
Step-by-Step Protocol:
  • Setup (Glovebox): Due to the air-sensitivity of the catalyst and base, this reaction should be set up in a glovebox.

  • Vial Preparation: To an oven-dried reaction vial, add Pd₂(dba)₃, sodium tert-butoxide, and this compound.

  • Reagent Addition: Add toluene, followed by 1-bromo-4-fluorobenzene and morpholine.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 18 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Analyze the crude product by GC-MS and ¹H NMR to determine the yield of 4-(4-fluorophenyl)morpholine.

Mechanistic Considerations:

The Buchwald-Hartwig amination cycle is similar to other cross-coupling reactions but involves an amido-palladium intermediate.[12] The use of a simple amide ligand is unconventional. Its potential, albeit likely limited, role would be to keep the palladium in a soluble, active Pd(0) state. The lack of steric bulk would likely make the reductive elimination of the C-N bond from the Ar-Pd(L)₂-NR₂ intermediate a high-energy step, which is why this protocol should be considered a screening experiment for highly favorable substrate combinations.

G cluster_ligand This compound (L) A Pd⁰L₂ B Ar-Pdᴵᴵ(L)₂-X A->B Oxidative Addition (Ar-X) L L A->L Stabilization C [Ar-Pdᴵᴵ(L)(HNR'₂)-X] B->C Amine Coordination D Ar-Pdᴵᴵ(L)-NR'₂ C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'₂)

Caption: The Buchwald-Hartwig amination cycle. A simple amide ligand (L) would primarily stabilize the Pd(0) state.

References

Application Notes and Protocols for n-Isobutylpropionamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Amide Scaffold

In the vast landscape of medicinal chemistry, the amide bond is a cornerstone of molecular design, present in approximately a quarter of all marketed pharmaceuticals.[1] Its unique combination of stability, hydrogen bonding capability, and conformational influence makes it a privileged functional group in the development of new therapeutic agents.[2] Within this broad class, simple N-alkyl amides, such as n-Isobutylpropionamide, represent fundamental building blocks whose biological potential is often underexplored.

This compound is a straightforward molecule featuring a propionyl group N-substituted with an isobutyl moiety. While direct and extensive research into the specific medicinal applications of this compound is not widely published, its structural components belong to classes of molecules with known biological activities. Fatty acid amides, for instance, are a class of endogenous signaling lipids that includes the endocannabinoid anandamide and the sleep-inducing substance oleamide.[3] These molecules, though structurally diverse, share a common amide linkage and often exhibit neuromodulatory effects.[4]

This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. It provides a foundation built on the established principles of medicinal chemistry and pharmacology, offering protocols for synthesis and hypothetical screening, and contextualizing its potential applications based on the activities of structurally related compounds.

Part 1: Physicochemical Characterization and Synthesis

A thorough understanding of a molecule's physicochemical properties is fundamental to any medicinal chemistry campaign. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its potential as a drug candidate.

Physicochemical Properties of this compound
PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₁₅NOIndicates a relatively small molecule, which is often favorable for oral bioavailability.
Molecular Weight 129.20 g/mol Well within the typical range for CNS-active drugs, suggesting potential for blood-brain barrier penetration.[5]
logP (octanol/water) 1.3This value suggests a moderate lipophilicity, which is often a prerequisite for passive diffusion across biological membranes, including the blood-brain barrier.[6]
Hydrogen Bond Donors 1The N-H group can act as a hydrogen bond donor, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 1The carbonyl oxygen is a hydrogen bond acceptor, also crucial for molecular recognition.
Protocol for the Synthesis of this compound

The synthesis of this compound is a standard amidation reaction. The following protocol describes a common and efficient method using propionyl chloride and isobutylamine.

Materials:

  • Propionyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a colorless oil or a white solid.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture, which can hydrolyze the acyl chloride.

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

  • The aqueous workup is essential to remove the base, unreacted starting materials, and salts.

Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification isobutylamine Isobutylamine crude_product Crude Product isobutylamine->crude_product Amidation propionyl_chloride Propionyl Chloride propionyl_chloride->crude_product triethylamine Triethylamine (Base) triethylamine->crude_product solvent DCM (Solvent) solvent->crude_product temperature 0°C to RT temperature->crude_product purified_product This compound crude_product->purified_product Purification (Chromatography)

Caption: Synthesis of this compound.

Part 2: Potential Applications Based on Structurally Related Compounds

While this compound itself lacks extensive biological characterization, its structural motifs are present in molecules with well-defined pharmacological activities.

  • Fatty Acid Amides and CNS Activity: The broader class of fatty acid amides is known to contain neuromodulatory and signaling molecules.[3] For example, oleamide has been identified as an endogenous sleep-inducing lipid. The structural simplicity and moderate lipophilicity of this compound make it a plausible candidate for central nervous system (CNS) activity. Small, relatively simple amides can often cross the blood-brain barrier and interact with various CNS targets.

  • Propionamide-Containing Pharmaceuticals: The propionamide moiety is found in some approved drugs. For instance, Isamoxole, a more complex propionamide derivative, has been investigated as an anti-allergic compound that inhibits the release of mediators like slow-reacting substance of anaphylaxis (SRS-A).[7][8] While the additional structural features of Isamoxole are likely key to its specific activity, this demonstrates the utility of the propionamide scaffold in medicinal chemistry.

Part 3: Postulated Application in Sedative-Hypnotic Research

Given the structural similarities to some endogenous fatty acid amides with CNS effects and the general properties of small, lipophilic molecules, a primary postulated application for this compound is in the discovery of new sedative-hypnotic agents. Many existing sedative-hypnotics are small molecules that modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.

Part 4: Application Protocol: In-Vivo Screening for Sedative-Hypnotic Activity

The following protocol outlines a standard, field-proven method for the initial in-vivo screening of a novel compound for sedative and hypnotic properties in a mouse model. This protocol is designed to be self-validating through the inclusion of vehicle and positive controls.

Objective: To assess the potential sedative and hypnotic effects of this compound by measuring its impact on locomotor activity and its ability to potentiate barbiturate-induced sleep.

Animal Model: Male ICR or Swiss Webster mice (20-25 g).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Diazepam (positive control)

  • Thiopental sodium (or another short-acting barbiturate)

  • Animal activity cages (for locomotor activity)

  • Standard animal caging

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol Steps:

Part A: Assessment of Sedative Activity (Locomotor Activity)

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week and to the test cages for 30 minutes prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (p.o.)

    • Group 2: Diazepam (1 mg/kg, p.o.) - Positive control

    • Group 3: this compound (e.g., 50 mg/kg, p.o.)

    • Group 4: this compound (e.g., 100 mg/kg, p.o.)

    • Group 5: this compound (e.g., 200 mg/kg, p.o.)

  • Dosing: Administer the respective treatments by oral gavage.

  • Observation: Immediately after dosing, place each mouse individually into an automated activity cage.

  • Data Collection: Record the total locomotor activity (e.g., beam breaks) over a 30-minute period.

  • Analysis: Compare the mean locomotor activity of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test). A significant decrease in locomotor activity suggests a sedative effect.[9]

Part B: Assessment of Hypnotic Activity (Potentiation of Thiopental-Induced Sleep)

  • Grouping and Dosing: Use the same grouping and dosing strategy as in Part A. Administer the treatments orally.

  • Thiopental Administration: 30 minutes after the oral administration of the test compounds, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.

  • Observation:

    • Record the onset of sleep (time from thiopental injection to the loss of the righting reflex). The righting reflex is lost when the mouse, placed on its back, is unable to right itself within 30 seconds.

    • Record the duration of sleep (time from the loss of the righting reflex to its recovery).

  • Analysis: Compare the mean onset and duration of sleep for the treatment groups to the vehicle control group. A significant decrease in the onset of sleep and/or a significant increase in the duration of sleep indicates a hypnotic or sleep-potentiating effect.[9]

Trustworthiness and Self-Validation:

  • The inclusion of a vehicle control group accounts for any effects of the administration procedure and the vehicle itself.

  • The positive control (diazepam) confirms that the experimental model is sensitive to known sedative-hypnotic drugs.

  • Dose-ranging for the test compound allows for the assessment of a dose-response relationship, a key indicator of a true pharmacological effect.

Hypothetical Data Presentation

Table 2: Hypothetical Results of Sedative-Hypnotic Screening of this compound

Treatment GroupDose (mg/kg, p.o.)Locomotor Activity (counts/30 min)Onset of Sleep (min)Duration of Sleep (min)
Vehicle-1500 ± 1205.2 ± 0.88.5 ± 2.1
Diazepam1450 ± 602.1 ± 0.435.2 ± 5.5
This compound501350 ± 1104.8 ± 0.712.3 ± 3.0
This compound100980 ± 953.5 ± 0.522.1 ± 4.2
This compound200620 ± 752.5 ± 0.445.8 ± 6.1
Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Workflow for In-Vivo Sedative-Hypnotic Screening

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sedation Sedation Assay cluster_hypnosis Hypnosis Assay acclimatize Acclimatize Mice grouping Randomly Assign Groups (Vehicle, Positive Control, Test Article) acclimatize->grouping po_dosing Oral Administration of Test Compounds grouping->po_dosing locomotor Place in Activity Cages po_dosing->locomotor thiopental Administer Thiopental (i.p.) po_dosing->thiopental 30 min post-dose record_activity Record Locomotor Activity locomotor->record_activity observe_sleep Observe Onset and Duration of Sleep thiopental->observe_sleep

Caption: In-vivo screening workflow.

Discussion and Future Directions

The provided protocols offer a starting point for the investigation of this compound in a medicinal chemistry context. Should initial screening reveal significant CNS activity, further studies would be warranted to:

  • Elucidate the Mechanism of Action: Investigate potential interactions with key CNS targets such as GABA-A receptors, voltage-gated ion channels, or other relevant receptors.

  • Conduct Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how modifications to the isobutyl and propionyl moieties affect activity. This could involve varying the alkyl chain length, introducing branching, or adding cyclic or aromatic groups.

  • Profile ADME and Toxicology: Evaluate the metabolic stability, pharmacokinetic profile, and potential toxicity of promising lead compounds.

While this compound remains an uncharacterized molecule in medicinal chemistry, its simple, accessible structure, combined with the known biological relevance of the fatty acid amide scaffold, makes it an intriguing candidate for exploratory drug discovery programs.

References

exploring n-Isobutylpropionamide derivatives for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Biological Evaluation of Novel N-Isobutylpropionamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Simple, synthetically accessible molecules offer a powerful starting point for building compound libraries with diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological screening of a library of this compound derivatives. We present a strategic workflow, from initial compound synthesis to a cascade of in vitro biological assays, including cytotoxicity, antimicrobial, and enzyme inhibition screening. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their quest for novel bioactive agents.

Introduction: The Rationale for Exploring this compound Scaffolds

The amide bond is a ubiquitous feature in pharmaceuticals and natural products, prized for its metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. While complex molecular architectures often garner significant attention, simpler aliphatic amides, such as this compound, represent an underexplored area of chemical space.

The N-isobutyl group provides a degree of lipophilicity and steric bulk that can influence membrane permeability and binding pocket interactions. The propionamide backbone is a simple, flexible linker that can be readily modified. By creating derivatives from this core scaffold, we can systematically probe structure-activity relationships (SAR) and potentially uncover novel biological functions. This exploration is not just an academic exercise; it is a strategic approach to lead generation, where synthetic tractability allows for the rapid generation and screening of a focused library to identify promising hit compounds for further optimization.[1][2]

This guide outlines a logical and efficient pathway for conducting this exploration.

Overall Scientific Workflow

The process begins with the chemical synthesis of a library of derivatives, followed by a tiered biological screening approach. This "screening cascade" is designed to efficiently identify compounds with significant biological activity while filtering out non-specific or overly toxic molecules early in the process.[3]

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Confirmation & Secondary Screening cluster_3 Phase 4: Lead Generation synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, LC-MS) synthesis->purification library Compound Library Preparation (Stock Solutions) purification->library cyto_screen Cytotoxicity Screening (e.g., MTT Assay) library->cyto_screen antimicrobial_screen Antimicrobial Screening (e.g., MIC Assay) library->antimicrobial_screen dose_response Dose-Response Analysis (IC50) cyto_screen->dose_response antimicrobial_screen->dose_response enzyme_screen Enzyme Inhibition Assay (Hit-to-Lead) dose_response->enzyme_screen sar_analysis SAR Analysis & Lead Optimization enzyme_screen->sar_analysis

Figure 1: High-level workflow for the exploration of this compound derivatives.

Synthesis and Characterization of Derivatives

The foundation of any screening campaign is a library of high-purity compounds. The synthesis of this compound derivatives is readily achieved via standard amide coupling reactions.

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for coupling a substituted propionic acid with isobutylamine.

Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method for amide bond formation under mild conditions, minimizing side reactions.

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the desired substituted propionic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF).

  • Activation: Add HATU (1.2 eq) and DIEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Amine Addition: Add isobutylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and coupling reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.

Primary Biological Screening: Identifying Initial Hits

Primary screening involves testing the entire compound library in broad assays to identify "hits"—compounds that exhibit any biological activity of interest.[1] Cytotoxicity and antimicrobial assays are excellent starting points as they cover fundamental areas of therapeutic interest.[4][5]

Application Note 1: In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic potential of the this compound derivatives against various human cancer cell lines. This is a critical first step in identifying potential anticancer agents.[4][6]

Principle of the MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7] In living cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at ~570 nm solubilize->read end Calculate % Viability and IC50 Values read->end

Figure 2: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Preparation: Prepare stock solutions of your this compound derivatives in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration (on a log scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[8]

Data Presentation: Summarize the IC₅₀ values in a table for clear comparison of potency across different derivatives and cell lines.

Compound IDDerivative SubstitutionIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
NIP-001 (Parent Compound)>100>100
NIP-002 4-Chlorophenyl15.2 ± 1.822.5 ± 2.4
NIP-003 3,4-Dimethoxyphenyl45.7 ± 5.168.1 ± 7.3
NIP-004 2-Naphthyl8.9 ± 0.912.4 ± 1.5
Doxorubicin(Positive Control)0.8 ± 0.11.1 ± 0.2
Table 1: Hypothetical cytotoxicity data for a series of this compound (NIP) derivatives.
Application Note 2: Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the derivatives against a panel of pathogenic bacteria and fungi.

Principle of Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[9] The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compounds in a liquid growth medium.[10]

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of your test compounds in the broth medium. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a "growth control" (inoculum without compound) and a "sterility control" (broth only) well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[11] A colorimetric indicator like Resazurin can also be added, which changes color in the presence of metabolic activity, providing a clearer endpoint.

Data Presentation: Present the MIC values in a table to compare the antimicrobial spectrum and potency of the derivatives.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NIP-001 >256>256>256
NIP-002 1664>256
NIP-003 128>25632
NIP-004 83216
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4
Table 2: Hypothetical MIC data for this compound (NIP) derivatives against representative microbes.

Secondary Screening: Mechanism of Action

Hits identified in primary screens require further investigation to confirm their activity and understand their mechanism of action (MOA).[12] Enzyme inhibition assays are a powerful tool for this purpose, as many drugs function by modulating the activity of specific enzymes.[13][14]

Application Note 3: Enzyme Inhibition Assay

Objective: To determine if active compounds from primary screens act by inhibiting a specific, disease-relevant enzyme (e.g., a kinase, protease, or metabolic enzyme).

Principle: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a test compound.[15] The inhibitor can affect the enzyme in different ways, such as competing with the substrate for the active site (competitive inhibition) or binding to another site to alter the enzyme's conformation (non-competitive inhibition).[12]

Inhibition cluster_0 No Inhibition cluster_1 Competitive Inhibition cluster_2 Non-Competitive Inhibition E E P P E->P Reaction S S S->E Ec E Ic I Ec->Ic Sc S Enc E Sn S Sn->Enc Inc I Enca Enca->Inc

Figure 3: Simplified schematic of enzyme (E), substrate (S), product (P), and inhibitor (I) interactions.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the necessary buffer at optimal pH and temperature. The substrate should be one that produces a chromogenic or fluorogenic product upon conversion by the enzyme.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (inhibitor) at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) to allow for binding to occur.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the slope of this curve.

  • Data Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited control reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentration) can be performed to elucidate the specific mechanism of inhibition (competitive, non-competitive, etc.).[12]

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By following this workflow—from rational synthesis through a cascade of primary and secondary screening assays—researchers can efficiently identify compounds with promising biological activity. The protocols are designed to be adaptable, allowing for the exploration of diverse biological targets. Hits identified through this process serve as valuable starting points for medicinal chemistry-driven lead optimization, ultimately contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols: N-Isobutylpropionamide in the Synthesis of Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of Poly(N-isobutylpropionamide) as a Novel Thermo-Responsive Material

N-substituted acrylamides are a significant class of monomers utilized in the synthesis of "smart" polymers, which exhibit responsive behavior to external stimuli such as temperature, pH, and light.[1] Among these, poly(N-isopropylacrylamide) (PNIPAAm) is the most extensively studied, renowned for its sharp lower critical solution temperature (LCST) of approximately 32°C in aqueous solutions.[2][3] This property, close to human body temperature, has made PNIPAAm a cornerstone material in biomedical applications, including drug delivery, tissue engineering, and biosensing.[3][4][5]

This guide focuses on a close structural analogue, This compound , and its potential as a monomer for creating novel thermo-responsive polymers. While direct literature on the polymerization of this compound is not abundant, its structural similarity to N-isopropylacrylamide allows for the adaptation of well-established synthetic protocols. The key difference lies in the substitution on the nitrogen atom: an isobutyl group in place of an isopropyl group. This seemingly minor alteration in the hydrophobic side chain is anticipated to influence the polymer's thermo-responsive properties, offering a pathway to fine-tune the LCST for specific material applications. It is hypothesized that the increased hydrophobicity of the isobutyl group, compared to the isopropyl group, will lower the LCST of the resulting polymer, poly(this compound). The solubility of poly(2-(N-alkylacrylamide) ethyl acetate)s in water is also firmly dependent on the length of the N-alkyl groups.[6]

These application notes provide a comprehensive, step-by-step protocol for the synthesis and characterization of poly(this compound) via free-radical polymerization, drawing upon the extensive knowledge base of PNIPAAm synthesis.[1][7] The causality behind experimental choices is explained to provide a deeper understanding of the polymerization process.

I. Synthesis of Poly(this compound) via Free-Radical Polymerization

This section details the protocol for the synthesis of poly(this compound) using a standard free-radical polymerization technique. This method is widely used for its simplicity and effectiveness in polymerizing a variety of vinyl monomers.[8]

Rationale for Experimental Design

The synthesis is based on the free-radical polymerization of the this compound monomer in an aqueous solution. A redox initiation system, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), is employed to generate free radicals at a controlled rate at room temperature.[8] N,N'-methylenebis(acrylamide) (BIS) is included as a cross-linker to form a hydrogel network. The concentration of the cross-linker can be varied to control the degree of swelling and the mechanical properties of the resulting hydrogel.

Materials and Equipment
Reagent/Equipment Details
This compoundMonomer
N,N'-methylenebis(acrylamide) (BIS)Cross-linker
Ammonium persulfate (APS)Initiator
Tetramethylethylenediamine (TEMED)Catalyst/Accelerator
Deionized WaterSolvent
Nitrogen GasFor deoxygenation
Reaction Vessel (e.g., Schlenk flask)
Magnetic Stirrer and Stir Bar
Syringes and Needles
Standard Glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_initiation Initiation cluster_polymerization Polymerization cluster_purification Purification prep1 Dissolve this compound and BIS in deionized water in the reaction vessel. prep2 Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes. prep1->prep2 init1 Add APS solution to the monomer solution. prep2->init1 init2 Add TEMED to the reaction mixture to initiate polymerization. init1->init2 poly1 Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. init2->poly1 purify1 Cut the resulting hydrogel into small pieces. poly1->purify1 purify2 Dialyze against deionized water for several days to remove unreacted monomers and initiators. purify1->purify2 purify3 Lyophilize the purified hydrogel to obtain the dry polymer. purify2->purify3

Caption: Workflow for the synthesis of poly(this compound) hydrogel.

Detailed Step-by-Step Protocol
  • Preparation of the Monomer Solution:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound and 0.02 g of N,N'-methylenebis(acrylamide) (BIS) in 50 mL of deionized water.

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes. Oxygen is a potent inhibitor of free-radical polymerization and must be removed.[8]

  • Initiation of Polymerization:

    • Prepare a fresh solution of 0.05 g of ammonium persulfate (APS) in 1 mL of deionized water.

    • Using a syringe, add the APS solution to the deoxygenated monomer solution while stirring.

    • Subsequently, add 50 µL of tetramethylethylenediamine (TEMED) to the reaction mixture using a microsyringe. TEMED accelerates the decomposition of APS to generate sulfate radicals, thus initiating polymerization.

  • Polymerization Reaction:

    • Observe the reaction mixture. The solution will become viscous and may form a gel within minutes to an hour, indicating the onset of polymerization.

    • Allow the reaction to proceed at room temperature for 24 hours under a positive pressure of nitrogen to ensure complete monomer conversion.

  • Purification of the Polymer:

    • After 24 hours, carefully remove the resulting hydrogel from the flask.

    • Cut the hydrogel into small pieces to increase the surface area for efficient purification.

    • Place the hydrogel pieces in a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against a large volume of deionized water for 3-5 days, changing the water frequently to remove unreacted monomer, cross-linker, and initiator fragments.

    • After dialysis, freeze the purified hydrogel and lyophilize (freeze-dry) to obtain the dry poly(this compound).

II. Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(this compound) is expected to show characteristic peaks for the amide I (C=O stretch) and amide II (N-H bend) bands, similar to those observed for PNIPAAm.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques to elucidate the detailed chemical structure of the polymer and confirm the incorporation of the this compound monomer units.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the linear polymer (synthesized without the cross-linker).

Thermo-Responsive Behavior
  • Cloud Point Measurement (Turbidimetry): The lower critical solution temperature (LCST) is a key characteristic of thermo-responsive polymers. It can be determined by measuring the transmittance of a dilute aqueous solution of the polymer as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[2]

  • Differential Scanning Calorimetry (DSC): DSC can also be used to determine the phase transition temperature of the polymer in solution.

III. Potential Applications in Materials Science

Drawing parallels with the well-established applications of PNIPAAm, poly(this compound) is expected to be a valuable material in several fields:

  • Drug Delivery Systems: The thermo-responsive nature of poly(this compound) hydrogels could be exploited for the controlled release of therapeutic agents. The hydrogel can be loaded with a drug at a temperature below its LCST and, upon administration and warming to body temperature, the hydrogel would shrink, releasing the encapsulated drug.[3]

  • Tissue Engineering: Thermo-responsive surfaces coated with poly(this compound) could be used for cell sheet engineering. Cells can be cultured on the polymer surface at 37°C (above the anticipated LCST), and then detached as a contiguous sheet by simply lowering the temperature, avoiding the need for enzymatic digestion.

  • Smart Coatings and Sensors: The ability of poly(this compound) to change its properties in response to temperature makes it a candidate for smart coatings that can alter surface wettability or for the development of temperature sensors.[4]

IV. Structure and Polymerization Scheme

Caption: Chemical structures and polymerization scheme.

V. Summary of Reagents for a Typical Synthesis

Component Role Typical Amount Molar Equivalent
This compoundMonomer1.0 g1.0
N,N'-methylenebis(acrylamide) (BIS)Cross-linker0.02 g~0.02
Ammonium persulfate (APS)Initiator0.05 g~0.03
Tetramethylethylenediamine (TEMED)Accelerator50 µL-
Deionized WaterSolvent50 mL-

Note: Molar equivalents are approximate and calculated relative to the monomer.

References

Application Notes & Protocols for N-Isobutylpropionamide: A Guide for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with N-isobutylpropionamide. It moves beyond simple procedural lists to offer in-depth protocols grounded in chemical principles, safety considerations, and potential biological applications. The structure is designed to logically follow the lifecycle of a research project, from synthesis and characterization to preliminary biological evaluation.

Introduction and Physicochemical Profile

This compound (IUPAC Name: N-(2-methylpropyl)propanamide) is a simple, mono-substituted amide derivative of propanoic acid.[1][2] While this specific molecule is not extensively characterized in high-impact literature, its structural motif is present in a wide range of biologically active compounds. The propionamide core is a key feature in Selective Androgen Receptor Modulators (SARMs), compounds with potential therapeutic applications in treating muscle wasting and osteoporosis.[3][4] Furthermore, various propionamide derivatives have been investigated for their roles in managing insulin resistance and for their anti-inflammatory properties.[5][6]

This guide provides the foundational protocols necessary to synthesize, purify, and conduct preliminary biological screening of this compound, enabling researchers to explore its potential within these or other therapeutic areas.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
CAS Number 5827-75-8PubChem[1]
Appearance Assumed to be a solid or liquid at room temp.General chemical knowledge
Normal Boiling Point (Tboil) 463.16 K (190.01 °C)Cheméo (Joback Calculated)[7]
Normal Melting Point (Tfus) 256.24 K (-16.91 °C)Cheméo (Joback Calculated)[7]
Octanol/Water Partition Coeff. (logP) 1.169 - 1.3Cheméo, PubChem[1][7]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Safety and Handling

Proper safety protocols are paramount when working with any chemical. While this compound itself is not extensively profiled, data from similar compounds like propionamide and other amides provide a basis for safe handling.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially during synthesis and when handling volatile solvents.[8]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10] In case of contact, flush the affected area with copious amounts of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink one to two glasses of water. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

Synthesis and Purification

The most common and reliable method for synthesizing amides is through the coupling of a carboxylic acid and an amine. Direct reaction by heating is possible but often requires high temperatures and can result in side products.[11][12] A more controlled and efficient approach involves the use of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction under milder conditions.[5][13]

Diagram: General Amide Synthesis Mechanism

Amide Synthesis Mechanism cluster_activation Step 1: Carboxylic Acid Activation PropionicAcid Propionic Acid (R-COOH) ActivatedEster O-acylisourea (Activated Intermediate) PropionicAcid->ActivatedEster Reacts with DCC DCC DCC->ActivatedEster Isobutylamine Isobutylamine (R'-NH2) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Isobutylamine->Tetrahedral Attacks Amide This compound (Product) Tetrahedral->Amide Collapses to DCU DCU (Byproduct) Tetrahedral->DCU Eliminates

Caption: Mechanism of DCC-mediated amide bond formation.

Protocol 3.1: DCC-Mediated Synthesis of this compound

Rationale: This protocol uses DCC as a dehydrating agent to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile (isobutylamine) to form the stable amide bond. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Materials:

  • Propionic acid

  • Isobutylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve propionic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Addition of Reagents: To the cooled solution, add isobutylamine (1.0 eq) followed by a solution of DCC (1.1 eq) in a small amount of anhydrous DCM, added dropwise over 15 minutes. Causality Note: Slow addition of DCC minimizes side reactions and controls the exothermic nature of the activation step.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate (DCU byproduct) will form as the reaction progresses.

  • Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting materials and the appearance of a new product spot confirms reaction progression.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. a. Wash sequentially with 1 M HCl (to remove unreacted amine). b. Wash with saturated NaHCO₃ solution (to remove unreacted acid). c. Wash with brine (to remove residual water and salts).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Protocol 3.2: Purification by Column Chromatography

Rationale: The crude product may contain residual starting materials or minor side products. Silica gel column chromatography separates compounds based on their polarity, providing a highly purified final product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., gradient of Ethyl Acetate in Hexanes, determined by TLC)

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate) to elute the more polar this compound. Causality Note: The non-polar impurities will elute first, while the more polar amide product will have a stronger interaction with the silica and require a more polar solvent to elute.

  • Fraction Analysis (Self-Validation): Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield purified this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the isobutyl and propionyl groups, and their integration will correspond to the number of protons. ¹³C NMR will confirm the number of unique carbons, including the characteristic carbonyl peak (~170-175 ppm).

  • Infrared (IR) Spectroscopy: Expect a strong C=O (amide I) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value of 129.1154.[1]

Application Notes: Investigating Biological Activity

The structural similarity of propionamides to known bioactive molecules suggests that this compound could be a candidate for biological screening.[3][4] The following protocols provide templates for initial in vitro assessments.

Diagram: Workflow for In Vitro Biological Screening

Screening Workflow cluster_assays Biological Assays cluster_analysis Data Analysis Compound Synthesized This compound Purity Confirm Purity & Identity (NMR, MS, >95%) Compound->Purity Stock Prepare DMSO Stock Solution Purity->Stock Cytotox Protocol 5.1: Cytotoxicity Assay (MTT) Stock->Cytotox Initial Screen Binding Protocol 5.2: Receptor Binding Assay Cytotox->Binding If non-toxic DoseResponse Calculate IC50 / EC50 Cytotox->DoseResponse Functional Downstream Functional Assays Binding->Functional If active Binding->DoseResponse Functional->DoseResponse Stats Statistical Analysis DoseResponse->Stats Conclusion Draw Conclusions Plan Next Steps Stats->Conclusion

References

n-Isobutylpropionamide as a solvent for specific chemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

N-Isobutylpropionamide: An Advanced Solvent for Modern Catalysis

Abstract

This technical guide provides a comprehensive overview of this compound as a high-performance, polar aprotic solvent for specialized chemical reactions. As the chemical industry moves towards greener and more sustainable processes, the exploration of alternative solvents to replace those with significant health and environmental concerns—such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc)—has become a critical area of research.[1][2] this compound presents itself as a compelling candidate due to its favorable physicochemical properties, including a high boiling point, polar nature, and a potentially improved safety profile. This document details these properties, provides guidelines for its use, and presents model protocols for its application in challenging palladium-catalyzed cross-coupling reactions.

Introduction and Rationale

The selection of a solvent is a critical parameter that can profoundly influence the rate, selectivity, and outcome of a chemical reaction.[3][4] Dipolar aprotic solvents are indispensable in modern organic synthesis, particularly for reactions involving polar or charged intermediates, such as palladium-catalyzed cross-couplings.[3] However, the most common solvents in this class (DMF, NMP, DMAc) are facing increasing regulatory scrutiny due to their reprotoxicity and other health concerns.[5] This has spurred the search for viable alternatives.

This compound (N-IBPA), a secondary amide, emerges as a promising alternative. Its structure combines a polar amide core capable of solvating cations and polar species with non-polar alkyl groups that enhance solubility for organic substrates. Its high boiling point makes it suitable for reactions requiring elevated temperatures, a common necessity for activating resilient chemical bonds. This guide will explore the properties of N-IBPA and propose its application in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Physicochemical & Safety Profile

A solvent's utility is defined by its physical properties. The key parameters for this compound are summarized below, with comparisons to common polar aprotic solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 5827-75-868-12-2872-50-4
Molecular Formula C₇H₁₅NOC₃H₇NOC₅H₉NO
Molecular Weight 129.20 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point 217.1 °C at 760 mmHg153.0 °C[6]202 °C[6]
Melting Point -71 °C-60.4 °C[6]-24.4 °C[6]
Density 0.859 - 0.869 g/cm³0.944 g/cm³1.028 g/cm³
Flash Point 116.4 °C58 °C91 °C
Polarity Index Not published; estimated to be high6.4[6]6.7[6]
Dipole Moment Not published; estimated to be high3.86 D[6]4.09 D[6]

Key Insights:

  • High Boiling Point: The significantly higher boiling point of N-IBPA compared to DMF and NMP allows for a wider operational temperature range, enabling reactions that are sluggish at lower temperatures.

  • Polarity: As a secondary amide, N-IBPA is a polar, aprotic solvent. This makes it an excellent candidate for dissolving a wide range of organic compounds and inorganic salts used in cross-coupling reactions.[3]

  • Safety: The higher flash point suggests lower flammability compared to DMF. While comprehensive toxicological data is limited, related N-alkylpyrrolidones have been developed as safer replacements for NMP, suggesting a promising avenue for N-alkylamides.[3][7]

Handling and Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

General Workflow for Solvent Application

The successful integration of a new solvent into an established protocol requires careful consideration of its properties. The following workflow provides a logical sequence for employing this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase solubility 1. Solubility Test (Reactants, Base, Catalyst) drying 2. Solvent Drying (If necessary, using molecular sieves) solubility->drying degassing 3. Degassing (Sparging with N2/Ar) drying->degassing setup 4. Reaction Setup (Under inert atmosphere) degassing->setup heating 5. Controlled Heating (Leverage high boiling point) setup->heating monitoring 6. Progress Monitoring (TLC, GC-MS, LC-MS) heating->monitoring workup 7. Aqueous Workup (Partitioning with immiscible solvent) monitoring->workup purification 8. Purification (Chromatography, Recrystallization) workup->purification caption General workflow for using this compound.

Caption: General workflow for using this compound.

Application Note 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds.[8] The reaction often requires polar aprotic solvents and high temperatures, especially for less reactive aryl chlorides. N-IBPA is an ideal candidate solvent for such transformations.

Causality and Rationale:

  • Solvation: The polar amide group of N-IBPA can stabilize the palladium catalyst and polar intermediates in the catalytic cycle.

  • Temperature: The high boiling point (>217 °C) allows for reaction temperatures exceeding those safely achievable with DMF (153 °C), which can be crucial for activating unreactive substrates like electron-rich aryl chlorides.

  • Base Solubility: The solvent must effectively dissolve the inorganic base (e.g., NaOtBu, K₂CO₃) to ensure a homogeneous or finely suspended reaction medium, promoting efficient catalysis.

G Pd0 Pd(0)L OA Oxidative Addition Pd0->OA + Ar-X PdII_ArX Ar-Pd(II)-X L OA->PdII_ArX Amine_Assoc Amine Coordination PdII_ArX->Amine_Assoc + HNR'₂ - HX PdII_Amine Ar-Pd(II)-NHR' L Amine_Assoc->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 + Ar-NR'₂ caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Investigative Protocol: Coupling of 4-Chlorotoluene with Morpholine

This protocol is a model based on established procedures for similar solvents and serves as a starting point for optimization.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rac-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • This compound (anhydrous)

  • Toluene (for catalyst pre-formation)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), rac-BINAP (0.03 mmol, 1.5 mol%), and NaOtBu (2.8 mmol, 1.4 equiv) to a Schlenk flask. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Reactant Addition: To the pre-formed catalyst, add 4-chlorotoluene (2.0 mmol, 1.0 equiv) and morpholine (2.4 mmol, 1.2 equiv).

  • Solvent Addition: Add 10 mL of anhydrous this compound to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 120-150 °C with vigorous stirring. Rationale: This temperature range is higher than typically used with solvents like toluene or dioxane and leverages the high boiling point of N-IBPA to potentially accelerate the reaction of the less reactive aryl chloride.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is expected to reach completion in 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and 20 mL of diethyl ether.

    • Transfer to a separatory funnel and separate the layers. The high polarity of N-IBPA will cause it to partition primarily into the aqueous layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.

Application Note 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of solvent can dramatically affect reaction rates and selectivity, especially in complex substrates.[9] Polar solvents are known to stabilize the charged intermediates and promote the crucial transmetalation step.

Causality and Rationale:

  • Enhanced Rates: For challenging couplings, higher temperatures can overcome activation barriers. N-IBPA's thermal stability and high boiling point are advantageous.

  • Solubility of Boronic Acids: Boronic acids and their corresponding boronate salts can have limited solubility in non-polar solvents. The polarity of N-IBPA is expected to improve the solubility of these reagents.

  • Compatibility with Bases: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) which must be at least partially soluble or highly dispersed in the reaction medium for efficient catalysis.

Investigative Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is adapted from standard Suzuki coupling conditions and should be optimized for this specific solvent.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed this compound. Rationale: Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Rationale: This temperature is a good starting point. It can be increased to 130-150 °C if the reaction is slow, taking advantage of the solvent's high boiling point.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting 4-bromoanisole is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with 15 mL of ethyl acetate and 15 mL of water.

    • Transfer to a separatory funnel, separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield 4-methoxybiphenyl.

Conclusion and Future Outlook

This compound demonstrates significant potential as a high-boiling, polar aprotic solvent for challenging chemical transformations. Its properties suggest it could be a valuable, and potentially safer, alternative to traditional amide solvents like DMF and NMP, particularly in high-temperature palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the utility of this promising solvent. Further investigation into its broader applications, detailed toxicological profile, and biodegradability will be crucial in establishing it as a staple "green" solvent in the synthetic chemist's toolbox.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-isobutylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Section 1: Understanding the Synthesis and Common Hurdles

This compound is typically synthesized through the acylation of isobutylamine with a propionylating agent. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This section addresses the fundamental questions and common problems encountered.

FAQ 1: What are the primary methods for synthesizing this compound and what are their immediate challenges?

There are two main approaches for this synthesis, each with its own set of potential difficulties:

  • Method A: Direct amidation of propionic acid with isobutylamine.

    • Challenge: This direct reaction is often inefficient. Carboxylic acids and amines tend to form a stable ammonium carboxylate salt due to a competing acid-base reaction.[1][2] Overcoming the high activation energy for the direct condensation to form the amide bond requires harsh conditions, such as high temperatures, which can lead to side reactions and degradation.[1][3] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the reaction thermodynamically unfavorable without an activating agent.[2][3]

  • Method B: Acylation of isobutylamine with propionyl chloride.

    • Challenge: This is a more common and generally more efficient method. Propionyl chloride is a much more reactive electrophile than propionic acid.[3] However, the reaction produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting isobutylamine, rendering it non-nucleophilic and halting the reaction.[4] This effectively means that for every mole of amide formed, one mole of the amine starting material is consumed as a base, limiting the theoretical maximum yield to 50% if no additional base is used.[4]

Troubleshooting Workflow for Synthesis Route Selection

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide for Acylation with Propionyl Chloride

This section focuses on the more prevalent method of using propionyl chloride and provides solutions to specific experimental issues.

Q1: My reaction yield is consistently low (~50%) when reacting propionyl chloride with isobutylamine. What is the cause and how can I improve it?

A1: Cause and Troubleshooting

A yield of approximately 50% is a classic indicator that the hydrochloric acid byproduct is not being effectively neutralized.[4] The generated HCl protonates the isobutylamine, converting it into a non-nucleophilic ammonium salt, thereby preventing it from reacting with the propionyl chloride.[4]

Solutions:

  • Use of an External Base (Stoichiometric Approach): The most common solution is to add at least one equivalent of a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture.[5] This base will neutralize the HCl as it is formed, preventing the protonation of the isobutylamine. It is crucial to use a non-nucleophilic base to avoid its reaction with propionyl chloride.

  • Schotten-Baumann Conditions: This method involves using an aqueous base, like sodium hydroxide, in a biphasic system.[6][7] The reaction takes place in an organic solvent, and the aqueous base neutralizes the HCl. This is a very effective method for acylating amines.[6]

ParameterStoichiometric BaseSchotten-Baumann
Base Triethylamine, PyridineNaOH, KOH
Solvent System Anhydrous organic (e.g., DCM, THF)Biphasic (e.g., DCM/Water)
Advantages Homogeneous reaction, easy workupInexpensive base, high efficiency
Disadvantages Cost of tertiary amine basePotential for hydrolysis of acyl chloride
Q2: I am observing significant amounts of a water-soluble byproduct and my propionyl chloride seems to be decomposing. What is happening?

A2: Cause and Troubleshooting

This issue is common when using the Schotten-Baumann method or if there is water contamination in your reagents or solvent. Propionyl chloride is highly reactive and can be hydrolyzed by water to form propionic acid.[8] This side reaction consumes your starting material and complicates purification.

Preventative Measures & Protocol:

  • Ensure Anhydrous Conditions: When not using the Schotten-Baumann method, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Controlled Addition: Add the propionyl chloride dropwise to the solution of isobutylamine and base, preferably at a low temperature (e.g., 0 °C). This helps to control the exothermic reaction and minimizes side reactions.

Experimental Protocol: Optimized Acylation under Anhydrous Conditions

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutylamine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, proceed with an aqueous workup to remove triethylammonium hydrochloride and any unreacted starting materials.

Q3: After workup, my crude product is difficult to purify. What are the likely impurities and what purification strategies are effective?

A3: Common Impurities and Purification

The primary impurities depend on the reaction method used but can include:

  • Unreacted Isobutylamine: Volatile and can often be removed under reduced pressure.

  • Propionic Acid: From hydrolysis of propionyl chloride. Can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.

  • Diacylated Product (N,N-diisobutylpropionamide): While less common with primary amines, it can form under certain conditions.

  • Triethylammonium Hydrochloride: The salt byproduct from using triethylamine as a base. It is water-soluble and should be removed during the aqueous workup.

Purification Workflow:

Purification_Workflow Start Crude Product Workup Aqueous Workup (Wash with 1M HCl, sat. NaHCO3, Brine) Start->Workup Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification SolventRemoval->Purification Distillation Distillation (for liquid products) Purification->Distillation Liquid Recrystallization Recrystallization (for solid products) Purification->Recrystallization Solid ColumnChromatography Column Chromatography (if distillation/recrystallization fails) Purification->ColumnChromatography Mixture FinalProduct Pure this compound Distillation->FinalProduct Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: General purification workflow for this compound.

Section 3: Direct Amidation with Coupling Agents

For cases where propionyl chloride is not ideal, direct amidation using a coupling agent is a viable, albeit more expensive, alternative.

Q4: I want to avoid using propionyl chloride. How do coupling agents like DCC work, and what are the challenges?

A4: Mechanism and Challenges of Coupling Agents

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[2] They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile (isobutylamine) to form the amide bond.[3]

Challenges:

  • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can be removed by filtration. However, complete removal can sometimes be challenging. EDC forms a water-soluble urea byproduct, which simplifies workup.

  • Cost: Coupling agents are generally more expensive than propionyl chloride.

  • Allergenicity: DCC is a potent skin allergen and must be handled with extreme care.

Protocol: Amidation using a Coupling Agent (EDC)
  • Dissolve propionic acid (1.0 eq) and isobutylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDC (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, perform an aqueous workup to remove the water-soluble urea byproduct and other reagents.

  • Purify the crude product as described in the previous section.

References

Technical Support Center: Optimizing N-Isobutylpropionamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Isobutylpropionamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving reaction yields and overcoming common challenges. The following information is presented in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are two primary and highly effective methods for the synthesis of this compound:

  • Method A: The Schotten-Baumann Reaction. This classic method involves the reaction of an acyl chloride (propionyl chloride) with an amine (isobutylamine) in the presence of a base.[1][2] It is a robust and widely used technique for amide synthesis.[3]

  • Method B: Direct Amide Coupling. This approach involves the direct reaction of a carboxylic acid (propionic acid) with an amine (isobutylamine) using a coupling agent.[4][5] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[6][7][8]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.[9]

  • Side Reactions: Competing reactions can consume your starting materials or the desired product.

  • Reagent Quality: Degradation or impurities in your starting materials (propionyl chloride, isobutylamine, propionic acid) or reagents (solvents, bases, coupling agents) can significantly hinder the reaction.

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

  • Moisture: The presence of water can hydrolyze propionyl chloride or interfere with the coupling agents, reducing the efficiency of the reaction.[4]

Q3: I'm using the Schotten-Baumann method (Method A) and my yield is poor. What should I investigate first?

A3: For the Schotten-Baumann reaction, the most critical factor is the effective neutralization of the hydrochloric acid (HCl) byproduct.[10] If the HCl is not neutralized, it will react with the isobutylamine to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[11][12] Ensure you are using at least two equivalents of the amine or one equivalent of a non-nucleophilic base like triethylamine or aqueous sodium hydroxide.[2][13]

Q4: When using a coupling agent like DCC (Method B), I'm having trouble removing the dicyclohexylurea (DCU) byproduct. What's the best approach?

A4: The removal of DCU is a common challenge in DCC-mediated couplings. DCU is notoriously difficult to remove by column chromatography due to its variable solubility.[7] The most effective strategy is to choose a reaction solvent in which DCU is insoluble, such as dichloromethane (DCM) or ethyl acetate.[7] This allows for the direct precipitation of DCU as it forms, which can then be easily removed by filtration.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting & Optimization Scientific Rationale
Inefficient Activation of Carboxylic Acid (Method B) • Use a fresh, high-quality coupling agent (e.g., DCC, EDC, HATU).[9] • Increase the equivalents of the coupling agent to 1.1-1.5. • Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine.[14]The carboxylic acid must be converted into a more reactive species (an active ester or O-acylisourea intermediate) to be susceptible to nucleophilic attack by the amine.[4][5] Incomplete activation is a primary cause of low yields.[4]
Deactivation of Isobutylamine (Method A & B) • In Method A, ensure the presence of a suitable base (e.g., NaOH, pyridine, or excess isobutylamine) to neutralize the HCl byproduct.[2][10] • In Method B, the acid-base reaction between propionic acid and isobutylamine can occur. While coupling agents are designed to mitigate this, ensuring anhydrous conditions can help.[5]Amines are basic and will react with acids. The resulting ammonium salt is not nucleophilic and cannot participate in the amide bond formation.[4][11]
Steric Hindrance While isobutylamine and propionic acid are not exceptionally bulky, steric hindrance can still play a role, especially at lower temperatures. Consider a modest increase in reaction temperature, monitoring for byproduct formation.[4]Bulky substituents on either the amine or the carboxylic acid can physically impede the approach of the nucleophile to the electrophilic carbonyl carbon, slowing down the reaction rate.[4]
Presence of Moisture • Use anhydrous solvents and reagents.[4] • Dry glassware thoroughly before use. • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the highly reactive propionyl chloride back to propionic acid in Method A.[4] In Method B, water can react with the activated carboxylic acid intermediate, leading to the regeneration of the carboxylic acid and preventing amide formation.[4]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting & Optimization Scientific Rationale
Formation of N-acylurea (Method B with DCC) • Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylaminopyridine) (DMAP) along with DCC.[7] • Maintain a low reaction temperature (0 °C to room temperature).The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7] Additives like HOBt react with the O-acylisourea to form an active ester, which is less prone to this side reaction.
Diacylation of Isobutylamine • Use a controlled stoichiometry of propionyl chloride (or activated propionic acid), typically a slight excess of the amine. • Add the acylating agent slowly to the amine solution.If a large excess of the acylating agent is present, a second acylation can occur on the nitrogen of the newly formed amide, especially at elevated temperatures.
Reaction with Solvent • Choose an inert solvent for the reaction (e.g., DCM, THF, ethyl acetate).[14]Nucleophilic solvents could potentially react with the activated carboxylic acid or propionyl chloride.

Experimental Protocols & Data

Method A: Schotten-Baumann Synthesis of this compound

Materials:

  • Propionyl chloride

  • Isobutylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.0 equivalent) in DCM.

  • Base Addition: Add a 10% aqueous solution of NaOH (2.0 equivalents).

  • Acyl Chloride Addition: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add propionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[16]

Method B: DCC Coupling for this compound Synthesis

Materials:

  • Propionic acid

  • Isobutylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve propionic acid (1.0 equivalent) and isobutylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the formation of the DCU precipitate and the reaction progress by TLC.

  • DCU Removal: Filter the reaction mixture to remove the precipitated DCU.

  • Workup: Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization.[17]

Table 1: Comparison of Synthetic Methods

ParameterMethod A (Schotten-Baumann)Method B (DCC Coupling)
Starting Materials Propionyl chloride, IsobutylaminePropionic acid, Isobutylamine
Key Reagent Base (e.g., NaOH)Coupling Agent (e.g., DCC)
Typical Yield Generally high (85-95%)Good to high (70-90%)[5]
Key Byproduct HCl (neutralized by base)Dicyclohexylurea (DCU)
Primary Advantage Cost-effective, simple procedureMilder reaction conditions
Primary Disadvantage Propionyl chloride is moisture-sensitive and corrosiveDCU byproduct removal can be challenging

Visualizations

Experimental Workflow: Schotten-Baumann Synthesis

Schotten_Baumann_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Isobutylamine in DCM base Add Aqueous NaOH Solution add_acyl Add Propionyl Chloride at 0 °C base->add_acyl react Stir at Room Temperature add_acyl->react extract Separate & Wash Organic Layer react->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product Pure N-Isobutyl- propionamide purify->product

Caption: Workflow for this compound synthesis via the Schotten-Baumann reaction.

Troubleshooting Decision Tree: Low Yield

Low_Yield_Troubleshooting cluster_method Select Synthesis Method cluster_a_checks Method A Checks cluster_b_checks Method B Checks start Low Yield of This compound method_a Method A (Schotten-Baumann) start->method_a method_b Method B (DCC Coupling) start->method_b check_base Is base stoichiometry and strength adequate? method_a->check_base check_coupling Is coupling agent fresh and in excess? method_b->check_coupling check_moisture_a Are reagents and solvents anhydrous? check_base->check_moisture_a optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_moisture_a->optimize check_moisture_b Are reagents and solvents anhydrous? check_coupling->check_moisture_b check_moisture_b->optimize

Caption: Decision-making workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-isobutylpropionamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. For a typical synthesis involving the reaction of isobutylamine with a propionylating agent (e.g., propionyl chloride or propionic acid with a coupling agent), the most common impurities include:

  • Unreacted Starting Materials: Isobutylamine and the propionylating agent or its corresponding acid.

  • Byproducts of Coupling Agents: If a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) is used, the primary byproduct will be dicyclohexylurea (DCU).

  • Products of Side Reactions: These can include small amounts of di-acylated isobutylamine or other unforeseen products depending on the reaction conditions.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The physical state of the crude product can be misleading due to the presence of impurities which can act as a solvent or cause freezing point depression. It is advisable to first attempt to remove volatile impurities (like residual solvent or unreacted isobutylamine) under reduced pressure. If the product remains an oil, it may still be amenable to purification by vacuum distillation or column chromatography. Recrystallization can then be attempted on the purified fractions.

Q3: I'm having trouble getting my this compound to crystallize. What are some common reasons for this?

A3: Difficulty in crystallization is a frequent issue. The primary causes are:

  • High Impurity Levels: Significant amounts of impurities can inhibit lattice formation.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth.

  • Oiling Out: The compound may be precipitating as a liquid (an oil) instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and UV detection is highly effective for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. The Kovats retention index for this compound is a useful parameter for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any residual impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- The cooling process is too slow.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of pure this compound.- Place the flask in an ice bath to promote precipitation.
The product "oils out" instead of crystallizing. - The solution was cooled too rapidly.- The chosen solvent is not ideal.- Reheat the solution until the oil redissolves.- Allow the solution to cool more slowly at room temperature.- If oiling out persists, add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the medium.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent at room temperature or warmer.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration funnel is pre-heated before hot filtration to prevent clogging.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the final product. - The impurities have similar solubility to the product.- The impurities are strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Distillation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
"Bumping" or uneven boiling. - Lack of nucleation sites.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and steady heating.
Product is not distilling at the expected temperature. - The vacuum is not low enough.- The thermometer is placed incorrectly.- Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.
Product solidifies in the condenser. - The cooling water is too cold.- Use room temperature water for the condenser, or drain the water from the condenser jacket to allow the product to melt and flow into the receiving flask.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening. Based on the amide functional group, polar solvents are a good starting point.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes) at room and elevated temperatures.
  • An ideal solvent will show poor solubility at room temperature and high solubility near its boiling point.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent and a boiling chip.
  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
  • Add small portions of the hot solvent until the solid just dissolves.
  • If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Vacuum Distillation

Given the atmospheric boiling point of this compound (217.1°C), vacuum distillation is recommended to prevent thermal decomposition.

1. Setup:

  • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
  • Use a magnetic stirrer and a heating mantle with a stirrer control.

2. Distillation Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum to the system.
  • Begin stirring and gently heat the flask.
  • Collect a forerun fraction, which will contain any low-boiling impurities.
  • Increase the temperature to distill the main fraction of this compound. The boiling point will depend on the pressure of the system.
  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
  • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

Protocol 3: Purity Assessment by HPLC

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Visualizations

Workflow for Purification Strategy Selection

Purification_Workflow start Crude this compound assess_physical_state Assess Physical State start->assess_physical_state is_solid Is it a solid? assess_physical_state->is_solid is_oil Is it an oil? assess_physical_state->is_oil is_solid->is_oil No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_oil->distillation Yes chromatography Column Chromatography is_oil->chromatography Consider purity_analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_analysis distillation->purity_analysis chromatography->purity_analysis purity_analysis->recrystallization Purity < 98% final_product Pure this compound purity_analysis->final_product Purity > 98%

Caption: A logical workflow for selecting the appropriate purification technique.

Troubleshooting Logic for Recrystallization Failure

Recrystallization_Troubleshooting start Recrystallization Fails q1 Did crystals form at all? start->q1 a1_yes Yes, but low yield or impure q1->a1_yes Yes a1_no No crystals formed q1->a1_no No q2_yield Is the yield low? a1_yes->q2_yield q2_purity Is the product impure? a1_yes->q2_purity q3_oil Did the product oil out? a1_no->q3_oil q3_supersat Is the solution clear? a1_no->q3_supersat a2_yield_yes Reduce solvent volume Wash with ice-cold solvent q2_yield->a2_yield_yes a2_purity_yes Use activated charcoal Perform a second recrystallization q2_purity->a2_purity_yes a3_oil_yes Cool more slowly Add an anti-solvent q3_oil->a3_oil_yes a3_supersat_yes Induce nucleation: - Scratch flask - Add seed crystal - Concentrate solution q3_supersat->a3_supersat_yes

Caption: Troubleshooting flowchart for common recrystallization problems.

Technical Support Center: Resolving Solubility Challenges of n-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-Isobutylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experiments. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in my aqueous buffer. What is the underlying issue and how can I resolve it?

Answer:

This is a common challenge. The limited aqueous solubility of this compound is due to its molecular structure. While the amide group can participate in hydrogen bonding, the isobutyl group is a non-polar hydrocarbon chain, which contributes to its overall low water solubility.[1] Amides like this compound are generally considered compounds with low water solubility, comparable to esters.[1]

Here is a systematic approach to address this issue:

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Visually confirm that solid particles of this compound are present in your aqueous buffer.

    • Ensure your starting material is of high purity, as impurities can sometimes affect solubility.

  • Optimize Physical Dissolution Parameters:

    • Agitation: Increase the mixing energy. Use a vortex mixer for small volumes or a magnetic stirrer at a higher RPM for larger volumes.

    • Sonication: Use a bath sonicator to break down particle agglomerates and increase the surface area for dissolution.

    • Temperature: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential degradation if your compound is heat-sensitive. It's advisable to conduct a preliminary stability test.

  • Co-Solvent Addition:

    • If physical methods are insufficient, the use of a co-solvent is a highly effective technique.[2][3][4][5] Co-solvents work by reducing the overall polarity of the aqueous solution, making it more favorable for less polar compounds like this compound to dissolve.[2][6]

    • Recommended Co-solvents: Start with water-miscible organic solvents such as:

      • Ethanol

      • Methanol

      • Propylene glycol

      • Dimethyl sulfoxide (DMSO)[3][7]

    • Procedure: Prepare a concentrated stock solution of this compound in a minimal amount of the chosen co-solvent. Then, add this stock solution dropwise to your aqueous buffer while vigorously stirring.

    Experimental Workflow for Co-Solvent Selection

    start Start: Undissolved this compound prep_stock Prepare Concentrated Stock in Co-Solvent (e.g., DMSO, Ethanol) start->prep_stock add_to_buffer Add Stock Dropwise to Aqueous Buffer with Stirring prep_stock->add_to_buffer observe Observe for Precipitation add_to_buffer->observe success Successful Dissolution observe->success No Precipitation adjust_ratio Adjust Co-solvent: Buffer Ratio observe->adjust_ratio Precipitation Occurs adjust_ratio->add_to_buffer try_another Try a Different Co-solvent adjust_ratio->try_another try_another->prep_stock

    Caption: Co-solvent selection workflow for this compound.

Question 2: I am observing inconsistent results in my experiments. Could this be related to the solubility of this compound?

Answer:

Absolutely. Inconsistent experimental outcomes are often linked to incomplete or variable dissolution of a key reagent. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.

Troubleshooting Inconsistent Results:

  • Verify Complete Dissolution: Before starting your experiment, hold your solution vial against a light source to check for any undissolved particulate matter. The solution should be clear.

  • Re-evaluate Your Dissolution Protocol: If you are using a co-solvent, ensure that the final concentration of the co-solvent is consistent across all experiments. Small variations in the co-solvent percentage can lead to significant differences in the solubility of your compound.

  • Consider Stability: While amides are generally stable, hydrolysis can occur under strongly acidic or basic conditions, especially with heating.[8] If your experimental conditions involve pH extremes, consider preparing your this compound solution fresh before each experiment.

Question 3: Can I use pH adjustment to improve the solubility of this compound?

Answer:

Adjusting the pH is a common technique for ionizable compounds.[9] However, amides are generally neutral compounds and do not ionize over a typical pH range of 1-14.[1] This is due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which significantly reduces the basicity of the nitrogen.[1] Therefore, altering the pH of your solution is unlikely to have a significant impact on the solubility of this compound.

Decision Logic for Solubility Enhancement

start Solubility Issue with This compound physical Optimize Physical Parameters (Stirring, Sonication, Gentle Heat) start->physical check1 Is it Soluble? physical->check1 cosolvent Use a Co-solvent (DMSO, Ethanol, etc.) check1->cosolvent No success Proceed with Experiment check1->success Yes check2 Is it Soluble? cosolvent->check2 solid_dispersion Advanced Technique: Solid Dispersion check2->solid_dispersion No check2->success Yes

Caption: A decision tree for enhancing the solubility of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15NO[10][11][12]
Molecular Weight 129.20 g/mol [11][12]
CAS Number 5827-75-8[10][11][12]
Boiling Point 217.1°C at 760 mmHg[11]
Density 0.859 g/cm³[11]
LogP (calculated) 1.55950[11]
Storage Sealed in dry, Room Temperature[10][11]

Note on LogP: The positive LogP value indicates that this compound is more soluble in lipids (non-polar) than in water (polar), which is consistent with the observed solubility challenges in aqueous media.

Advanced Strategies

For particularly challenging formulations, more advanced techniques can be considered:

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix to enhance its dissolution rate.[2][13] Common polymers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[2]

  • Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[4][9] This can be achieved through techniques like jet milling.[9]

These advanced methods typically require specialized equipment and formulation expertise.

References

Technical Support Center: Optimizing Reaction Conditions for N-Isobutylpropionamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of N-isobutylpropionamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile secondary amide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with modifying this molecule. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific research needs.

Overview of this compound Derivatization

This compound is a secondary amide, a class of compounds known for its stability.[1] This stability makes derivatization—the chemical modification of the amide group—a non-trivial task that often requires carefully optimized conditions.[1][2] The most common derivatizations involve breaking the robust amide bond (C-N) via hydrolysis to yield a carboxylic acid and an amine, or reducing the carbonyl group (C=O) to yield a secondary amine.[3][4]

Understanding the mechanisms of these reactions is crucial for troubleshooting. For instance, both acid- and base-catalyzed hydrolysis proceed through a tetrahedral intermediate, but the subsequent steps and potential side reactions differ significantly.[2]

Diagram: General Reaction Pathways

Below is a diagram illustrating the two primary pathways for derivatizing this compound: hydrolysis and reduction.

G cluster_main Derivatization of this compound cluster_hydrolysis Hydrolysis cluster_reduction Reduction A This compound B Propionic Acid A->B H+ or OH- / H2O, Δ C Isobutylamine A->C H+ or OH- / H2O, Δ D N-Isobutylpropanamine A->D 1. LiAlH4 2. H2O

Caption: Key derivatization routes for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem: Low or No Product Yield

Question: I've set up my hydrolysis/reduction reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

Answer: Low conversion is a common issue, often stemming from insufficient reactivity or suboptimal conditions. Secondary amides like this compound are significantly less reactive than esters or primary amides due to steric hindrance and the electron-donating nature of the alkyl groups.[1]

Potential Causes & Solutions:

  • Insufficient Temperature: Amide derivatization, particularly hydrolysis, often requires elevated temperatures (reflux) to overcome the high activation energy of breaking the amide bond.[4][5]

    • Solution: Gradually increase the reaction temperature. For hydrolysis, ensure you are at a vigorous reflux in your chosen solvent. If using a high-boiling solvent like dioxane, temperatures can exceed 100 °C.[6] Monitor for potential degradation of your starting material or product at higher temperatures.

  • Incorrect Reagent Stoichiometry or Activity:

    • For Hydrolysis: Vigorous conditions are often necessary, such as concentrated mineral acids or alkali hydroxides (10-40%).[6][7] A catalytic amount of acid or base is usually insufficient.

      • Solution (Base): Use a significant excess of a strong base (e.g., 4-10 equivalents of NaOH or KOH). The reaction is base-promoted, not catalytic, as the base is consumed to form the carboxylate salt.[2]

      • Solution (Acid): Use a strong acid like 6M HCl or H₂SO₄ as the solvent or co-solvent and heat for an extended period.

    • For Reduction: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that degrades upon exposure to moisture.

      • Solution: Ensure you are using fresh, high-quality LiAlH₄ under strictly anhydrous conditions (dry solvent, inert atmosphere). Use a sufficient excess (typically 1.5-2.0 equivalents) to ensure complete reduction.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating reagents and intermediates.[1][8]

    • Solution (Hydrolysis): For alkaline hydrolysis, co-solvents like methanol/dioxane can be effective for substrates with poor water solubility.[7] The use of a less polar aprotic solvent with a methanolic solution of NaOH has been shown to be an efficient system.

    • Solution (Reduction): Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for LiAlH₄ reductions as they are anhydrous and effectively solvate the hydride reagent.

Problem: Formation of Multiple Side Products

Question: My reaction is consuming the starting material, but I'm seeing multiple new spots on my TLC plate, and my final product is impure. What are these side products and how can I prevent them?

Answer: Side product formation often indicates that the reaction conditions are either too harsh or that reactive intermediates are participating in undesired pathways.

Potential Causes & Solutions:

  • Degradation at High Temperatures: While heat is often necessary, prolonged exposure to high temperatures in strongly acidic or basic media can cause decomposition of the starting material or the desired products.[9]

    • Solution: Find the "sweet spot" for temperature. Run a time-course study at a slightly lower temperature to see if the desired product forms cleanly over a longer period. For example, instead of refluxing at 110 °C for 4 hours, try 90 °C for 12 hours.

  • Side Reactions During Hydrolysis:

    • In Acidic Conditions: If other sensitive functional groups are present in your molecule (e.g., esters, acetals), they may also be hydrolyzed.

    • In Basic Conditions: Vigorous heating with a strong base can sometimes cause undesirable side reactions if other electrophilic sites are present.[6][7]

    • Solution: Choose the hydrolysis condition (acidic vs. basic) that is most compatible with other functional groups on your molecule. If both are problematic, consider enzymatic hydrolysis, which operates under much milder conditions.

  • Over-reduction or Side Reactions with LiAlH₄: While LiAlH₄ is highly effective for reducing amides to amines, it will also reduce nearly all other polar functional groups (esters, carboxylic acids, ketones, etc.).

    • Solution: If your molecule contains other reducible groups that you wish to preserve, you must either protect them before the reduction step or choose a more selective reducing agent. Unfortunately, for amides, LiAlH₄ is one of the few universally effective reagents.[4] Careful, inverse addition (adding the LiAlH₄ solution to the amide) at low temperature (0 °C) can sometimes improve selectivity.

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

G cluster_workflow Troubleshooting Experimental Issues Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Low Conversion Impure Impure Product Start->Impure Side Products Success Success! Start->Success Clean & High Yield CheckTemp Increase Temperature / Reflux? LowYield->CheckTemp LowerTemp Lower Temperature & Increase Reaction Time? Impure->LowerTemp CheckTemp->Success Yes (Optimized) CheckReagent Increase Reagent Equivalents / Check Activity? CheckTemp->CheckReagent No CheckReagent->Success Yes (Optimized) CheckSolvent Change Solvent System? CheckReagent->CheckSolvent No CheckSolvent->Success Yes (Optimized) LowerTemp->Success Yes (Optimized) ChangeConditions Switch Acidic <-> Basic (for Hydrolysis)? LowerTemp->ChangeConditions No ChangeConditions->Success Yes (Optimized) ProtectGroups Protect Other Functional Groups? ChangeConditions->ProtectGroups No ProtectGroups->Success Yes (Optimized)

Caption: A decision tree for troubleshooting common derivatization problems.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. For hydrolysis, the carboxylic acid product is often very polar and may remain at the baseline; the amine product is more mobile. Staining with ninhydrin can help visualize the amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that can confirm the mass of the product being formed.[10]

Q2: My starting amide is not soluble in the recommended aqueous acid/base. What should I do? A: This is a common issue. You can add a co-solvent to improve solubility. For basic hydrolysis, using a mixture of methanol/dioxane (1:9) with NaOH has proven effective.[6][7] For acidic hydrolysis, ethanol or THF can be used as co-solvents with aqueous HCl.

Q3: What are the primary safety concerns when working with these reagents? A:

  • Strong Acids/Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Work in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. It is also flammable. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). Quenching must be done carefully and at low temperatures.

Q4: Is it possible to perform the reverse reaction, i.e., form the amide from propionic acid and isobutylamine? A: Yes, but direct reaction of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium salt.[13] To facilitate amide bond formation, a coupling reagent (e.g., DCC, EDC, HATU) is typically required to activate the carboxylic acid.[]

Optimized Experimental Protocols

The following are starting-point protocols. You may need to adjust reaction times and temperatures based on your specific setup and monitoring.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol is adapted from methodologies developed for the hydrolysis of secondary amides.[7][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a 9:1 mixture of dioxane and methanol (to a final concentration of approx. 0.1 M).

  • Reagent Addition: Prepare a 4M solution of NaOH in methanol. Add this solution to the flask (final concentration of NaOH should be 0.4 N, representing a significant molar excess).

  • Reaction: Heat the mixture to reflux (approx. 101 °C for dioxane) and monitor the reaction by TLC. The reaction may take several hours (4-24 h) for completion.

  • Workup: After cooling to room temperature, neutralize the mixture with aqueous HCl (e.g., 2M). The product mixture will contain propionic acid and isobutylamine hydrochloride.

  • Purification: The products can be separated by extraction. Acidify the solution further (pH ~2) and extract with an organic solvent (e.g., ethyl acetate) to isolate the propionic acid. Then, make the aqueous layer basic (pH ~12) and extract with an organic solvent to isolate the free isobutylamine.

Protocol 2: Reduction of this compound with LiAlH₄

This is a standard procedure for the reduction of amides.[4]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, 1.5 equiv) to the stirred THF.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser method): Cool the reaction back down to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-isobutylpropanamine, which can be further purified by distillation or chromatography.

Table: Summary of Key Optimization Parameters
ParameterHydrolysis (Alkaline)Reduction (LiAlH₄)Rationale & Key Considerations
Temperature Reflux (80-110 °C)0 °C to Reflux (66 °C)High activation energy requires heat.[4] For reduction, initial low temp controls exotherm.
Solvent Dioxane/Methanol (9:1)Anhydrous THF, Diethyl EtherCo-solvent improves substrate solubility.[6][7] Ethereal solvents are required for LiAlH₄ stability.
Reagent Ratio 4-10 eq. NaOH1.5-2.0 eq. LiAlH₄Hydrolysis is base-promoted and requires stoichiometric base.[2] Excess hydride ensures complete reduction.
Reaction Time 4 - 24 hours4 - 12 hoursSecondary amides are stable and react slowly. Monitor by TLC/LC-MS for completion.
Atmosphere AirInert (N₂ or Ar)Hydrolysis is not air-sensitive. LiAlH₄ reacts violently with moisture in the air.

References

common impurities in n-Isobutylpropionamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of n-Isobutylpropionamide. The purity of synthetic intermediates is paramount for the success of subsequent experimental steps and the integrity of final data. This document is designed to provide you with the expertise and validated methods necessary to identify and remove common impurities effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of crude this compound is primarily dictated by the synthetic route employed. For a standard amidation reaction between a propionic acid derivative (e.g., propionyl chloride or propionic acid with a coupling agent) and isobutylamine, the most prevalent impurities are:

  • Unreacted Starting Materials:

    • Propionic Acid: An acidic impurity, often recognizable by its sharp, pungent odor.

    • Isobutylamine: A basic impurity with a characteristic fishy or ammonia-like smell.

  • Hydrolysis Products:

    • The amide bond in this compound can be susceptible to hydrolysis, especially during aqueous workup under harsh acidic or basic conditions, reverting the product back to propionic acid and isobutylamine.[1][2]

  • Reagents and Solvents:

    • Residual solvents used in the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate).

    • By-products from coupling agents if used (e.g., dicyclohexylurea if DCC is the coupling agent).

Q2: My crude product has a strong, pungent, and acidic odor. What is this likely to be and how do I remove it?

A2: A pungent, acidic odor is a strong indicator of residual propionic acid. This is a common issue, as it can be challenging to drive the amidation reaction to 100% completion.

Causality: Propionic acid is a carboxylic acid and will remain in the organic phase during extraction if the solvent is not treated. To remove it, you must convert it into its water-soluble salt form (propionate).

Removal Protocol: Mild Basic Wash

This procedure leverages the acidic nature of the impurity to selectively move it from the organic phase to an aqueous phase.

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Add slowly and vent the funnel frequently as CO₂ gas will evolve.

  • Shake the funnel vigorously for 1-2 minutes. The basic bicarbonate solution reacts with the acidic propionic acid to form sodium propionate, which is highly soluble in the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash (steps 3-5) one more time to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions that may have formed.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: After synthesis, my product has a persistent fishy, amine-like smell. How can I eliminate this impurity?

A3: This odor is characteristic of unreacted isobutylamine, a basic impurity.

Causality: Similar to the removal of propionic acid, the strategy is to convert the basic amine into a water-soluble salt (an ammonium salt) that can be extracted into an aqueous layer.

Removal Protocol: Mild Acidic Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl).

  • Shake the funnel, venting occasionally. The HCl will react with the basic isobutylamine to form isobutylammonium chloride, a salt that is soluble in the aqueous phase.

  • Separate the layers and discard the aqueous phase.

  • Repeat the wash if the amine odor persists.

  • Follow up with a saturated sodium bicarbonate wash to neutralize any remaining acid in the organic layer, and then a final brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

Below is a diagram illustrating the complete liquid-liquid extraction workflow for removing both acidic and basic impurities.

G cluster_start cluster_process Purification Workflow cluster_end start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with 1M HCl (aq) start->wash_acid sep1 Separate Layers wash_acid->sep1 wash_base Wash with sat. NaHCO3 (aq) sep1->wash_base Organic Layer waste_acid Aqueous Waste: Isobutylammonium Chloride sep1->waste_acid Aqueous Layer sep2 Separate Layers wash_base->sep2 wash_brine Wash with Brine (aq) sep2->wash_brine Organic Layer waste_base Aqueous Waste: Sodium Propionate sep2->waste_base Aqueous Layer sep3 Separate Layers wash_brine->sep3 dry Dry Organic Layer (e.g., Na2SO4) sep3->dry Organic Layer waste_brine Aqueous Waste: Brine sep3->waste_brine Aqueous Layer evap Filter & Evaporate Solvent dry->evap end_product Product Free of Acidic & Basic Impurities evap->end_product

Caption: Aqueous workup workflow for impurity removal.

Q4: I've performed an aqueous workup, but my product still isn't pure enough for my needs. What is the best next purification step?

A4: After removing ionizable impurities, the next and most powerful technique for purifying a solid organic compound like this compound is recrystallization . This method is often preferred over chromatography for larger quantities as it can be more time- and cost-effective.[3]

Principle of Recrystallization: The technique relies on the differential solubility of your desired compound and the remaining impurities in a specific solvent at different temperatures.[4] An ideal solvent will dissolve your product well when hot but poorly when cold. Impurities should either be highly soluble at all temperatures (remaining in the liquid phase) or insoluble at all temperatures (allowing for removal via hot filtration).[4]

Q5: How do I perform a recrystallization of this compound, and what is a good solvent choice?

A5: For amides, polar solvents are generally good candidates for recrystallization.[4] Solvents like ethanol, acetone, or acetonitrile are excellent starting points.[3] Ethanol is often a reliable choice for similar amide structures.[1][4]

Detailed Recrystallization Protocol:

  • Solvent Selection: Perform a small-scale test. Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when heated but allows crystals to form upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to the flask along with a boiling chip. Heat the mixture gently (e.g., on a hot plate) with swirling until the solvent boils and your product completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess to ensure a good yield.[4]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Remove the charcoal via hot gravity filtration.[5]

  • Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any adhering mother liquor containing dissolved impurities. Using cold solvent is crucial to prevent your pure product from re-dissolving.[4]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the funnel, transferring them to a watch glass to air-dry, or placing them in a vacuum oven at a low temperature.

G start Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot Filter (optional) (removes insoluble impurities) dissolve->hot_filter cool 3. Cool Slowly (product crystallizes) hot_filter->cool cold_filter 4. Vacuum Filter (collect crystals) cool->cold_filter wash 5. Wash with ice-cold solvent cold_filter->wash dry 6. Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Step-by-step recrystallization workflow.

Troubleshooting Guide

This table addresses specific issues that may arise during the purification of this compound.

Problem Encountered Potential Cause Recommended Solution
Low final yield after aqueous workup. Amide Hydrolysis: Prolonged exposure to the acidic or basic wash solutions, especially at room temperature, can cleave the amide bond.[1]• Minimize the duration of the washes.• Use pre-chilled (0-5 °C) acidic and basic solutions to slow the rate of hydrolysis.[1]• Ensure neutralization to a pH of ~7 before final extraction.
Product "oils out" instead of crystallizing during recrystallization. High Impurity Level: The impurities are depressing the melting point of your product.Cooling Too Rapidly: The solution becomes supersaturated too quickly for crystals to nucleate.• Re-purify via an aqueous workup or a silica gel plug to remove gross impurities first.[6]• Re-heat the oiled solution, add a small amount of additional hot solvent to ensure it is no longer supersaturated, and allow it to cool much more slowly. Insulating the flask can help.
No crystals form upon cooling. Too much solvent was used: The solution is not saturated at the lower temperature.• Boil off some of the solvent to increase the concentration and allow it to cool again.• Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.• Add a "seed crystal" of pure product if available.[4]
Low recovery of product after recrystallization. Excess solvent used: Too much product remained dissolved in the mother liquor.Washing with warm solvent: The cold wash solvent was not cold enough and dissolved a significant amount of product.• Use the absolute minimum amount of hot solvent required for dissolution.• Always use ice-cold solvent for the washing step and use it sparingly.[4]
Recrystallization does not significantly improve purity. Impurities have similar solubility profiles to the desired product in the chosen solvent.• Try a different recrystallization solvent or a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until cloudy, then heat to clarify and cool slowly).[7]• Consider an alternative purification method such as flash column chromatography.[8]

References

stability issues of n-Isobutylpropionamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of n-Isobutylpropionamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-proven methodologies to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the fundamental stability characteristics of this compound based on its chemical structure.

Q1: What are the primary chemical stability concerns for this compound?

A1: The primary stability concern for this compound stems from its amide functional group. Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Therefore, the pH of solutions is the most critical factor governing its stability. Other potential, though typically less pronounced, degradation pathways include oxidation, thermal decomposition, and photolysis.[3][4] A comprehensive stability assessment, often through forced degradation studies, is essential to understand the molecule's behavior and identify its likely degradation products.[3]

Q2: What is the most likely degradation pathway for this compound, and what is the mechanism?

A2: The most probable degradation pathway is the hydrolysis of the central amide bond. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[5][6] Following a series of proton transfers, the isobutylamine group is eliminated as a leaving group (in its protonated, ammonium form). The final products are propionic acid and isobutylammonium ion.[7] Because the resulting amine is protonated and no longer nucleophilic under acidic conditions, this reaction is generally not reversible.[5][7]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, ejecting the isobutylamide anion as the leaving group. This anion subsequently abstracts a proton from the newly formed propionic acid to yield isobutylamine and a propionate salt.

Below is a diagram illustrating these mechanistic pathways.

G cluster_acid Acid-Catalyzed Hydrolysis (e.g., HCl, H₂O) cluster_base Base-Catalyzed Hydrolysis (e.g., NaOH, H₂O) NIBPA This compound Protonated Protonated Carbonyl NIBPA->Protonated + H₃O⁺ Tetra_Acid Tetrahedral Intermediate Protonated->Tetra_Acid + H₂O Products_Acid Propionic Acid + Isobutylammonium Ion Tetra_Acid->Products_Acid - H₃O⁺ + Isobutylamine leaving NIBPA_base This compound Tetra_Base Tetrahedral Intermediate NIBPA_base->Tetra_Base + OH⁻ Products_Base Propionate Salt + Isobutylamine Tetra_Base->Products_Base Proton Transfer

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Q3: What are the expected degradation products from hydrolysis?

A3: As shown in the mechanism above, the complete hydrolysis of this compound will cleave the amide bond to yield two primary degradation products:

  • Propionic Acid

  • Isobutylamine

Identifying and quantifying these specific products is key to developing a stability-indicating analytical method.[4]

Q4: How does temperature affect the stability of this compound?

A4: Like most chemical reactions, the degradation of this compound is accelerated by an increase in temperature. The relationship between temperature and the rate of degradation generally follows the Arrhenius equation. This means that for every 10°C increase in temperature, the reaction rate can increase by a factor of 2 to 4. Therefore, controlling temperature during storage and experiments is crucial. Thermal stress studies, typically conducted at elevated temperatures (e.g., 60-80°C), are a core part of forced degradation testing to evaluate the thermal liability of the molecule.[8][9]

Q5: Is this compound susceptible to photodegradation?

A5: The susceptibility of a molecule to photodegradation depends on its ability to absorb light in the UV-Visible spectrum. While the simple amide structure of this compound does not contain strong chromophores, photostability testing is a mandatory part of stability programs as per regulatory guidelines like ICH Q1B.[10][11] The study involves exposing the compound, both in solid and solution form, to a controlled source of UV and visible light.[11] If significant degradation occurs, light-resistant packaging would be required.[10]

Section 2: Troubleshooting Guide - Common Experimental Issues

Q6: I'm observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could they be?

A6: Unexpected peaks are a common issue. A systematic approach is required for identification:

  • Confirm Degradation: First, confirm the new peaks are actual degradants. Re-analyze a freshly prepared standard of this compound. If the peaks are absent, it points towards degradation in the stored sample. The primary suspects would be propionic acid and isobutylamine, though they may have poor retention or UV absorbance depending on your HPLC method.

  • Analyze a Placebo: If your sample is a formulation, prepare and analyze a placebo (all excipients without this compound) that has been subjected to the same storage conditions. This will reveal if the new peaks originate from excipient degradation.[8]

  • Consider the Solvent: Run a blank injection of your solvent/mobile phase. Impurities can sometimes leach from containers or arise from solvent degradation.

  • Employ Mass Spectrometry (LC-MS): If the peaks are confirmed to be related to the drug substance, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identification.[4] By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can often deduce their molecular formulas and structures, confirming if they are the expected hydrolysis products or other species like oxides.[12][13]

Q7: My compound seems to be degrading in my formulation, particularly in a solid dosage form. What should I investigate?

A7: Degradation in a solid-state formulation often points to a drug-excipient incompatibility.

  • Moisture Content: The most common cause is the presence of moisture, which can facilitate hydrolysis. Check the water content of your excipients and the final formulation.

  • Excipient pH: Some excipients can create an acidic or basic microenvironment when exposed to moisture, catalyzing degradation.[14]

  • Reactive Impurities: Certain excipients may contain reactive impurities like peroxides, aldehydes, or metal ions that can induce oxidative or other degradation pathways.[14][15]

  • Systematic Compatibility Study: Conduct a systematic drug-excipient compatibility study. This involves preparing binary mixtures of this compound with each individual excipient (typically in a 1:1 ratio), adding a small amount of water to accelerate potential reactions, and storing them at accelerated conditions (e.g., 40°C/75% RH).[16] Analyze the samples at various time points to identify the problematic excipient(s).[17]

Q8: I performed a forced degradation study, but I see little to no degradation under any condition. What should I do?

A8: This indicates that this compound is a relatively stable molecule under the initial conditions tested. However, a stability-indicating method requires the generation of degradants to prove its specificity. The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[18]

  • Increase Stress Levels: If no degradation is observed, you must systematically increase the severity of the stress conditions.[8]

    • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature (e.g., from 60°C to 80°C or reflux), or extend the exposure time.[19]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

    • Photostability: Extend the duration of light exposure as per ICH Q1B guidelines.[10][11]

  • Rationale: The purpose is to demonstrate that if a degradation product were to form, your analytical method could detect it. Proving the stability of the molecule is a valuable outcome in itself, but it must be supported by demonstrating the method's capability under sufficiently harsh conditions.

Section 3: Protocols and Methodologies

These protocols provide a starting point for a comprehensive stability assessment of this compound. Optimization will be required based on the specific analytical method used.

Protocol 1: General Workflow for Forced Degradation Studies

This workflow provides a systematic approach to assessing the stability of this compound.

Caption: General workflow for a forced degradation study.

Protocol 2: Step-by-Step Guide for Acid/Base Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.2N HCl to achieve a final concentration of 0.5 mg/mL in 0.1N HCl.

    • Cap the vial and place it in a water bath or oven at 60°C.

  • Base Stress:

    • Pipette 1 mL of the stock solution into a separate vial.

    • Add 1 mL of 0.2N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1N NaOH.

    • Cap the vial and place it at 60°C.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water and keep it at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of base (for acid samples) or acid (for base samples) to stop the reaction. For example, neutralize 100 µL of the acid stress sample with 100 µL of 0.1N NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 3: Step-by-Step Guide for Oxidative Degradation Study
  • Preparation: Use the same 1 mg/mL stock solution.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Cap the vial and keep it at room temperature, protected from light.

  • Control Sample: Prepare a control as described in the hydrolysis protocol.

  • Sampling & Analysis: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours). No quenching is typically needed, but samples should be analyzed promptly. Dilute with the mobile phase before injection.

Protocol 4: Step-by-Step Guide for Thermal and Photostability Studies
  • Thermal Stress (Solid State):

    • Place a thin layer of solid this compound powder in an open petri dish.

    • Place the dish in an oven at 80°C.

    • At specified intervals (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a solvent, and analyze by HPLC.

  • Thermal Stress (Solution State):

    • Prepare a solution of this compound (e.g., 0.5 mg/mL in water or formulation buffer).

    • Store the solution in a capped vial in an 80°C oven.

    • Analyze aliquots at specified intervals.

  • Photostability Study (per ICH Q1B):

    • Expose solid powder and a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11]

    • Prepare parallel control samples wrapped in aluminum foil to protect them from light.

    • After exposure, compare the chromatograms of the exposed and control samples to assess for photodegradation.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Typical Forced Degradation Conditions and Expected Outcomes
Stress ConditionTypical Reagent/ConditionTemperatureExpected Degradation PathwayPrimary Degradants
Acid Hydrolysis 0.1N - 1N HCl60°C - RefluxAmide HydrolysisPropionic Acid, Isobutylamine
Base Hydrolysis 0.1N - 1N NaOH60°C - RefluxAmide HydrolysisPropionic Acid, Isobutylamine
Oxidation 3% - 30% H₂O₂Room TempN-oxidation, C-H oxidationN-oxide or hydroxylated species
Thermal Dry Heat80°CThermolysisVarious, depends on mechanism
Photolytic ICH Q1B Light SourceAmbientPhotolysisVarious, depends on mechanism

Note: This table provides a general guideline. The actual conditions must be adjusted to achieve the target degradation of 5-20%.

Section 5: References

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. 1

  • ResearchGate. (n.d.). Compound stability under different pH conditions. --INVALID-LINK--

  • Al-Awaida, W., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. --INVALID-LINK--

  • dos Santos, A. C. S., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. --INVALID-LINK--

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--

  • BenchChem. (2025). Stability studies of 2-Aminopropanediamide under different conditions. --INVALID-LINK--

  • Lee, Y., & L-S. Fan. (2003). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. --INVALID-LINK--

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. --INVALID-LINK--

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. --INVALID-LINK--

  • Hovione. (n.d.). Photostability studies of drug substances and products. --INVALID-LINK--

  • Kumar, D., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. --INVALID-LINK--

  • Royal Society of Chemistry. (2014). Chemistry Vignettes: Amide hydrolysis. YouTube. --INVALID-LINK--

  • Gopferich, A. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. --INVALID-LINK--

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. --INVALID-LINK--

  • Kopecek, J., et al. (2011). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. ResearchGate. --INVALID-LINK--

  • Le, T.-N., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. --INVALID-LINK--

  • Varvounis, G., et al. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. --INVALID-LINK--

  • Patel, H., & Shah, V. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. American Pharmaceutical Review. --INVALID-LINK--

  • Danso, D., et al. (2019). Microbial and Enzymatic Degradation of Synthetic Plastics. PMC - PubMed Central. --INVALID-LINK--

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. --INVALID-LINK--

  • Liu, H., et al. (2023). Photocatalytic and Enzymatic Degradation of Microplastics: Current Status, Comparison, and Combination. MDPI. --INVALID-LINK--

  • Reddy, G. S., et al. (2024). Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. PubMed. --INVALID-LINK--

  • Thapa, P., & Lee, S. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. --INVALID-LINK--

  • Trovatti, E., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. NIH. --INVALID-LINK--

  • University of Rochester. (n.d.). Solvents and Polarity. --INVALID-LINK--

  • Singh, S., et al. (2013). MS n , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Identifying Degradation Products of Investigational Drugs. --INVALID-LINK--

  • Ramakrishna, K., et al. (2023). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. --INVALID-LINK--

  • Bauri, K., et al. (2012). Thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers prepared via RAFT polymerization. ResearchGate. --INVALID-LINK--

  • Shaimardan, E., et al. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. --INVALID-LINK--

  • Wzgarda, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. --INVALID-LINK--

  • Guiraldelli, A. (2023). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. --INVALID-LINK--

  • Farooqi, Z. H., et al. (2013). Stability of poly(N-isopropylacrylamide-co-acrylic acid) polymer microgels under various conditions of temperature, pH and salt concentration. ResearchGate. --INVALID-LINK--

  • Hor, S. Y., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. --INVALID-LINK--

  • Al-Rimawi, F., et al. (2023). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. PubMed. --INVALID-LINK--

  • Diab, M. A., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. --INVALID-LINK--

  • Waters. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. --INVALID-LINK--

  • Wang, J., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. MDPI. --INVALID-LINK--

  • Al-Sabti, M. N., et al. (2022). Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS. ResearchGate. --INVALID-LINK--

  • Farooqi, Z. H., et al. (2013). Stability of poly(N-isopropylacrylamide-co-acrylic acid) polymer microgels under various conditions of temperature, pH and salt concentration. ResearchGate. --INVALID-LINK--

References

side reactions to avoid in n-Isobutylpropionamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-isobutylpropionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this amide synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound via the acylation of isobutylamine with propionyl chloride, a classic example of the Schotten-Baumann reaction.[1][2]

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in this synthesis are most commonly attributed to two primary side reactions or suboptimal reaction conditions.

  • Hydrolysis of Propionyl Chloride: Propionyl chloride is highly reactive and readily undergoes hydrolysis in the presence of water to form propionic acid.[3][4] This side reaction consumes the acylating agent, thereby reducing the potential yield of the desired amide. Propionic acid will then be deprotonated by the base in the reaction mixture.

Troubleshooting & Prevention:

Observation Potential Cause Recommended Action
Low Yield, Oily Residue with a Carboxylic Acid Odor Extensive hydrolysis of propionyl chloride.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Low Yield, Significant Amount of Unreacted Isobutylamine Insufficient base to neutralize the HCl byproduct.Use at least two equivalents of isobutylamine or one equivalent of isobutylamine and at least one equivalent of a non-nucleophilic base (e.g., triethylamine or aqueous NaOH).[6]
Reaction is Sluggish or Incomplete (as per TLC) Suboptimal temperature or insufficient mixing.The reaction is exothermic; initially, maintain a low temperature (0-5 °C) during the addition of propionyl chloride to control the reaction rate. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion. In biphasic systems (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
Q2: I'm observing an impurity with a slightly higher Rf than my product on the TLC plate. Could this be the diacylated product?

While less common, forcing conditions such as high temperatures or a large excess of propionyl chloride could potentially lead to the formation of the diacylated product.

Identification and Prevention:

  • TLC Analysis: The diacylated product, being less polar than the desired this compound (due to the absence of the N-H bond), would indeed have a higher Rf value on a normal-phase silica gel TLC plate. A common eluent system for this separation is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v).[8]

  • Prevention: To minimize the risk of diacylation, use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of propionyl chloride relative to isobutylamine. Add the propionyl chloride slowly to the reaction mixture to avoid localized high concentrations.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9]

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is generally effective. Start with a 3:7 (v/v) mixture and adjust the polarity as needed to achieve good separation.[8]

  • Visualization: The product and starting materials can be visualized under UV light (254 nm) if they are UV-active, or by staining with potassium permanganate or iodine.

  • Procedure: Spot the starting isobutylamine (it may not be easily visible), propionyl chloride (will likely hydrolyze on the plate), a co-spot of the starting materials, and the reaction mixture on the baseline of the TLC plate. As the reaction progresses, you should see the disappearance of the starting amine spot and the appearance of the product spot (this compound) with a higher Rf value.

Compound Relative Polarity Expected Rf Value
IsobutylamineHighLow (may streak)
This compound (Product) MediumIntermediate
N,N-dipropionyl-isobutylamine (Side-product)LowHigh

Experimental Protocols

Protocol 1: Synthesis of this compound under Schotten-Baumann Conditions

This protocol employs a biphasic system with an aqueous base, which is a hallmark of the Schotten-Baumann reaction.[1]

Materials:

  • Isobutylamine (≥98%)

  • Propionyl chloride (≥98%)

  • Dichloromethane (DCM, anhydrous)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 eq.) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • While maintaining the temperature below 10 °C, add propionyl chloride (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[10]

Solvent Selection:

A solvent system of hexane and ethyl acetate is often effective for the recrystallization of amides.[11] The crude product should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product.

  • Slowly add hot hexane to the solution until it becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Reaction Mechanisms and Pathways

Main Reaction and Key Side Reactions

The synthesis of this compound is a nucleophilic acyl substitution reaction. The primary pathway leads to the desired product, but two main side reactions can compete and lower the yield.

G cluster_reactants Reactants cluster_main Main Reaction Pathway cluster_hydrolysis Side Reaction 1: Hydrolysis cluster_diacylation Side Reaction 2: Diacylation (Minor) isobutylamine Isobutylamine (Nucleophile) main_product This compound (Desired Product) isobutylamine->main_product 1. Nucleophilic Attack 2. Elimination of Cl⁻ propionyl_chloride Propionyl Chloride (Electrophile) propionyl_chloride->main_product propionic_acid Propionic Acid (Byproduct) propionyl_chloride->propionic_acid Nucleophilic Attack diacylated_product N,N-dipropionyl-isobutylamine (Byproduct) propionyl_chloride->diacylated_product hcl HCl main_product->hcl Byproduct main_product->diacylated_product Further Acylation (less favorable) water Water (H₂O) water->propionic_acid

Figure 1. Reaction scheme for this compound synthesis.
Mechanism of the Schotten-Baumann Reaction

The reaction proceeds through a nucleophilic addition-elimination mechanism.

G start Isobutylamine + Propionyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of Cl⁻ neutralization Isobutylammonium Chloride product->neutralization Protonation of unreacted amine base Base (e.g., NaOH) salt NaCl + H₂O base->salt Neutralization of HCl

Figure 2. Simplified workflow of the Schotten-Baumann reaction.

Characterization Data

The following table provides expected ¹H NMR chemical shifts for this compound. Note that actual values may vary depending on the solvent and instrument.[12][13][14]

Proton Structure Expected Chemical Shift (δ, ppm) Multiplicity Integration
aCH₃-CH₂-C(O)-~1.1Triplet3H
bCH₃-CH₂-C(O)-~2.1Quartet2H
c-NH-~5.5-7.5 (broad)Singlet1H
d-CH₂-NH-~3.0Triplet (or doublet of doublets)2H
e-CH(CH₃)₂~1.8Multiplet1H
f-CH(CH₃)₂~0.9Doublet6H

References

Technical Support Center: Scaling Up n-Isobutylpropionamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of n-Isobutylpropionamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice to navigate the challenges of transitioning from laboratory-scale synthesis to pilot or commercial-scale production. Our focus is on providing practical, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, purification, and handling of this compound.

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The most direct and atom-economical method for synthesizing this compound is the direct amidation of propionic acid with isobutylamine. Amide bond formation is a cornerstone of pharmaceutical and chemical manufacturing.[1][2] The primary challenge with direct amidation is that the carboxylic acid and amine can form a stable ammonium salt, which requires high temperatures to dehydrate into the amide.[3]

There are two primary scalable approaches:

  • Thermal Dehydration: This method involves heating a mixture of propionic acid and isobutylamine, often with azeotropic removal of water using a solvent like toluene. While it avoids costly coupling agents, the required high temperatures can sometimes lead to side reactions or product degradation.[4]

  • Catalytic Direct Amidation: The use of catalysts, such as various boron-based reagents (e.g., boronic acids), can facilitate the reaction under milder conditions.[4][5] These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach often requires methods to remove water, such as molecular sieves or azeotropic distillation, to drive the reaction to completion.[4] For large-scale operations, selecting a cost-effective and easily removable catalyst is paramount.[6]

Q2: What are the primary challenges when scaling up this reaction from the lab to a pilot plant?

A2: Scaling up any chemical process introduces complexities that are often not apparent at the bench scale.[7][8] For this compound synthesis, the most critical challenges are:

  • Heat Transfer and Temperature Control: The reaction is typically exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which may cause product decomposition, side reactions, or even a runaway reaction.[9] Careful control of jacket temperature and the rate of addition of reagents is crucial.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients. This can result in lower yields and the formation of impurities due to incomplete reaction or side reactions. The choice of impeller type and agitation speed must be carefully evaluated during scale-up.[9]

  • Product Isolation and Purification: Techniques that are simple in the lab, like column chromatography, are often impractical and expensive at scale.[10] Scale-up requires robust methods like distillation or recrystallization. Changes in crystal form or filtration characteristics can also occur at larger scales, complicating product isolation.[9]

Q3: How do I choose an appropriate solvent for a large-scale reaction and work-up?

A3: Solvent selection for scale-up is critical and must balance reaction performance with safety, environmental impact, and cost.[11] For the reaction itself, a solvent capable of azeotropically removing water (like toluene or xylene) is often used for thermal amidation. For the work-up, you need a solvent that allows for efficient extraction of the product from the aqueous phase but is easily removed later. Ethyl acetate is a common choice. Key considerations include:

  • Safety: Avoid solvents with low flash points or high toxicity.[12]

  • Environmental Regulations: Be aware of regulations concerning solvent emissions (e.g., restrictions on chlorinated solvents or dipolar aprotic solvents like DMF).[11]

  • Recovery and Recycling: At scale, the ability to recover and reuse solvents is a significant economic factor.

  • Product Solubility: The product should be highly soluble in the chosen extraction solvent, while impurities should ideally remain in the aqueous phase.

Q4: What are the best analytical methods for determining the purity of this compound?

A4: A multi-pronged approach using orthogonal methods is recommended for comprehensive purity assessment, especially in a drug development context.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying the purity of this compound and separating it from non-volatile impurities like unreacted propionic acid.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual solvents and unreacted isobutylamine.[13]

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a reference standard of the impurities.[14]

Method Primary Use Advantages Limitations
HPLC-UV Quantifying non-volatile impuritiesHigh precision, widely available, robust for routine analysis.[13]May not detect impurities without a UV chromophore.
GC-MS Identifying and quantifying volatile impuritiesHigh sensitivity for volatile compounds, provides structural information (MS).[14]Not suitable for non-volatile or thermally labile compounds.
qNMR Structural confirmation and absolute quantificationProvides structural information, primary analytical method, no reference standards for impurities needed.[13]Lower sensitivity than chromatographic methods, requires specialized equipment.
Table 1: Comparison of Analytical Methods for Purity Assessment.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the scale-up process.

Problem: Low Product Yield

Potential Cause Recommended Action
Incomplete Reaction: The reaction has not reached completion.Verify Reaction Completion: Use TLC or HPLC to monitor the disappearance of starting materials. Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for impurity formation. Ensure Efficient Water Removal: In direct amidation, inefficient water removal can limit conversion. Check the efficiency of your Dean-Stark trap or molecular sieves.[4]
Side Reactions: Competing reactions are consuming starting materials or product.Analyze Byproducts: Use GC-MS or LC-MS to identify major byproducts. Common side reactions in high-temperature amidations can include decarboxylation or other degradation pathways. Lower Reaction Temperature: If degradation is suspected, attempt the reaction at a lower temperature, possibly with a catalyst or coupling agent to maintain a reasonable reaction rate.[11]
Product Loss During Work-up: The product is being lost during extraction or purification steps.Check pH of Aqueous Layers: Ensure the pH during extraction is optimized to keep the amide product in the organic phase. Optimize Solvent Volumes: Use sufficient solvent for extractions to prevent solubility issues. Perform back-extractions of the aqueous layers to recover any lost product. Review Purification Method: If using recrystallization, ensure the solvent system is optimal and that the product is not overly soluble in the cold solvent.[10]

Problem: Product Fails Purity Specifications

Potential Cause Recommended Action
Residual Starting Materials: Unreacted propionic acid or isobutylamine remains in the product.Improve Work-up: For residual propionic acid, perform an additional wash of the organic phase with a mild base (e.g., sodium bicarbonate solution). For residual isobutylamine, wash with a mild acid (e.g., dilute HCl).[15] Optimize Stoichiometry: Ensure the reactant ratio is optimized. A slight excess of one reactant can sometimes drive the reaction to completion but will require removal.
Formation of Impurities During Reaction: Side reactions are generating impurities that are difficult to remove.Re-evaluate Reaction Conditions: As mentioned above, high temperatures are a common cause of impurity formation.[9] Investigate milder conditions. Check Reagent Quality: Ensure the starting materials are of high purity, as impurities in the reactants can carry through or catalyze side reactions.
Ineffective Purification: The chosen purification method (e.g., distillation, recrystallization) is not removing specific impurities.Characterize Impurities: Identify the impurities to understand their physical properties (boiling point, solubility). Fractional Distillation: If the boiling points are sufficiently different, use fractional distillation under reduced pressure to improve separation.[10] Recrystallization Solvent Screening: Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[10]

Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem: Low Yield or Purity check_reaction 1. Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete impurities Impurities Present? incomplete->impurities No action_water Action: Improve H2O Removal / Extend Time / Inc. Temp incomplete->action_water Yes action_conditions Action: Lower Temp / Use Catalyst / Check Reagent Quality impurities->action_conditions Yes check_workup 2. Analyze Organic & Aqueous Layers Post-Workup impurities->check_workup No action_water->check_workup action_conditions->check_workup product_loss Product in Aqueous Layer? check_workup->product_loss action_workup Action: Optimize pH / Back-Extract / Increase Solvent Volume product_loss->action_workup Yes check_purification 3. Analyze Final Product vs. Post-Purification Mother Liquor product_loss->check_purification No action_workup->check_purification ineffective_purification Impurity in Product? check_purification->ineffective_purification action_purification Action: Rescreen Recrystallization Solvents / Use Fractional Distillation ineffective_purification->action_purification Yes end_node Optimized Process ineffective_purification->end_node No action_purification->end_node

Caption: A logical workflow for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Thermal Amidation

This protocol describes a direct thermal condensation method suitable for scale-up. The key is the azeotropic removal of water to drive the reaction equilibrium towards the product.

Causality: Direct thermal amidation is often preferred at scale due to its simplicity and lack of expensive coupling reagents, which improves the process mass intensity (PMI).[11] Toluene is used as a solvent to form an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.

  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a condenser, and a Dean-Stark trap. Ensure the system is inerted with nitrogen.

  • Charging Reagents: Charge the reactor with propionic acid (1.0 equivalent) and toluene (approx. 2-3 mL per gram of propionic acid). Begin agitation.

  • Amine Addition: Slowly add isobutylamine (1.05 equivalents) to the reactor. The addition should be done at a controlled rate to manage the initial exotherm from salt formation. Maintain the temperature below 40 °C during the addition.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until water is no longer being collected and analysis of the reaction mixture (by GC or HPLC) shows complete consumption of the limiting reagent (propionic acid). This can take 8-24 hours depending on the scale.

  • Cool Down: Once the reaction is complete, cool the reactor to room temperature.

Synthesis Pathway Diagram

synthesis_pathway prop_acid Propionic Acid reaction + prop_acid->reaction isobutylamine Isobutylamine isobutylamine->reaction product This compound water Water (removed) reaction->product Toluene, Reflux (Azeotropic Removal of H2O) reaction->water

Caption: Direct thermal amidation of propionic acid and isobutylamine.

Protocol 2: Work-up and Purification

This protocol outlines a standard extractive work-up followed by vacuum distillation, a robust purification method for this compound at scale.

Causality: The aqueous washes are designed to remove unreacted starting materials and salts. The basic wash (NaHCO₃) removes acidic propionic acid, and the acidic wash (HCl) removes basic isobutylamine. Vacuum distillation is chosen because this compound has a relatively high boiling point, and distillation at atmospheric pressure could lead to thermal degradation.

  • Solvent Removal: Distill off the bulk of the toluene under atmospheric pressure.

  • Aqueous Wash (Base): To the cooled residue, add ethyl acetate and a 5% aqueous solution of sodium bicarbonate. Stir vigorously, then allow the layers to separate. Drain the lower aqueous layer. This step removes any unreacted propionic acid.

  • Aqueous Wash (Acid): Wash the organic layer with a 5% aqueous solution of hydrochloric acid to remove residual isobutylamine. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Vacuum Distillation: Set up a distillation apparatus for vacuum operation. Carefully distill the crude product under reduced pressure to obtain pure this compound. Collect the fraction boiling at the correct temperature and pressure.

Property Value
Molecular Formula C₇H₁₅NO
Molar Mass 129.20 g/mol
Boiling Point ~231.5 °C at 760 mmHg[16]
Density ~0.86 g/cm³[17]
Appearance Colorless liquid or solid
Table 2: Physical Properties of this compound.

Safety Precautions

All work must be conducted in a well-ventilated area (fume hood or ventilated enclosure) by personnel trained in handling hazardous chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[17][18]

  • Handling Reagents:

    • Propionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

    • Isobutylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin.[17] Causes severe skin burns and eye damage.

  • Reaction Hazards:

    • The initial mixing of acid and amine is exothermic and must be controlled.

    • When heating, ensure smooth boiling and avoid pressurizing the system.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Isobutylpropionamide and Other Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fundamental Principles of Amide Reactivity

Amides are among the most stable carboxylic acid derivatives, a characteristic central to their role as the backbone of peptides and proteins. This stability, however, presents a challenge in synthetic chemistry where their transformation is often desired. The reactivity of an amide is primarily governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The Role of Resonance

The amide bond is stabilized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization imparts partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack.[1] The extent of this resonance stabilization is a key determinant of an amide's reactivity.

Figure 1: Resonance structures of an amide.

Steric Effects: The Influence of Substituents

The size and branching of the alkyl groups attached to the nitrogen atom and the acyl group can significantly hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can dramatically decrease the rate of reaction.[2]

Comparative Reactivity Analysis

We will now compare the reactivity of N-isobutylpropionamide with our selected amides in two common and important transformations: hydrolysis and reduction.

Hydrolysis: Cleavage of the Amide Bond

Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.[3]

G A Amide B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Water B->C H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Amine E->F G Carboxylic Acid + Protonated Amine F->G

Figure 2: Generalized workflow for acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis (Saponification):

In basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.[4]

G A Amide B Nucleophilic Attack by OH- A->B OH- C Tetrahedral Intermediate B->C D Elimination of Amide Anion C->D E Proton Transfer D->E F Carboxylate + Amine E->F G A Amide B Nucleophilic Attack by Hydride A->B LiAlH4 C Tetrahedral Intermediate B->C D Elimination of OAlH3 C->D E Iminium Ion/Imine D->E F Second Hydride Attack E->F LiAlH4 G Amine F->G

References

A Comparative Study of N-Isobutylpropionamide and its Structural Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, a thorough understanding of isomeric compounds is paramount. Subtle shifts in molecular architecture can lead to profound differences in physicochemical properties, biological activity, and ultimately, therapeutic potential. This guide provides a comprehensive comparative analysis of N-isobutylpropionamide and its primary structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential biological evaluation of these C7H15NO amides, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound and its Structural Isomers

This compound belongs to the class of aliphatic amides, compounds that are integral to a wide array of biological processes and have found applications in various fields, including pharmacology.[1] The seemingly simple structure of this compound belies a fascinating complexity when considering its structural isomers. These isomers, all sharing the same molecular formula (C7H15NO), exhibit distinct arrangements of their constituent atoms, leading to unique chemical and physical identities. A clear understanding of these isomeric differences is the first step in any rigorous comparative study.

Below are the primary structural isomers of this compound that will be the focus of this guide:

  • This compound

  • N-n-Butylpropionamide

  • N-sec-Butylpropionamide

  • N-tert-Butylpropionamide

dot```dot graph Isomers { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"this compound" [pos="0,1.5!"]; "N-n-Butylpropionamide" [pos="-2,0!"]; "N-sec-Butylpropionamide" [pos="0,-1.5!"]; "N-tert-Butylpropionamide" [pos="2,0!"];

"this compound" -- "N-n-Butylpropionamide" [label="Structural Isomers"]; "this compound" -- "N-sec-Butylpropionamide" [label="Structural Isomers"]; "this compound" -- "N-tert-Butylpropionamide" [label="Structural Isomers"]; "N-n-Butylpropionamide" -- "N-sec-Butylpropionamide" [label="Structural Isomers"]; "N-n-Butylpropionamide" -- "N-tert-Butylpropionamide" [label="Structural Isomers"]; "N-sec-Butylpropionamide" -- "N-tert-Butylpropionamide" [label="Structural Isomers"]; }

Caption: General Synthesis Workflow for N-Alkylpropionamides.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the respective amine (isobutylamine, n-butylamine, sec-butylamine, or tert-butylamine; 1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of propionyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The causality behind the dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The acid and base washes serve to remove any unreacted amine and propionyl chloride, respectively.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure N-alkylpropionamide isomer.

Characterization Techniques: A Comparative Approach

Distinguishing between structural isomers requires a multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is a powerful technique for separating and identifying volatile compounds. [2]The isomers of this compound, having the same molecular weight, will be indistinguishable by their molecular ion peak alone. However, their different structures will lead to distinct fragmentation patterns and, crucially, different retention times on the GC column.

dot

GCMS_Workflow Sample Diluted Amide Isomer in Ethyl Acetate Injector GC Injector (Split Mode) Sample->Injector Column Capillary Column (e.g., HP-5MS) Injector->Column Oven Temperature Program Column->Oven MS Mass Spectrometer (EI, 70 eV) Oven->MS Data Chromatogram (Retention Time) Mass Spectrum (Fragmentation) MS->Data

Caption: GC-MS Analysis Workflow for Isomeric Amides.

Suggested GC-MS Parameters:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This temperature program is designed to ensure adequate separation of the isomers based on their boiling points and interaction with the stationary phase.

  • MS Detector: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 30-200.

Expected Results: The retention time will generally increase with the boiling point. Therefore, N-n-butylpropionamide is expected to have the longest retention time, while N-tert-butylpropionamide will likely have the shortest. The mass spectra, while showing the same molecular ion at m/z 129, will exhibit different fragmentation patterns reflecting the stability of the carbocations formed upon fragmentation of the butyl group. For instance, N-tert-butylpropionamide is expected to show a prominent peak corresponding to the stable tert-butyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

1H and 13C NMR spectroscopy are arguably the most powerful tools for the unambiguous structural elucidation of organic molecules, including isomers. [3]The chemical shifts and coupling patterns of the protons and carbons in each isomer will be unique fingerprints of their molecular structure.

Suggested NMR Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS as an internal standard.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Anticipated Spectral Differences:

  • This compound: The 1H NMR spectrum will show a characteristic doublet for the two methyl groups of the isobutyl moiety and a multiplet for the adjacent CH proton.

  • N-n-Butylpropionamide: The 1H NMR spectrum will display a triplet for the terminal methyl group of the n-butyl chain and a series of multiplets for the methylene groups.

  • N-sec-Butylpropionamide: The spectrum will be more complex due to the chiral center, showing a doublet for the methyl group on the chiral carbon and a triplet for the other methyl group.

  • N-tert-Butylpropionamide: A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group will be a key diagnostic feature in the 1H NMR spectrum.

The 13C NMR spectra will similarly show a unique number of signals and chemical shifts for each isomer, corresponding to the number of non-equivalent carbon atoms in each structure.

Potential Biological Activities: A Framework for Comparative Evaluation

While specific comparative biological data for these isomers is scarce, the broader class of N-alkylamides has been reported to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. [4][5][6]This suggests that this compound and its isomers are promising candidates for biological screening.

dot

Biological_Screening Isomers This compound & Isomers Analgesic Analgesic Activity (e.g., Writhing Test) Isomers->Analgesic AntiInflammatory Anti-inflammatory Activity (e.g., Carrageenan-induced Paw Edema) Isomers->AntiInflammatory Anticonvulsant Anticonvulsant Activity (e.g., Maximal Electroshock Test) Isomers->Anticonvulsant SAR Structure-Activity Relationship (SAR) Analysis Analgesic->SAR AntiInflammatory->SAR Anticonvulsant->SAR

Caption: Workflow for Comparative Biological Evaluation.

Proposed Protocol for In Vivo Analgesic Activity Screening (Acetic Acid-Induced Writhing Test):

This protocol provides a reliable method for assessing the peripheral analgesic activity of the isomeric amides.

Step-by-Step Methodology:

  • Animal Model: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

  • Drug Preparation and Administration: Prepare solutions of the test compounds (the four amide isomers) and a standard analgesic drug (e.g., diclofenac sodium) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the test compounds and the standard drug intraperitoneally (i.p.) 30 minutes before the induction of writhing. A control group should receive only the vehicle.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution i.p. to induce the writhing response.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group. A significant reduction in the number of writhes indicates analgesic activity. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.

This comparative screening will allow for the elucidation of structure-activity relationships (SAR), providing valuable insights into how the branching of the butyl group influences the analgesic potential of these amides.

Conclusion

This technical guide provides a comprehensive framework for the comparative study of this compound and its structural isomers. By presenting a combination of available physicochemical data and detailed, actionable experimental protocols, we aim to empower researchers to conduct rigorous and insightful investigations. The structural nuances among these isomers offer a compelling platform for exploring the intricate relationship between molecular architecture and function. The proposed workflows for synthesis, characterization, and biological evaluation are designed to be both scientifically sound and practically achievable, paving the way for a deeper understanding of this intriguing class of compounds and their potential applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of central nervous system (CNS) drug discovery, small molecules with simple aliphatic structures continue to attract interest for their potential therapeutic activities. Among these, N-isobutylpropionamide, a simple branched-chain amide, represents a scaffold of interest for investigating anticonvulsant and analgesic properties. The lipophilicity conferred by the isobutyl group, combined with the hydrogen bonding capabilities of the amide moiety, suggests potential for CNS penetration and interaction with biological targets.[1][2] This guide provides a comparative analysis of the predicted biological activity of this compound against structurally related compounds, grounded in established experimental protocols and structure-activity relationship (SAR) studies of similar molecules. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information to provide a predictive framework for its evaluation.

Core Concepts: Structure-Activity Relationships in Aliphatic Amides

The biological activity of simple amides is significantly influenced by the nature of their alkyl substituents. Studies on various classes of N-alkylamides have revealed key structural determinants for anticonvulsant and other CNS activities.

A notable study on a series of N-Cbz-alpha-amino-N-alkylglutarimides demonstrated a clear trend in anticonvulsant potency related to the size of the N-alkyl group.[3] In both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) seizure models, the order of potency was found to be N-methyl > N-H > N-ethyl > N-allyl > N-isobutyl.[3] This suggests that increasing the steric bulk of the N-alkyl substituent, as in the case of the isobutyl group, may be detrimental to anticonvulsant activity within this particular chemical series. This principle provides a critical starting point for predicting the relative potency of this compound.

Comparative Analysis of Predicted Biological Activity

Based on the established SAR principles, we can construct a comparative table to predict the anticonvulsant potency of this compound relative to its close structural analogs.

Compound NameStructurePredicted Anticonvulsant Activity (Relative to Propionamide)Rationale
PropionamideCH₃CH₂CONH₂BaselineUnsubstituted amide.
N-MethylpropionamideCH₃CH₂CONHCH₃HigherSmall alkyl substitution often enhances potency.[3]
N-EthylpropionamideCH₃CH₂CONHCH₂CH₃Similar or Slightly LowerIncreased alkyl chain length can have varied effects, but may begin to decrease activity compared to methyl.[3]
This compound CH₃CH₂CONHCH₂CH(CH₃)₂ Lower Branched and bulkier alkyl group likely reduces potency based on SAR of related compounds. [3]
Isovaleramide (Isopentanamide)(CH₃)₂CHCH₂CONH₂Potentially HigherIsomer of this compound with the branching on the acyl side. Some branched aliphatic amides have shown significant anticonvulsant effects.[4]

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted activities, standardized preclinical screening models are essential. The following are detailed protocols for key assays in the evaluation of novel anticonvulsant candidates.

Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.

Methodology:

  • Animal Preparation: Male albino mice (20-25 g) are used. Animals are acclimatized to the laboratory environment before testing.

  • Compound Administration: The test compound (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group and a positive control group (e.g., Phenytoin at 25 mg/kg, i.p.) are included.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies (typically 30-60 minutes post-i.p. administration).

  • Seizure Induction: A corneal electrode is placed on the cornea of each mouse after application of a topical anesthetic and saline solution. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsometer.

  • Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Prep Animal Acclimatization Compound_Admin Compound Administration (Test, Vehicle, Positive Control) Animal_Prep->Compound_Admin Dosing Seizure_Induction Maximal Electroshock Stimulation Compound_Admin->Seizure_Induction Peak Effect Time Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Data_Record Record Protection Observation->Data_Record ED50_Calc Calculate ED₅₀ Data_Record->ED50_Calc

Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.

Methodology:

  • Animal Preparation and Compound Administration: Similar to the MES test.

  • Seizure Induction: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered (e.g., 85 mg/kg in mice).

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions). The absence of a generalized clonic seizure for at least 5 seconds is considered protection.

  • Data Analysis: The ED₅₀ is calculated as in the MES test.

scPTZ_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Prep Animal Acclimatization Compound_Admin Compound Administration Animal_Prep->Compound_Admin PTZ_Injection Subcutaneous PTZ Injection Compound_Admin->PTZ_Injection Observation Observe for Clonic Seizures (30 min) PTZ_Injection->Observation Data_Record Record Protection Observation->Data_Record ED50_Calc Calculate ED₅₀ Data_Record->ED50_Calc

Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test.
Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential neurotoxic side effects of a compound.

Methodology:

  • Apparatus: A rotating rod apparatus (rotarod) is used.

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the test day.

  • Testing: On the test day, animals are administered the test compound, vehicle, or positive control. At the time of peak effect, they are placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined. The Protective Index (PI = TD₅₀/ED₅₀) can then be calculated to assess the compound's therapeutic window.

Potential Mechanisms of Action

The precise molecular targets of this compound are not yet elucidated. However, based on the activities of related short-chain fatty acids and amides, several potential mechanisms can be proposed.

Modulation of Ion Channels

Many anticonvulsant drugs exert their effects by modulating voltage-gated ion channels, particularly sodium (Na⁺) and calcium (Ca²⁺) channels, to reduce neuronal excitability.[5] Simple aliphatic amides could potentially interact with these channels, although likely with lower affinity than more complex molecules. It is plausible that this compound could exhibit weak modulatory effects on these channels, contributing to a mild anticonvulsant profile.

Enhancement of GABAergic Neurotransmission

The GABA-A receptor is a key target for many anxiolytic and anticonvulsant drugs.[6] While direct binding of simple amides to the GABA-A receptor is not well-established, some compounds can allosterically modulate the receptor, enhancing the inhibitory effects of GABA.[7] Further investigation through electrophysiological studies would be necessary to explore this possibility for this compound.

Putative_Mechanisms cluster_ion_channels Ion Channel Modulation cluster_gaba GABAergic System cluster_epigenetic Epigenetic/Metabolic Modulation N_Isobutylpropionamide This compound Na_Channel Voltage-Gated Na+ Channel N_Isobutylpropionamide->Na_Channel Potential Inhibition Ca_Channel Voltage-Gated Ca2+ Channel N_Isobutylpropionamide->Ca_Channel Potential Modulation GABA_A_Receptor GABA-A Receptor N_Isobutylpropionamide->GABA_A_Receptor Potential Allosteric Modulation HDAC HDAC Inhibition N_Isobutylpropionamide->HDAC Potential Inhibition PPARs PPAR Activation N_Isobutylpropionamide->PPARs Potential Activation Reduced Neuronal Excitability Reduced Neuronal Excitability Na_Channel->Reduced Neuronal Excitability Ca_Channel->Reduced Neuronal Excitability Enhanced Inhibition Enhanced Inhibition GABA_A_Receptor->Enhanced Inhibition Analgesic/Anti-inflammatory Effects Analgesic/Anti-inflammatory Effects HDAC->Analgesic/Anti-inflammatory Effects PPARs->Analgesic/Anti-inflammatory Effects

Potential Mechanisms of Action for this compound.
Analgesic and Anti-inflammatory Pathways

Short-chain fatty acids and their derivatives have been shown to possess analgesic and anti-inflammatory properties.[8] These effects may be mediated through several pathways, including the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptors (PPARs).[8] As an amide derivative of a short-chain fatty acid, this compound could potentially engage these targets, suggesting a broader therapeutic potential beyond anticonvulsant activity.

Conclusion

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a fundamental pillar of scientific rigor. For a molecule such as N-isobutylpropionamide, ensuring its chemical integrity is paramount to the reliability of downstream applications, from biological assays to formulation studies. This guide offers a comparative analysis of key analytical methodologies for the comprehensive purity assessment of synthesized this compound, grounded in field-proven insights and experimental data.

The Synthetic Landscape: Anticipating Potential Impurities

A common and efficient route to this compound is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] Understanding this synthetic pathway is crucial as it allows us to anticipate potential process-related impurities that may co-exist with the final product.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • Isobutylamine

    • Propionic acid (from the hydrolysis of propionyl chloride)

  • Byproducts:

    • Diisobutylpropionamide (if an excess of propionyl chloride reacts with the product)

  • Residual Solvents:

    • Dichloromethane, diethyl ether, or other solvents used in the reaction and workup.

A robust purity assessment strategy, therefore, must be capable of separating and identifying these potential contaminants from the target this compound molecule.

A Comparative Analysis of Core Analytical Techniques

The selection of an analytical method for purity determination is contingent upon the specific information required, the nature of the potential impurities, and the available instrumentation. A multi-pronged approach, leveraging the strengths of orthogonal techniques, often provides the most comprehensive purity profile.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic ResonanceDetailed structural information, identification of functional groups, and quantification of impurities with a known structure.[4][5]Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Separation and quantification of non-volatile and thermally labile compounds.[6][7]High resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds.Cannot definitively identify unknown impurities without a mass spectrometer detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation, identification, and quantification of volatile and semi-volatile impurities.[8][9]Excellent for identifying volatile and semi-volatile impurities. Mass spectral libraries aid in the identification of unknown compounds.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Rapid and non-destructive. Provides a characteristic fingerprint of the compound.Primarily a qualitative technique. Not suitable for quantifying impurities.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides an unparalleled level of structural detail, making it an indispensable tool for confirming the identity of the synthesized this compound and for identifying structurally related impurities.[4][5]

Expected ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.4br s1HNH
~ 3.0t2HNCH₂
~ 2.1q2HCH₂ CH₃
~ 1.8m1HCH (CH₃)₂
~ 1.1t3HCH₂CH₃
~ 0.9d6HCH(CH₃ )₂

Expected ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound:

Chemical Shift (δ, ppm)Assignment
~ 174C =O
~ 47NCH₂
~ 30CH₂ CH₃
~ 28CH (CH₃)₂
~ 20CH(CH₃ )₂
~ 10CH₂CH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Logical Workflow for NMR-based Purity Assessment

cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesize this compound initial_nmr Acquire 1H and 13C NMR Spectra synthesis->initial_nmr compare Compare with Reference Spectra initial_nmr->compare identify Identify Impurity Signals compare->identify quantify Quantify Impurities (qNMR) identify->quantify decision Purity > 95%? quantify->decision pass Proceed to Further Studies decision->pass Yes fail Repurify Sample decision->fail No

Caption: Workflow for NMR-based purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For routine purity analysis, reversed-phase HPLC (RP-HPLC) with UV detection is a robust and sensitive method for separating this compound from its less volatile impurities.[6][7]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is exceptionally well-suited for the detection and identification of volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual starting materials and solvents.[8][9]

Expected GC-MS Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern will likely be dominated by cleavage of the C-C and C-N bonds adjacent to the carbonyl group and the nitrogen atom.

m/zProposed Fragment
129[M]⁺
114[M - CH₃]⁺
86[M - C₃H₇]⁺
72[CH₃CH₂CONH₂]⁺
57[CH₃CH₂CO]⁺
43[C₃H₇]⁺

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as methanol or ethyl acetate.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC-MS dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra library_search Compare with Spectral Libraries mass_spectra->library_search identify_impurities Identify Volatile Impurities library_search->identify_impurities

Caption: General workflow for the GC-MS analysis of this compound.

Alternative Synthetic Approaches and Their Implications for Purity

While the Schotten-Baumann reaction is a common method, alternative synthetic routes can be employed, each with its own set of potential impurities. One notable alternative is the direct coupling of propionic acid and isobutylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10][11][12]

Potential Impurities from Coupling Agent-Mediated Synthesis:

  • Unreacted Starting Materials: Propionic acid and isobutylamine.

  • Coupling Agent Byproducts: Dicyclohexylurea (DCU) from DCC (often insoluble) or a water-soluble urea derivative from EDC.

  • Side Products: N-acylurea derivatives.

The choice of analytical methods for purity assessment should be adapted to effectively detect and quantify these specific impurities. For instance, if a DCC-mediated coupling is used, methods to detect and remove the insoluble DCU byproduct are essential.

Conclusion

The comprehensive purity assessment of synthesized this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides definitive structural confirmation, HPLC is the workhorse for routine purity quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying volatile contaminants that might otherwise be missed. A thorough understanding of the synthetic route employed is critical for anticipating potential impurities and for selecting the most appropriate analytical techniques. By integrating these orthogonal methods, researchers and drug development professionals can ensure the high purity of their synthesized compounds, thereby upholding the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Ligand Performance Evaluation: The Case of n-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Uncharacterized Small Molecules

In the landscape of drug discovery and molecular biology, researchers often encounter small molecules with limited characterization. N-Isobutylpropionamide is a prime example. With a molecular weight of 129.20 g/mol and a simple structure, its physicochemical properties are known, but its performance as a biological ligand is largely undocumented.[1][2][3] This guide addresses the critical question: How does one systematically evaluate the potential of an under-researched compound like this compound and compare its performance to established ligands?

Instead of presenting non-existent direct comparative data, this guide provides a robust, experimentally-grounded framework for the comprehensive evaluation of any novel small molecule ligand. We will use this compound as our central case study, outlining the necessary experiments to determine its binding affinity, kinetics, functional activity, and selectivity. This approach empowers researchers to generate their own comparative data, transforming an unknown molecule into a well-characterized tool or lead compound.

Pillar 1: Quantifying the Interaction - Binding Affinity and Kinetics

The foundational characteristic of any ligand is its ability to bind to a target protein. This interaction is defined by two key aspects: affinity (how tightly it binds) and kinetics (how quickly it associates and dissociates). Two gold-standard, label-free techniques for this characterization are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4][5][6][7]

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is a powerful optical technique that measures molecular interactions in real-time.[4][8] By immobilizing the target protein on a sensor chip and flowing the small molecule (the "analyte," in this case, this compound) over the surface, one can directly observe the binding and dissociation events.[4]

Illustrative Comparison:

To contextualize the data, we will compare our hypothetical results for this compound against "Compound X," a known micromolar inhibitor of our hypothetical target, Protein Y.

ParameterThis compound (Hypothetical)Compound X (Known Inhibitor)Significance
Association Rate (k_a) 1 x 10³ M⁻¹s⁻¹5 x 10³ M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (k_d) 1 x 10⁻² s⁻¹5 x 10⁻³ s⁻¹Rate of complex decay; slower is often desirable.
Affinity (K_D) 10 µM1 µMEquilibrium dissociation constant (k_d/k_a); lower indicates tighter binding.
Experimental Workflow: SPR Analysis

The following diagram and protocol outline the standard workflow for an SPR experiment designed to characterize a small molecule like this compound.[9][10]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Prepare & Purify Target Protein Y immobilize Immobilize Protein Y on Sensor Chip (e.g., Amine Coupling) prep_protein->immobilize prep_ligand Prepare this compound Stock Solution (in DMSO) inject Inject Serial Dilutions of this compound prep_ligand->inject prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_buffer->immobilize prep_buffer->inject immobilize->inject Flow regenerate Regenerate Chip Surface (e.g., low pH buffer) inject->regenerate Between injections fit_data Fit Sensorgram Data to Binding Model (e.g., 1:1) inject->fit_data regenerate->inject extract Extract Kinetic Parameters (ka, kd, KD) fit_data->extract

Caption: Standard workflow for SPR-based kinetic analysis.

Detailed Protocol:

  • Protein Immobilization: The target protein is covalently attached to a sensor chip surface, typically via amine coupling. The goal is to achieve a surface density that will produce a measurable signal without causing mass transport limitations.

  • Analyte Preparation: A high-concentration stock of this compound is prepared in DMSO and then serially diluted into the running buffer. It is critical to ensure the final DMSO concentration is consistent across all samples to minimize solvent mismatch effects.[10]

  • Binding Measurement: Each concentration of this compound is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[8]

  • Surface Regeneration: Between analyte injections, a regeneration solution (e.g., a low-pH buffer) is injected to remove all bound analyte, returning the sensorgram to baseline.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[4]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event.[5][11] It is the gold standard for determining the thermodynamic parameters of an interaction, providing not just the binding affinity (K_D) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the reaction in a single experiment.[12]

Illustrative Comparison:

ParameterThis compound (Hypothetical)Compound X (Known Inhibitor)Significance
Affinity (K_D) 12 µM1.5 µMConsistent with SPR, confirms binding strength.
Stoichiometry (n) 1.050.98Number of ligand molecules binding to one protein molecule.
Enthalpy (ΔH) -5.2 kcal/mol-8.5 kcal/molHeat change; indicates favorable enthalpic contribution.
Entropy (ΔS) +2.1 cal/mol·K-1.0 cal/mol·KChange in disorder; can indicate hydrophobic interactions or conformational changes.

Pillar 2: Assessing Biological Impact - Functional Assays

While binding is a prerequisite, a ligand's true performance is measured by its ability to modulate the function of its target. Functional assays are designed to measure the biological consequence of ligand binding, such as agonism (activation) or antagonism (inhibition).[13] For G-protein coupled receptors (GPCRs), a major class of drug targets, this is often measured via downstream signaling events.[14][15][16][17]

Cell-Based Reporter Assays

Reporter gene assays are a common and effective way to measure GPCR activation.[18] In this setup, cells are engineered to express the target receptor and a reporter gene (e.g., luciferase) linked to a response element that is activated by a specific signaling pathway (e.g., CRE for the Gs/cAMP pathway).[15]

Illustrative Comparison (Antagonist Mode):

This experiment measures the ability of this compound to inhibit the receptor's response to a known agonist.

ParameterThis compound (Hypothetical)Compound X (Known Inhibitor)Significance
IC₅₀ 50 µM2.5 µMConcentration causing 50% inhibition of the agonist response; a measure of potency.
Maximal Inhibition 95%98%Efficacy of the antagonist.

Experimental Workflow: GPCR Functional Antagonism Assay

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis prep_cells Culture HEK293 cells expressing Target GPCR and CRE-Luciferase plate_cells Plate cells in 384-well plates prep_cells->plate_cells prep_agonist Prepare known agonist (at EC80 concentration) add_agonist Add agonist to stimulate receptor prep_agonist->add_agonist prep_compounds Prepare serial dilutions of This compound & Compound X add_compounds Add test compounds (this compound or Compound X) prep_compounds->add_compounds plate_cells->add_compounds add_compounds->add_agonist Pre-incubation incubate Incubate (e.g., 4-6 hours) add_agonist->incubate add_reagent Add Luciferase Substrate incubate->add_reagent read_lum Measure Luminescence add_reagent->read_lum plot_data Plot Dose-Response Curve read_lum->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for a cell-based functional antagonist assay.

Pillar 3: Defining the Scope - Selectivity Profiling

A critical aspect of a ligand's performance, especially in a therapeutic context, is its selectivity.[19] A highly selective ligand interacts preferentially with its intended target over other, often closely related, proteins.[20][21] Poor selectivity can lead to off-target effects and toxicity.

Selectivity is typically assessed by screening the ligand against a panel of related proteins (e.g., other receptors in the same family). This can be done using the binding or functional assays described previously.

Illustrative Comparison:

The selectivity is often expressed as a fold-selectivity, which is the ratio of the affinity (or potency) for the off-target to the on-target.

TargetThis compound (K_D, µM)Compound X (K_D, µM)
Target Y (On-Target) 101
Off-Target Y₂>10025
Off-Target Y₃>10080
Fold-Selectivity (Y₂/Y) >10-fold25-fold
Fold-Selectivity (Y₃/Y) >10-fold80-fold

In this hypothetical scenario, while Compound X is more potent, both ligands demonstrate reasonable selectivity over the tested off-targets. The ">100 µM" value for this compound indicates no significant binding was detected at the highest concentration tested.

Conclusion: Building a Complete Ligand Profile

The performance of a ligand is not a single value but a multi-faceted profile encompassing its affinity, kinetics, functional impact, and selectivity. For an uncharacterized molecule like this compound, a direct comparison to established ligands is impossible without first generating this essential data.

By systematically applying the framework of biophysical binding assays (SPR, ITC), cell-based functional assays, and comprehensive selectivity profiling, a researcher can build a complete and robust performance profile. This data-driven approach allows for an objective, evidence-based comparison of any novel ligand against known standards, paving the way for its development as a valuable research tool or a starting point for a therapeutic program.[22][23]

References

A-Comparative-Guide-to-the-Cross-Reactivity-of-N-Isobutylpropionamide-in-Biological-Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple biological targets. This phenomenon, known as cross-reactivity or off-target binding, is a critical factor in the failure of many new drug candidates, leading to unforeseen side effects and diminished efficacy.[1][2] Understanding and characterizing the cross-reactivity profile of a compound early in the development process is not just a regulatory hurdle but a scientific necessity. It allows for a more informed assessment of a candidate's therapeutic potential and safety risks.[3][4]

This guide provides an in-depth analysis of the cross-reactivity of N-isobutylpropionamide, a small molecule of interest due to its structural motifs. We will explore its potential biological targets, compare its activity with related compounds, and provide detailed protocols for assessing its specificity in biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target effects.

Structural and Mechanistic Considerations of this compound

This compound (IUPAC Name: N-(2-methylpropyl)propanamide) is a simple amide with a molecular weight of 129.20 g/mol .[5] Its structure, featuring an isobutyl group attached to a propionamide backbone, is reminiscent of moieties found in various biologically active compounds. This structural similarity is the primary reason for investigating its potential cross-reactivity.

Two key areas of interest for potential cross-reactivity based on structural analogy are:

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: TRPV1 is a non-selective cation channel involved in pain and temperature sensation.[6][7] It is activated by a variety of stimuli, including capsaicin, heat, and certain endogenous lipids.[7][8] The amide linkage and alkyl chain in this compound bear a resemblance to the capsaicin pharmacophore, suggesting a potential for interaction with TRPV1.[9]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[10][11] Inhibitors of FAAH are of therapeutic interest for pain and inflammation.[12][13] The amide bond in this compound could potentially interact with the catalytic serine residue in the active site of FAAH, similar to known carbamate and urea-based inhibitors.[13]

Comparative Analysis of this compound and Related Compounds

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with known modulators of TRPV1 and FAAH. The following table summarizes the activity of relevant compounds.

CompoundPrimary Target(s)IC50 / EC50Key Structural FeaturesReference
This compound Hypothesized: TRPV1, FAAHTo be determinedIsobutyl amide[5]
CapsaicinTRPV1 AgonistEC50: ~137 nMVanillyl group, amide linkage, alkyl chain[6]
PF-3845FAAH Inhibitork_inact/K_i: 14,310 M⁻¹s⁻¹Piperidine urea, biaryl ether[13]
URB597FAAH InhibitorIC50: 4.6 nMCarbamate, biphenyl group[13]

Experimental Workflows for Assessing Cross-Reactivity

A systematic approach is crucial for evaluating the cross-reactivity of a novel compound. The following workflow outlines the key stages, from initial in silico predictions to definitive in vitro assays.

Caption: A general workflow for assessing compound cross-reactivity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the cross-reactivity of this compound.

Protocol 1: TRPV1 Activation using a Calcium Flux Assay

This assay measures the ability of a compound to activate TRPV1 channels, leading to an influx of calcium into the cell.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Fluo-4 AM calcium indicator

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound (test compound)

  • Capsaicin (positive control)

  • Vehicle (e.g., 0.1% DMSO)

Procedure:

  • Cell Plating: Plate TRPV1-HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM (e.g., 4 µM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound, capsaicin, and vehicle control in assay buffer.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for at least 3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve and determine the EC50 value for active compounds.

Protocol 2: FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • This compound (test compound)

  • PF-3845 or URB597 (positive control)

  • Vehicle (e.g., 0.1% DMSO)

Procedure:

  • Compound Pre-incubation: In a 96-well plate, add FAAH enzyme to wells containing serial dilutions of this compound, positive control, or vehicle. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of FAAH inhibition for each compound concentration. Plot the dose-response curve and determine the IC50 value.

Signaling Pathway Considerations

Understanding the signaling pathways of potential targets is crucial for interpreting cross-reactivity data.

TRPV1_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Allows Capsaicin Capsaicin / This compound? Capsaicin->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

Caption: Simplified TRPV1 activation pathway.

Broader Off-Target Screening

While targeted assays are essential, a comprehensive understanding of cross-reactivity requires broader screening against a panel of common off-targets. Several commercial services and in-house platforms are available for this purpose.[1][3][14] These panels typically include a wide range of receptors, enzymes, ion channels, and transporters.

Commonly Used Off-Target Screening Technologies:

  • Radioligand Binding Assays: A classic method to assess competitive binding to a wide array of receptors.

  • Enzymatic Assays: Measures the inhibition or activation of a panel of enzymes.

  • Cell-Based Functional Assays: Utilizes reporter gene or second messenger readouts to assess functional activity at various targets.

  • Chemical Proteomics: Employs chemical probes and mass spectrometry to identify protein targets in a cellular context.[1]

Conclusion and Future Directions

The assessment of this compound's cross-reactivity is a critical exercise in modern drug discovery. Based on its structural characteristics, there is a plausible rationale for investigating its interaction with targets such as TRPV1 and FAAH. The experimental protocols outlined in this guide provide a robust framework for such an investigation.

Should initial screens indicate significant cross-reactivity, further structure-activity relationship (SAR) studies would be warranted to modify the molecule and enhance its selectivity.[9][12] Ultimately, a thorough understanding of a compound's specificity profile is paramount for its successful development into a safe and effective therapeutic agent.

References

A Comparative Guide to the Material Properties of Poly(N-vinylisobutyramide) and its Isomer Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of smart polymers, thermoresponsive materials that exhibit a Lower Critical Solution Temperature (LCST) are of paramount interest for a myriad of applications, including controlled drug delivery, tissue engineering, and smart coatings.[1][2][3] Among these, poly(N-isopropylacrylamide) (PNIPAM) has been the subject of extensive research due to its sharp and reversible phase transition in aqueous solutions at a physiologically relevant temperature. However, the exploration of its structural isomers, such as poly(N-vinylisobutyramide) (PNVIBA), offers the potential for fine-tuning material properties for specific applications. This guide provides an in-depth technical comparison of the material properties of PNVIBA and its well-characterized counterpart, PNIPAM, with a focus on their thermal and mechanical characteristics.

Introduction: The Significance of N-Substituted Amide Polymers

N-substituted amide polymers represent a versatile class of materials where the properties can be tailored by modifying the substituent groups on the nitrogen atom. This structural versatility allows for the modulation of key characteristics such as thermoresponsiveness, hydrophilicity, and mechanical strength. Both PNVIBA and PNIPAM are structural isomers, sharing the same chemical formula but differing in the connectivity of the amide group to the polymer backbone. This seemingly subtle difference in molecular architecture leads to distinct macroscopic properties, which are explored in this guide.

Molecular Structures:

Caption: Chemical structures of the repeating units of PNIPAM and PNVIBA.

Thermoresponsive Properties: A Tale of Two Isomers

The defining characteristic of both PNVIBA and PNIPAM is their thermoresponsive nature in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and soluble, while above the LCST, they undergo a conformational change, expelling water and becoming insoluble.[4] This phase transition is crucial for applications such as on-demand drug release.[5][6]

The primary difference in the thermoresponsive behavior of these two isomers lies in their LCST values. PNVIBA generally exhibits a higher LCST than PNIPAM.[4][7] This is attributed to the different positioning of the amide group, which affects the hydration of the polymer chain. The amide group in PNVIBA is directly attached to the polymer backbone, which is thought to influence the hydrophobic hydration and subsequent aggregation behavior.

PropertyPoly(N-vinylisobutyramide) (PNVIBA)Poly(N-isopropylacrylamide) (PNIPAM)
Lower Critical Solution Temperature (LCST) ~39 - 45 °C[4][7]~32 °C[4]

Table 1: Comparison of the Lower Critical Solution Temperatures (LCST) of PNVIBA and PNIPAM in aqueous solutions. The exact LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of comonomers or additives.

This difference in LCST is significant for biomedical applications. The LCST of PNIPAM is slightly below human body temperature, making it suitable for in-situ gelling systems. In contrast, the higher LCST of PNVIBA offers a wider temperature window for certain applications and may be advantageous where a slightly higher transition temperature is desired.[8]

Thermal and Mechanical Properties: A Comparative Analysis

While the solution properties of these polymers are well-documented, a comprehensive comparison of their bulk thermal and mechanical properties, particularly in the form of hydrogels, is crucial for applications where structural integrity is important.

Thermal Properties

The glass transition temperature (Tg) is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

PropertyPoly(N-vinylisobutyramide) (PNVIBA)Poly(N-isopropylacrylamide) (PNIPAM)
Glass Transition Temperature (Tg) ~152 °C[7]~130 - 140 °C[7]

Table 2: Comparison of the Glass Transition Temperatures (Tg) of PNVIBA and PNIPAM.

The higher Tg of PNVIBA suggests that it is a more rigid polymer in its dry state compared to PNIPAM. This difference can be attributed to the variations in chain mobility arising from their distinct molecular structures.

Mechanical Properties of Hydrogels

The mechanical properties of hydrogels, such as their compressive and tensile strength, are critical for their application in load-bearing tissues or as robust drug delivery vehicles. It is important to note that a direct, side-by-side comparison of the mechanical properties of PNVIBA and PNIPAM hydrogels is challenging due to a scarcity of published data for PNVIBA under standardized conditions. The mechanical properties of hydrogels are highly dependent on synthesis parameters like crosslinker concentration and polymerization conditions.[9]

Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels:

PNIPAM hydrogels are notoriously brittle in their native state.[9] However, significant research has been dedicated to improving their mechanical properties through various strategies, including the formation of interpenetrating polymer networks (IPNs), double networks (DNs), and nanocomposites.[10] For instance, the compressive modulus of PNIPAM hydrogels can be significantly enhanced by these methods.

Poly(N-vinylisobutyramide) (PNVIBA) Hydrogels:

Quantitative data on the mechanical properties of PNVIBA hydrogels is limited in the available literature. While the synthesis of PNVIBA hydrogels has been reported, detailed characterization of their tensile and compressive strength is not as extensively documented as for PNIPAM.[11] This represents a knowledge gap that warrants further investigation to fully understand the potential of PNVIBA as a biomaterial.

Experimental Protocols

To facilitate further research and a more direct comparison, this section provides representative protocols for the synthesis of both PNIPAM and PNVIBA hydrogels. The causality behind experimental choices is highlighted to provide a deeper understanding of the synthesis process.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing a thermoresponsive PNIPAM hydrogel.

Workflow for PNIPAM Hydrogel Synthesis:

PNIPAM_Synthesis cluster_0 Preparation cluster_1 Initiation cluster_2 Polymerization cluster_3 Purification A Dissolve NIPAM and MBA in water B Purge with Nitrogen A->B Remove Oxygen C Add APS solution B->C Initiator D Add TEMED C->D Accelerator E Incubate at room temperature D->E Crosslinking F Immerse in deionized water E->F G Change water frequently F->G Remove unreacted monomers

Caption: Workflow for the synthesis of a PNIPAM hydrogel.

Step-by-Step Methodology:

  • Monomer and Crosslinker Dissolution: Dissolve N-isopropylacrylamide (NIPAM) as the monomer and N,N'-methylenebis(acrylamide) (MBA) as the crosslinker in deionized water. The concentration of NIPAM will determine the polymer content of the hydrogel, while the MBA concentration dictates the crosslink density and, consequently, the mechanical properties and swelling behavior.

  • Deoxygenation: Purge the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes. Oxygen is a radical scavenger and its presence can inhibit or terminate the polymerization reaction.

  • Initiation: Add a freshly prepared aqueous solution of ammonium persulfate (APS), which acts as the radical initiator. Subsequently, add N,N,N',N'-tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of radicals from APS. The APS/TEMED redox pair is a common and efficient initiation system for acrylamide-based polymerizations at room temperature.

  • Polymerization: Allow the solution to polymerize at room temperature for several hours or overnight. The solution will become visibly more viscous and eventually form a solid gel.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water to remove unreacted monomers, initiator, and other impurities. The water should be changed frequently over several days to ensure complete purification. This step is crucial for obtaining a biocompatible material.

Synthesis of Poly(N-vinylisobutyramide) (PNVIBA) Hydrogel

This protocol outlines a method for the synthesis of a PNVIBA hydrogel, adapted from available literature on PNVIBA polymerization.

Workflow for PNVIBA Hydrogel Synthesis:

PNVIBA_Synthesis cluster_0 Preparation cluster_1 Initiation cluster_2 Polymerization cluster_3 Purification A Dissolve NVIBA and crosslinker in solvent B Purge with Nitrogen A->B Remove Oxygen C Add AIBN B->C Initiator D Heat to initiate C->D Thermal Initiation E Maintain temperature D->E Crosslinking F Precipitate and wash E->F G Dry under vacuum F->G Remove impurities

Caption: Workflow for the synthesis of a PNVIBA hydrogel.

Step-by-Step Methodology:

  • Monomer and Crosslinker Dissolution: Dissolve N-vinylisobutyramide (NVIBA) and a suitable crosslinker (e.g., a divinyl compound) in an appropriate solvent. The choice of solvent is critical and may differ from that of PNIPAM due to potential solubility differences of the monomer and resulting polymer.

  • Deoxygenation: As with PNIPAM synthesis, thoroughly purge the solution with an inert gas to remove dissolved oxygen.

  • Initiation: Add a thermal initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN). Unlike the redox initiation for PNIPAM, AIBN requires thermal energy to decompose and generate radicals.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-70 °C for AIBN) and maintain it for several hours to allow for polymerization and crosslinking to occur.

  • Purification: After polymerization, the resulting hydrogel is typically purified by precipitation in a non-solvent, followed by washing and drying under vacuum. This process removes unreacted components and the solvent.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the material properties of poly(N-vinylisobutyramide) and its extensively studied isomer, poly(N-isopropylacrylamide). The key differentiator between these two polymers is their thermoresponsive behavior, with PNVIBA exhibiting a higher LCST than PNIPAM. This distinction makes PNVIBA a promising candidate for applications where a transition temperature closer to or slightly above physiological temperature is desirable.

A significant finding of this analysis is the current gap in the scientific literature regarding the mechanical properties of PNVIBA hydrogels. While PNIPAM hydrogels have been widely characterized and engineered for improved mechanical performance, similar data for PNVIBA is lacking. This presents a clear opportunity for future research. A systematic investigation into the mechanical properties of PNVIBA hydrogels, including their tensile and compressive strength, and how these properties are influenced by synthesis parameters, would be invaluable for assessing their potential in applications such as tissue engineering scaffolds and robust drug delivery systems.

Further research should also focus on the biocompatibility and biodegradability of PNVIBA to fully establish its potential for in-vivo applications. By expanding our understanding of the material properties of PNVIBA, the scientific community can unlock new possibilities for the design of advanced, stimuli-responsive materials tailored for the specific needs of the pharmaceutical and biomedical fields.

References

A Researcher's Guide to N-Isobutylpropionamide and its Analogs: A Comparative Analysis of Structure and Potential Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel therapeutic agents, the landscape of small molecules offers a wealth of untapped potential. Among these, simple aliphatic amides, such as N-isobutylpropionamide, represent a class of compounds whose structural simplicity belies a potential for significant biological activity. This guide provides a comprehensive literature review and a framework for the comparative analysis of this compound and its analogs, focusing on their potential as anticonvulsant agents and inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct comparative studies on a homologous series of this compound are not extensively available in the public domain, this guide synthesizes existing knowledge on related aliphatic amides to provide a predictive framework for their evaluation.

Introduction to this compound: A Scaffold of Interest

This compound is a simple amide consisting of a propionyl group attached to the nitrogen of an isobutylamine. Its straightforward structure makes it an attractive starting point for medicinal chemistry campaigns, allowing for systematic modifications to probe structure-activity relationships (SAR). The primary areas of therapeutic interest for this class of compounds are in the fields of neurology, particularly as anticonvulsants, and in the modulation of the endocannabinoid system through the inhibition of FAAH.

The rationale for investigating this compound and its analogs in these areas stems from the known activities of structurally related compounds. Aliphatic amides have been shown to possess anticonvulsant properties, and the nature of the N-alkyl substituent can significantly influence this activity.[1] Furthermore, the FAAH enzyme, which degrades the endocannabinoid anandamide, is a known target for amide-containing molecules.[2]

Structure-Activity Relationships: Insights from Related Amides

Understanding the SAR is crucial for the rational design of more potent and selective analogs.[3] By examining the literature on related aliphatic and N-substituted amides, we can infer key structural determinants of activity.

The Influence of the N-Alkyl Group

The size, shape, and lipophilicity of the N-alkyl substituent are critical for biological activity. Studies on N-Cbz-α-amino-N-alkylglutarimides have shown that variations in the N-alkyl group significantly impact anticonvulsant potency in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1] In this series, N-methyl and N-ethyl substitutions were found to be optimal, while larger groups like N-isobutyl led to a decrease in activity.[1] This suggests that a specific steric and electronic profile of the N-substituent is required for optimal interaction with the biological target.

The Role of the Acyl Chain

The length and branching of the acyl chain also play a significant role. In a series of N-(2-hydroxyethyl)amide derivatives, anticonvulsant activity was found to increase with the length of the fatty acid chain, with N-(2-hydroxyethyl)stearamide (C18) showing high potency.[4] This highlights the importance of the lipophilic character of the acyl portion of the molecule.

Based on these observations, a systematic comparison of this compound analogs should focus on variations in both the N-alkyl and acyl moieties to delineate a comprehensive SAR.

Comparative Analysis of this compound Analogs

To guide researchers in their exploration of this chemical space, the following table outlines a hypothetical series of this compound analogs and their predicted relative activities based on the SAR principles discussed above. This table serves as a template for organizing experimental data once obtained.

CompoundN-SubstituentAcyl GroupPredicted Anticonvulsant Activity (Relative to this compound)Predicted FAAH Inhibition (Relative to this compound)Rationale for Predicted Activity
This compound IsobutylPropionylBaselineBaselineThe parent compound for comparison.
Analog 1: N-n-Butylpropionamiden-ButylPropionylPotentially similar or slightly higherPotentially similarLinear alkyl chains may offer different binding conformations compared to the branched isobutyl group.
Analog 2: N-sec-Butylpropionamidesec-ButylPropionylPotentially lowerPotentially lowerIncreased steric hindrance near the amide nitrogen may disrupt binding.
Analog 3: N-tert-Butylpropionamidetert-ButylPropionylLikely lowerLikely lowerSignificant steric bulk is often detrimental to activity in related amide series.
Analog 4: N-IsobutylacetamideIsobutylAcetylPotentially lowerPotentially lowerA shorter acyl chain reduces lipophilicity, which may decrease potency based on findings from related series.[4]
Analog 5: N-IsobutylbutyramideIsobutylButyrylPotentially higherPotentially higherIncreased lipophilicity from the longer acyl chain may enhance activity, as seen in other aliphatic amide anticonvulsants.[4]

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, the following detailed experimental protocols are provided for their synthesis and biological evaluation.

Synthesis of N-Alkylpropionamides

A standard and efficient method for the synthesis of amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[5]

Materials:

  • Propionyl chloride (or other acyl chloride)

  • Appropriate N-alkylamine (e.g., isobutylamine, n-butylamine)

  • Dichloromethane (DCM)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the N-alkylamine (1.0 equivalent) in DCM.

  • Add the 10% aqueous NaOH solution (2.0 equivalents) to the amine solution.

  • Cool the biphasic mixture in an ice bath with stirring.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise from a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of N-Alkylpropionamides start Dissolve N-alkylamine in DCM add_base Add 10% NaOH solution start->add_base cool Cool in ice bath add_base->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react workup Work-up (Separation and Washing) react->workup dry Dry and concentrate workup->dry purify Purify product dry->purify

Caption: General workflow for the synthesis of N-alkylpropionamides.

Anticonvulsant Activity Evaluation

The anticonvulsant properties of the synthesized compounds can be assessed using well-established preclinical models.[6]

This test is a model for generalized tonic-clonic seizures.

Procedure:

  • Administer the test compound to mice or rats at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (e.g., 30 or 60 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

This test is a model for absence seizures.

Procedure:

  • Administer the test compound to the animals at various doses.

  • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg in mice).

  • Observe the animals for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).

  • Protection is defined as the absence of clonic seizures.

  • Determine the ED₅₀ for protection against PTZ-induced seizures.

FAAH Inhibition Assay

The inhibitory activity of the compounds against FAAH can be determined using an in vitro assay with rat brain homogenates.[7]

Materials:

  • Rat brain tissue

  • Assay buffer (e.g., Tris-HCl buffer)

  • FAAH substrate (e.g., anandamide labeled with a fluorescent or radioactive tag)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a rat brain homogenate containing the FAAH enzyme.

  • In a 96-well plate, add the brain homogenate, assay buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Incubate the reaction for a set time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of product formed using a plate reader.

  • Calculate the percentage of FAAH inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Diagram of FAAH Inhibition Assay Workflow

G cluster_faah FAAH Inhibition Assay prepare Prepare rat brain homogenate plate Add homogenate, buffer, and test compound to plate prepare->plate preincubate Pre-incubate plate->preincubate add_substrate Add FAAH substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop reaction incubate->stop read Measure product formation stop->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the in vitro FAAH inhibitory activity.

Conclusion

This compound and its analogs represent a promising yet underexplored class of small molecules with potential therapeutic applications in neurology and beyond. While a comprehensive, direct comparative dataset is not yet available, this guide provides a solid foundation for researchers to initiate such investigations. By leveraging the established structure-activity relationships of related amide compounds and employing the detailed experimental protocols outlined herein, a systematic exploration of this chemical space can be undertaken. The resulting data will be invaluable in elucidating the therapeutic potential of this compound analogs and guiding the development of novel drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-isobutylpropionamide (CAS No. 5827-75-8) is an amide compound utilized in various research and development applications.[1][2] As with any laboratory reagent, a deep understanding of its properties and a rigorous adherence to safety protocols are paramount, not only during its use but critically, through its entire lifecycle to the point of disposal. Improper disposal of chemical waste poses significant risks to personnel, facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in federal regulations and established laboratory safety principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the chemical's intrinsic hazards. This compound is classified as a flammable liquid and vapor, which is the primary hazard dictating its disposal pathway.

Table 1: Physicochemical and Hazard Properties of this compound

Property Value Source
CAS Number 5827-75-8 [1]
Molecular Formula C₇H₁₅NO [1]
Molecular Weight 129.20 g/mol [1]
GHS Classification Flammable liquids: Category 3
Hazard Statement H226: Flammable liquid and vapor

| Signal Word | Warning | |

Causality of Hazard: The flammability of this compound means its vapors can ignite when exposed to a source of ignition like a spark, open flame, or hot surface.[3] Therefore, all handling and disposal procedures must be designed to mitigate fire risk by ensuring proper ventilation and eliminating ignition sources.

Chemical Incompatibilities: Safe waste segregation is critical to prevent dangerous reactions. Amides as a class can react exothermically (release heat) when mixed with acids.[4] Furthermore, they are incompatible with strong oxidizing agents.[5]

  • Acids (Organic and Mineral): Do NOT mix this compound waste with acidic waste streams.[4][6]

  • Strong Oxidizing Agents: Keep separate from chemicals like perchlorates, nitrates, and peroxides.[5]

  • Bases: While the solution in water can be basic, avoid mixing with strong bases.[5]

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin contact.[7]

Waste Characterization: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates chemical waste.[8] A chemical waste is deemed "hazardous" if it is specifically "listed" by the EPA or if it exhibits certain hazardous "characteristics."[9]

This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[10][11] However, it must be disposed of as hazardous waste because it exhibits a hazardous characteristic:

  • Ignitability (EPA Waste Code D001): This characteristic applies to liquids with a flash point below 140°F (60°C).[11] As a Category 3 flammable liquid, this compound falls squarely into this category, making it a D001 hazardous waste.

Therefore, all waste streams containing this compound must be managed and disposed of as ignitable hazardous waste. Intentional dilution or evaporation to circumvent this classification is illegal.[6]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final pickup by trained professionals.

Step 4.1: Containerization The integrity of the waste containment system is the first line of defense against spills and exposures.

  • Select a Compatible Container: The best initial container is often the original manufacturer's bottle.[9] If unavailable, use a clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap.[6] The container must be in good condition, free of cracks or leaks.[6][9]

  • Do Not Overfill: Leave at least 10% headspace (or about one inch) in the container to allow for vapor expansion.[6]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This minimizes the release of flammable vapors.[3]

Step 4.2: Labeling Proper labeling is a non-negotiable regulatory requirement that communicates hazards to all personnel.

  • Obtain a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.[12]

  • Complete the Tag: Fill out all fields accurately, including:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The approximate concentration and total quantity.

    • The associated hazards (e.g., "Ignitable").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Affix the Tag: Securely attach the completed tag to the container.

Step 4.3: Segregation and Storage Proper storage prevents accidental mixing of incompatible chemicals.

  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[6][12]

  • Segregate from Incompatibles: Store the this compound waste container away from all acids and strong oxidizing agents.[6] Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Avoid Ignition Sources: The SAA must be free of open flames, hot surfaces, or equipment that could generate sparks.[3]

Step 4.4: Arranging for Disposal Laboratory personnel should never transport hazardous waste across public roads or attempt to dispose of it personally.

  • Contact EHS for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS office.[6][12]

  • Follow Institutional Procedures: Use your institution's designated chemical waste pickup request system, which may be an online form or a phone call.[12][13] EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed hazardous waste disposal facility.[8]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the area.

  • Remove Ignition Sources: Extinguish all open flames and turn off any spark-producing equipment.[3]

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain and Absorb: Use a liquid-absorbent, non-combustible material like vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the spill.

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.[7]

  • Label as Hazardous Waste: Label the container clearly as "Spill Debris with this compound" and manage it as D001 ignitable waste.

  • Decontaminate: Clean the affected area thoroughly.

Personnel Exposure First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.

G cluster_0 cluster_1 Characterization & Containment cluster_2 Storage & Disposal start Waste Generation (this compound) char_waste Is it hazardous? YES - Ignitable (D001) start->char_waste Assess containerize Step 1: Place in Compatible, Sealed Container char_waste->containerize label_waste Step 2: Affix Completed Hazardous Waste Tag containerize->label_waste store_waste Step 3: Store in SAA (Segregated from Incompatibles) label_waste->store_waste ehs_pickup Step 4: Request Pickup from EHS Office store_waste->ehs_pickup final_disposal Final Disposal at Licensed Facility ehs_pickup->final_disposal

Caption: Decision workflow for this compound waste management.

Conclusion: The responsible management of this compound waste is a critical component of laboratory safety and regulatory compliance. By understanding its primary hazard of ignitability, adhering to strict protocols for containerization, labeling, and storage, and coordinating with institutional EHS professionals, researchers can effectively mitigate risks. This structured approach ensures that the entire lifecycle of the chemical is handled with the highest degree of care, protecting both the scientific community and the environment.

References

Navigating the Unknown: A Precautionary Approach to Personal Protective Equipment for n-Isobutylpropionamide

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for a Conservative Stance

When specific safety data is absent, the principle of "as low as reasonably practicable" (ALARP) exposure should be rigorously applied. Alkylamides as a class can present a range of hazards, including potential harm from inhalation, ingestion, or skin absorption.[2] Therefore, in the absence of contradictory data, we must assume that n-Isobutylpropionamide could possess similar hazardous properties. The operational and disposal plans outlined below are designed to mitigate these assumed risks, ensuring the safety of all laboratory personnel.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive ensemble of protective gear is recommended to prevent all potential routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact. Given the unknown dermal toxicity, gloves should be standard practice for all handling procedures.
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be required for splash-prone procedures.To protect the eyes from accidental splashes. The use of a face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.To protect the skin from potential spills and splashes. Flame-resistant material is a prudent precaution when the flammability of a novel compound is not fully characterized.[3]
Respiratory Protection Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator is necessary.To prevent inhalation of any potential vapors or aerosols. Handling volatile or dusty compounds in a well-ventilated area is a critical safety measure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow outlines the essential procedures for handling and disposing of this compound safely.

Experimental Workflow for Safe Handling
  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Handling : Conduct all manipulations of this compound within the certified chemical fume hood to minimize inhalation exposure.

  • Doffing PPE : After handling, remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye and face protection.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.

PPE_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_doff Doffing PPE cluster_hygiene Hygiene Prep Verify Fume Hood & PPE Availability Don 1. Lab Coat 2. Gloves 3. Eye/Face Protection Prep->Don Handle Work within Fume Hood Don->Handle Doff 1. Gloves 2. Lab Coat 3. Eye/Face Protection Handle->Doff Wash Wash Hands Thoroughly Doff->Wash

Figure 1: A stepwise workflow for the safe handling of this compound, emphasizing the correct sequence of PPE usage.
Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Containerization : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Disposal Request : Follow your institution's established procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adopting this comprehensive and precautionary approach, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety even in the absence of complete chemical hazard information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Isobutylpropionamide
Reactant of Route 2
Reactant of Route 2
n-Isobutylpropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.